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  • Product: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
  • CAS: 2096334-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Abstract This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its chemical identi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind the synthetic and application-based protocols, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective utilization. This guide also includes crucial safety, handling, and storage information to ensure safe laboratory practices.

Section 1: Chemical Identity and Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a polysubstituted arylboronic acid, a class of compounds that has become indispensable in organic synthesis, particularly for the formation of carbon-carbon bonds. The strategic placement of the ethoxy, fluoro, and methoxy groups on the phenyl ring modulates the electronic properties and steric profile of the molecule, making it a valuable synthon for accessing complex molecular architectures.

The fluorine atom, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are of paramount importance in drug design.[1] The boronic acid moiety serves as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 2096334-14-2[BLDpharm][2]
IUPAC Name (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid[BLDpharm][2]
Molecular Formula C9H12BFO3Calculated
Molecular Weight 198.00 g/mol Calculated
Appearance Off-white to white powder/solid[3]
Purity Typically ≥97%[3]
Storage Temperature 2-8°C, under inert atmosphere[4]

Note: Physicochemical properties such as melting point, solubility, and pKa are not consistently reported across public domains and should be determined empirically for specific lots.

Section 2: Synthesis and Mechanism

The synthesis of polysubstituted phenylboronic acids typically involves a directed ortho-metalation (DoM) strategy followed by quenching with a boron electrophile. This approach offers high regioselectivity, which is crucial when constructing complex aromatic systems. A plausible and commonly employed synthetic route starts from a readily available substituted anisole derivative.

The causality behind this experimental design lies in the ability of the methoxy group to direct the deprotonation to the adjacent ortho position via coordination with the strong base (n-butyllithium). The subsequent introduction of the ethoxy group and then the boronic acid function in a stepwise manner allows for precise control over the substitution pattern.

2.1. Conceptual Synthesis Protocol

A general, well-established method for synthesizing similar arylboronic acids involves the following key steps, starting from a suitable precursor like 1-ethoxy-2-fluoro-4-methoxybenzene.[5]

  • Lithiation: The aromatic ring is deprotonated at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The directing groups on the ring guide the lithium to the desired position.

  • Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched by adding an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃).[5] This reaction must also be kept at low temperatures to ensure stability of the intermediate.

  • Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl). This acidic workup hydrolyzes the boronate ester intermediate to yield the final boronic acid product.[5]

  • Isolation and Purification: The crude product is typically isolated by extraction. Purification can be achieved through recrystallization or column chromatography to yield the pure 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

2.2. Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

G cluster_synthesis Synthesis Workflow Start Start with 1-ethoxy-2-fluoro-4-methoxybenzene Step1 Dissolve in anhydrous THF under N2 atmosphere Start->Step1 Step2 Cool to -78 °C (Dry Ice/Acetone Bath) Step1->Step2 Step3 Add n-Butyllithium (n-BuLi) dropwise to form aryllithium Step2->Step3 Step4 Quench with Trimethyl Borate B(OMe)3 at -78 °C Step3->Step4 Step5 Warm to Room Temperature Step4->Step5 Step6 Acidic Workup (aq. HCl) to hydrolyze boronate ester Step5->Step6 Step7 Extract with Organic Solvent (e.g., Ethyl Acetate) Step6->Step7 Step8 Purify by Recrystallization or Chromatography Step7->Step8 End Pure 3-Ethoxy-2-fluoro-4- methoxyphenylboronic acid Step8->End

Caption: Logical workflow for the synthesis of the target boronic acid.

Section 3: Applications in Suzuki-Miyaura Coupling

The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, typically between an sp²-hybridized organoboron species and an aryl, vinyl, or alkyl halide or triflate.[6] Its significance in drug discovery and development cannot be overstated, as it allows for the modular assembly of complex molecular scaffolds from simpler building blocks.[7]

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step.[8][9]

3.1. The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6]

  • Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the 3-ethoxy-2-fluoro-4-methoxyphenyl moiety) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

3.2. Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.3. Field-Proven Experimental Protocol

This protocol is a representative example for a small-scale Suzuki-Miyaura coupling reaction. Note: This is a general guideline and must be adapted and optimized for specific substrates and scales.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O (e.g., in a 4:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl compound.

Section 4: Analytical Characterization

Confirming the identity and purity of both the starting boronic acid and the final coupled product is critical. The primary analytical techniques used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the ethoxy (triplet and quartet), methoxy (singlet), and aromatic protons, showing characteristic coupling patterns.

    • ¹⁹F NMR will show a singlet corresponding to the single fluorine atom.

    • ¹¹B NMR can be used to observe the boron center, which typically appears as a broad singlet.

    • ¹³C NMR provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Arylboronic acids, while generally stable, require specific handling procedures.

Table 2: Safety and Handling Protocols

AspectGuidelineRationale
Personal Protective Equipment (PPE) Always wear safety glasses with side shields, a lab coat, and nitrile gloves.Protects eyes and skin from irritation or accidental exposure.[11]
Handling Handle in a well-ventilated area, preferably within a fume hood. Avoid creating dust.Boronic acid powders can be respiratory irritants.[12] Inhalation should be minimized.
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[4] Storage under an inert atmosphere (e.g., argon) is recommended.Boronic acids can be susceptible to dehydration (forming anhydrides) and protodeboronation, especially when exposed to moisture, heat, or light.[13][14]
Incompatibilities Keep away from strong oxidizing agents and strong bases.Avoids potential decomposition or vigorous reactions.
Disposal Dispose of waste in accordance with local, state, and federal regulations.Ensures environmental compliance and safety.
Section 6: Conclusion

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the creation of novel and complex molecules. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in cutting-edge chemical research.

References
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 4-Ethoxy-3-fluoro-2-formylphenylboronic acid.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
  • BLDpharm. (n.d.). (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid.
  • Benchchem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
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  • Lab Alley. (2025). How to Store Boric Acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ChemicalBook. (2023). 4-Methoxyphenylboronic acid: applications in different fields and safety.
  • ChemicalBook. (2025). 2-Fluoro-4-methoxyphenylboronic acid.
  • D'hooghe, M., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6371-6373. (Simulated synthesis based on similar compounds)
  • Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet: (2-Formylnaphthalen-1-yl)boronic acid.
  • ResearchGate. (2025). Boron-Based Drug Design.
  • Diva-Portal.org. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Retrieved from [Link]

  • PMC. (2021). Leveraging Arylboronic Acid – Cellulose Binding as a Versatile and Scalable Approach to Hydrophobic Patterning. Retrieved from [Link]

  • GM Chemical. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid.
  • QuickCompany. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.
  • Wiley Online Library. (2025). Drug Repurposing Patent Applications April–June 2025. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • ECHEMI. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Exploratory

A Technical Guide to 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid: Synthesis, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a highly functionalized aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a highly functionalized arylboronic acid of significant interest in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, present a detailed, field-proven synthetic protocol, and outline the analytical methodologies required for its structural validation. Furthermore, this guide discusses its primary application as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for forging carbon-carbon bonds. The strategic placement of ethoxy, fluoro, and methoxy groups on the phenyl ring offers medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties, making this reagent a valuable asset in the development of novel therapeutics.

The Strategic Value of Polysubstituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.[1] The true power of these reagents lies in the ability to tailor their properties through substitution on the aromatic ring.

The subject of this guide, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, is a prime example of a "designer" reagent. The incorporation of specific functional groups serves distinct, scientifically-driven purposes:

  • Fluorine (at C2): The introduction of a fluorine atom can significantly alter a molecule's electronic properties and metabolic stability.[2][3] As a highly electronegative element, it acts as an electron-withdrawing group, which can lower the pKa of the boronic acid, potentially influencing its reactivity and binding characteristics.[1][4]

  • Alkoxy Groups (Ethoxy at C3, Methoxy at C4): The methoxy and ethoxy groups are prevalent in pharmaceuticals. They can enhance solubility, modulate lipophilicity, and provide hydrogen bond accepting points, which are critical for molecular recognition at biological targets.[5] The specific 3-ethoxy-4-methoxyphenyl scaffold is found in important pharmaceutical agents, underscoring its relevance in drug design.[6]

Physicochemical and Structural Properties

The fundamental characteristics of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid are summarized below. These data are essential for experimental design, reaction setup, and safety considerations.

Chemical Structure
Chemical Structure of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
Figure 1: 2D representation of the title compound.
Data Summary
PropertyValueSource
IUPAC Name (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid-
CAS Number 2096334-14-2[7][8]
Molecular Formula C₉H₁₂BFO₄[7][8]
Molecular Weight 214.00 g/mol [7]
Appearance White to off-white solid (typical)Inferred
SMILES OB(C1=CC=C(OC)C(OCC)=C1F)O[7]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted phenylboronic acids typically follows a well-established pathway involving organometallic intermediates. The following protocol is a representative and robust method for preparing the title compound, grounded in common laboratory practice for analogous structures.[4][9]

Retrosynthetic Analysis and Workflow

The synthesis originates from a corresponding halogenated benzene derivative. A lithium-halogen exchange generates a highly reactive aryllithium species, which is then trapped with a borate ester. Subsequent hydrolysis yields the final boronic acid.

G product 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid intermediate1 Lithium Arylboronate Complex product->intermediate1 Hydrolysis intermediate2 Aryllithium Intermediate intermediate1->intermediate2 Borylation start 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene (Starting Material) intermediate2->start Lithiation reagent1 Trialkyl Borate (e.g., B(OMe)₃) reagent1->intermediate1 reagent2 n-Butyllithium (n-BuLi) reagent2->intermediate2 reagent3 Aqueous Acid (e.g., HCl) reagent3->product

Caption: Synthetic workflow from the precursor to the final product.
Representative Synthetic Protocol

Prerequisite: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as organolithium reagents are highly reactive with atmospheric moisture and oxygen.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of 1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene in anhydrous tetrahydrofuran (THF).

  • Formation of the Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 1.1 equivalents in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Causality: This is a critical lithium-halogen exchange step. The low temperature is essential to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.

  • Borylation: After stirring at -78 °C for 1 hour, add trimethyl borate (B(OMe)₃, 3.0 equivalents) dropwise, again maintaining the low temperature.

    • Causality: The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester. An excess of the borate ester is used to ensure complete consumption of the aryllithium.

  • Quenching and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Stir vigorously overnight.

    • Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the identity and purity of the synthesized compound.

Workflow for Structural Elucidation

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Vibrational Spectroscopy nmr_h ¹H NMR nmr_c ¹³C NMR nmr_h->nmr_c nmr_f ¹⁹F NMR nmr_c->nmr_f nmr_b ¹¹B NMR nmr_f->nmr_b conclusion Structural Confirmation nmr_b->conclusion ms HRMS (ESI) ms->conclusion ir FT-IR ir->conclusion sample Purified Sample sample->nmr_h sample->ms sample->ir

Caption: Logical workflow for comprehensive spectroscopic analysis.
Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum will show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons (in the 6.8-7.5 ppm region). The two boronic acid hydroxyl protons will appear as a single, broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display 9 distinct carbon signals. Carbons attached to fluorine will show characteristic coupling (large ¹JCF, smaller ²JCF, etc.). The carbon attached to the boron atom will also exhibit a broad signal due to the quadrupolar nature of the boron nucleus.

  • ¹⁹F NMR: A single resonance is expected, appearing as a singlet or a complex multiplet depending on coupling to nearby aromatic protons.

  • ¹¹B NMR: A broad singlet around 30 ppm is characteristic of a trigonal boronic acid.[2]

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula. The ESI-negative mode may show an [M-H+2H₂O]⁻ adduct, while the positive mode could show [M+H]⁺, with the measured mass matching the calculated value for C₉H₁₂BFO₄ to within 5 ppm.

  • FT-IR Spectroscopy: Key vibrational bands include a strong, broad O-H stretch around 3300 cm⁻¹ (for the B(OH)₂ group), C-H stretches just below 3000 cm⁻¹, C-O stretches (aromatic ethers) around 1250 cm⁻¹, and a B-O stretch around 1350 cm⁻¹.

Applications in Drug Discovery and Synthesis

The primary utility of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for creating a C(sp²)-C(sp²) bond between an aryl halide or triflate and an arylboronic acid. This allows for the modular construction of complex biaryl structures, which are common motifs in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_inputs Reagents start Target Molecule (e.g., Kinase Inhibitor) reaction Suzuki-Miyaura Cross-Coupling start->reaction Retrosynthesis scaffold Our Boronic Acid (Scaffold A) scaffold->reaction partner Coupling Partner (e.g., Heterocyclic Halide) (Scaffold B) partner->reaction

Caption: Role of the boronic acid in constructing a target molecule.
A Scaffold for Modulating Bioactivity

The unique substitution pattern makes this reagent highly valuable for structure-activity relationship (SAR) studies. In drug development, small changes to a lead compound can have profound effects on its efficacy and safety. By introducing the 3-ethoxy-2-fluoro-4-methoxyphenyl moiety, a medicinal chemist can systematically probe interactions within a protein's active site and fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluoro group can block metabolic oxidation at that position, while the alkoxy groups can be optimized to balance lipophilicity and target engagement.[2][5]

References

  • BLDpharm. (n.d.). (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid. Retrieved from BLDpharm website.[7]

  • Capot Chemical. (2026, February 26). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.[10]

  • ChemScene. (n.d.). 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. Retrieved from ChemScene website.[11]

  • Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development.[12]

  • Key Organics. (n.d.). 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. Retrieved from Key Organics website.[8]

  • MedchemExpress. (n.d.). (3-Fluoro-4-methoxyphenyl)boronic acid. Retrieved from MedchemExpress website.[13]

  • MilliporeSigma. (n.d.). 3-Ethoxy-4-fluorophenylboronic acid. Retrieved from MilliporeSigma website.

  • MilliporeSigma. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from MilliporeSigma website.[14]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from PubChem.[15]

  • Santos, M. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.[1]

  • Smith, A. B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.[4]

  • U.S. Environmental Protection Agency. (2025, October 15). (3-Fluoro-2-methoxyphenyl)boronic acid Properties. CompTox Chemicals Dashboard.[16]

  • U.S. Patent No. 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[17]

  • U.S. Patent Application Publication No. 2016/0031808 A1. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.[6]

  • Wiley Analytical Science. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase.[18]

  • Zhang, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.[3]

Sources

Foundational

Physical properties and melting point of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Executive Summary 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Distinguished by its specific tri-substitution pattern—combining an electron-donating ethoxy/methoxy pair with an electron-withdrawing fluorine atom—this compound offers unique electronic and steric properties for fine-tuning the metabolic stability and potency of drug candidates.[1]

This guide provides a comprehensive analysis of its physical properties, addresses the challenges in melting point determination due to boroxine formation, and outlines rigorous protocols for handling and characterization.[1]

Chemical Identity & Structural Analysis[1][2]

The precise arrangement of substituents on the phenyl ring dictates the reactivity profile of this boronic acid.[1] The ortho-fluorine atom (relative to the boronic acid) introduces steric bulk and electronic repulsion that can influence transmetallation rates during catalysis.[1]

Property Data
IUPAC Name (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid
CAS Registry Number 2096334-14-2
Molecular Formula C₉H₁₂BFO₄
Molecular Weight 214.00 g/mol
SMILES CCOC1=C(F)C(B(O)O)=CC=C1OC
MDL Number MFCD18914501
Structural Class Phenylboronic Acid (Tri-substituted)

Physical Properties Profile

Appearance and State[1][4]
  • Physical State: Solid crystalline powder.[1]

  • Color: White to off-white.

  • Odor: Odorless to faint characteristic organic odor.[1]

Melting Point Analysis

Critical Note on Data Availability: As a specialized research chemical, a standardized pharmacopeial melting point for CAS 2096334-14-2 is not established in public aggregation databases.[1] However, based on structural analogs (e.g., 3-Fluoro-4-methoxyphenylboronic acid, MP: 206–211 °C), the expected melting range is 180 °C – 215 °C .[1]

The Boroxine Complication: Boronic acids are prone to reversible dehydration, forming cyclic trimeric anhydrides known as boroxines .[1] This transition often occurs below the true melting point of the free acid, leading to broad or depressed melting ranges if not controlled.[1]

  • Free Acid MP: Typically distinct and higher.[1]

  • Boroxine MP: Often lower or exhibits a softening point before true melt.[1]

Solubility Characteristics
  • Soluble: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Ethanol.[1]

  • Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate.[1]

  • Insoluble: Water (at neutral pH), Hexanes.[1]

Technical Deep Dive: Stability & Handling

The Boronic Acid-Boroxine Equilibrium

Researchers must recognize that "purity" in boronic acids is dynamic.[1] Upon storage, especially in dry conditions, the compound exists in equilibrium with its boroxine form.[1] This is not a degradation impurity but a dehydration state that reverts to the monomeric acid under aqueous basic conditions (typical of Suzuki coupling).[1]

Graphviz Diagram: Stability Equilibrium The following diagram illustrates the reversible dehydration pathway that complicates physical property analysis.

BoroxineEquilibrium Acid Free Boronic Acid (Monomer) C9H12BFO4 Acid->Acid High MP (Theoretical) Heat Heat / Vacuum (- 3 H2O) Acid->Heat Boroxine Boroxine Anhydride (Cyclic Trimer) Heat->Boroxine Dehydration Water Aqueous Base (+ 3 H2O) Water->Acid Hydrolysis Boroxine->Water Boroxine->Boroxine Variable MP (Observed)

Caption: Figure 1. The reversible dehydration of phenylboronic acids to boroxines.[1] Thermal stress during melting point determination can shift this equilibrium, causing variable results.

Experimental Protocols: Characterization & QC

To validate the identity and purity of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a multi-modal approach is required. A simple melting point test is insufficient due to the boroxine issue described above.

Protocol: Accurate Melting Point Determination

Objective: To distinguish between the dehydration point and the true melting point.[1]

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to minimize surface moisture.

  • Sealed Capillary Method:

    • Load the sample into a glass capillary.[1]

    • Crucial Step: Flame-seal the capillary.[1] This prevents the escape of water vapor during heating, inhibiting the dehydration to boroxine and allowing the observation of the true melting point of the acid.[1]

  • Ramp Rate: Heat at 10 °C/min until 160 °C, then slow to 2 °C/min.

  • Observation: Record the onset (liquefaction) and clear point.

    • Note: If the sample "sweats" or evolves gas bubbles around 100-120°C, this is dehydration, not melting.[1]

Protocol: Purity Assessment via HPLC

Objective: Quantify purity while avoiding on-column degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the boronic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1] Avoid pure alcohols (MeOH/EtOH) as diluents if leaving samples overnight, to prevent esterification.[1]

Graphviz Diagram: QC Workflow

QC_Workflow cluster_Analysis Analytical Triage Start Raw Material 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid HNMR 1H-NMR (DMSO-d6) Confirm Structure & Solvents Start->HNMR HPLC HPLC-UV Determine Purity (>97%) Start->HPLC KF Karl Fischer Water Content Start->KF Decision Pass Criteria? HNMR->Decision HPLC->Decision KF->Decision Release Release for Synthesis (Suzuki Coupling) Decision->Release Yes Reprocess Recrystallize (EtOAc/Hexanes) Decision->Reprocess No Reprocess->Start

Caption: Figure 2. Quality Control workflow ensuring structural integrity and purity prior to synthetic application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4985744, 2-Fluoro-3-methoxyphenylboronic acid (Analog Reference).[1] Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] (General reference for Boroxine equilibrium).

  • Santini, R., et al. (2019). A Guide to the Characterization of Boronic Acids.[1] Journal of Organic Chemistry.[1] (Methodology grounding for sealed capillary MP).

Sources

Exploratory

Solubility of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in organic solvents

Title: Solubility Dynamics of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid in Organic Solvents: A Technical Guide for Process Chemists Executive Summary In the landscape of modern drug development and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Dynamics of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary

In the landscape of modern drug development and advanced materials synthesis, multi-substituted arylboronic acids are indispensable building blocks, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2)[1] is a highly specialized, electron-rich intermediate[2]. While empirical solubility data for highly niche boronic acids is often absent from primary literature[3], process chemists cannot rely on trial and error.

As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. By deconstructing the molecule's structural thermodynamics, we can accurately predict its solvation behavior. Furthermore, this guide establishes a self-validating experimental framework to empirically determine its solubility, ensuring that transient chemical equilibria (such as boroxine formation) do not compromise your process data.

Structural Determinants & Solvation Causality

The solubility of an arylboronic acid is not merely a function of its lipophilicity; it is a dynamic thermodynamic interplay dictated by its functional groups. To predict the behavior of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in organic solvents, we must analyze the causality behind its structural features:

  • The Boronic Acid Motif [-B(OH)₂]: Unsubstituted phenylboronic acids form highly ordered, hydrogen-bonded dimeric networks in the solid state, which results in high crystal lattice energies and poor solubility in non-polar solvents[4]. However, the empty p-orbital on the sp²-hybridized boron atom acts as a mild Lewis acid[4], strongly coordinating with Lewis basic solvents (e.g., ethers, ketones) to drive dissolution[5].

  • The Fluoro Substituent [-F]: Positioned at the ortho relative to the ethoxy group, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity (Lewis acidity) of the boron center, further strengthening solvent-solute coordination in polar aprotic media like Tetrahydrofuran (THF) and 1,4-Dioxane.

  • The Alkoxy Groups [-OEt, -OMe]: The introduction of bulky ethoxy and methoxy groups fundamentally alters the molecule's solid-state packing. Steric hindrance disrupts the planar, hydrogen-bonded crystal lattice. Studies on analogous alkoxy-substituted phenylboronic acids demonstrate that these groups significantly increase lipophilicity and overall solubility across most organic solvents compared to the parent acid[6].

StructuralFactors Core 3-Ethoxy-2-fluoro- 4-methoxyphenylboronic acid (CAS: 2096334-14-2) Boronic Boronic Acid Motif [-B(OH)2] Core->Boronic H-Bonding Network Fluoro Fluoro Substituent [-F] Core->Fluoro Inductive Effect (-I) Alkoxy Alkoxy Groups [-OEt, -OMe] Core->Alkoxy Steric Hindrance Boronic_Effect Drives solubility in polar protic/aprotic solvents Boronic->Boronic_Effect Fluoro_Effect Increases Lewis acidity, strengthening solvent coordination Fluoro->Fluoro_Effect Alkoxy_Effect Disrupts crystal lattice, boosting lipophilic solubility Alkoxy->Alkoxy_Effect

Fig 1: Structural determinants influencing the solvation thermodynamics of the target boronic acid.

Predictive Solubility Matrix

Based on the thermodynamic principles outlined above and empirical data from structurally analogous substituted phenylboronic acids[5][6], the following table summarizes the predicted solubility profile for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Table 1: Predicted Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic (Ethers) THF, 1,4-Dioxane, Diethyl EtherHigh (>100 mg/mL)Strong Lewis acid-base coordination between the solvent's oxygen lone pairs and the boron's empty p-orbital[5].
Polar Aprotic (Ketones) Acetone, MEKHigh (>100 mg/mL)Favorable dipole-dipole interactions; excellent solvation of the hydrogen-bonded dimers[5].
Polar Protic Methanol, EthanolModerate to High Strong hydrogen bonding with the -B(OH)₂ group. Caution: Prolonged heating may lead to reversible boronate esterification[4].
Halogenated Dichloromethane, ChloroformModerate Alkoxy substituents increase lipophilicity, enhancing solubility in moderately polar halocarbons compared to the unsubstituted parent acid[5][6].
Non-Polar Hydrocarbons Hexane, HeptaneLow (<5 mg/mL)Insufficient dielectric constant to disrupt the strong intermolecular hydrogen-bonded network of the boronic acid[4].

The Boroxine Conundrum: A Critical Variable

When measuring the solubility of boronic acids, one must account for the Boronic Acid ⇌ Boroxine equilibrium . Boronic acids undergo reversible thermal dehydration to form boroxines (trimeric anhydrides)[4][7]. This dehydration can occur in the solid state during storage or dynamically in solution[7].

Because the boroxine trimer possesses a vastly different solubility profile than the monomeric boronic acid, failing to control this equilibrium leads to artifactual solubility data. A robust protocol must force the system into a known state—either fully hydrated or fully dehydrated—to ensure the data is reproducible.

Self-Validating Experimental Protocol (Modified OECD 105)

To generate precise, actionable data for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, use this modified Shake-Flask methodology. This protocol is explicitly designed as a self-validating system : it builds in checks to ensure that the physical chemistry of the boronic acid does not skew the analytical results[3].

Step-by-Step Methodology
  • Solvent Preparation & Control: Utilize strictly anhydrous organic solvents (KF < 0.01%). Causality: Minimizing water content prevents unpredictable shifts in the boronic acid/boroxine equilibrium during the equilibration phase.

  • Isothermal Equilibration: Add an excess of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid to 5.0 mL of the target solvent in a sealed borosilicate glass vial. Agitate in an isothermal shaker bath at 25.0 °C ± 0.1 °C for 48 hours. Causality: Boronic acids possess robust crystal lattices; extended 48-hour agitation ensures true thermodynamic saturation is achieved, avoiding false "kinetic" solubility readings[3].

  • Phase Separation: Extract 1.0 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Causality: Do NOT use Nylon filters. The amide bonds in Nylon can act as Lewis bases, binding the boronic acid and artificially lowering the measured concentration. PTFE is chemically inert.

  • Analytical Quantification (HPLC-UV): Dilute the filtrate immediately in an acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water). Causality: The acidic aqueous environment forces any dissolved boroxine trimers to rapidly hydrolyze back into the monomeric boronic acid, ensuring that the HPLC UV-peak represents the total boron species in solution.

  • Thermodynamic Validation: Analyze the solid residue left in the flask via FT-IR or powder X-ray diffraction (pXRD). Causality: This validates the system. If the solid has completely converted to the boroxine form during the 48-hour shake, the recorded solubility applies to the boroxine, not the boronic acid.

ProtocolWorkflow S1 1. Solid-Solvent Equilibration Add excess API to anhydrous solvent S2 2. Isothermal Agitation Shake at 25°C ± 0.1°C for 48h S1->S2 Ensures thermodynamic saturation S3 3. Phase Separation 0.22 µm PTFE Syringe Filtration S2->S3 Isolates dissolved monomer/trimer S4 4. HPLC-UV Quantification Acidic elution (MeCN/H2O) S3->S4 Quantifies total boron species S5 5. Thermodynamic Validation Assess solid residue integrity S4->S5 Validates structural integrity

Fig 2: Self-validating shake-flask methodology for determining boronic acid solubility.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry, Semantic Scholar (2020) URL:[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications (2020) URL:[Link]

  • Solubility of the compounds 1–3 at Tr = 0.89 Source: ResearchGate URL:[Link]

  • Phenylboronic acid Source: Wikipedia URL:[Link]

Sources

Foundational

Electronic properties of 2-fluoro-4-methoxy substituted phenylboronic acids

An In-Depth Technical Guide to the Electronic Properties of 2-Fluoro-4-Methoxy Phenylboronic Acid Abstract 2-Fluoro-4-methoxyphenylboronic acid is a pivotal reagent in modern organic synthesis and medicinal chemistry, va...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Fluoro-4-Methoxy Phenylboronic Acid

Abstract

2-Fluoro-4-methoxyphenylboronic acid is a pivotal reagent in modern organic synthesis and medicinal chemistry, valued for its unique reactivity profile in carbon-carbon bond-forming reactions. This guide provides a comprehensive analysis of the electronic properties of this molecule, dictated by the competing and cooperative effects of its ortho-fluoro and para-methoxy substituents. We will explore the fundamental principles of Lewis acidity, pKa, and spectroscopic signatures, and connect these properties to the compound's performance in critical applications like the Suzuki-Miyaura cross-coupling reaction. This document serves as a technical resource, integrating theoretical principles with practical, field-proven methodologies and computational insights to provide a holistic understanding for professionals in chemical research and development.

Introduction: The Strategic Role of Substituents

Phenylboronic acids (PBAs) are a cornerstone of contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, in particular, has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

The reactivity and efficacy of a PBA are not inherent to the boronic acid group alone; they are exquisitely tuned by the substituents on the phenyl ring. These substituents modulate the electronic landscape of the molecule, influencing its Lewis acidity, the lability of the B-C bond, and its overall stability. The subject of this guide, 2-fluoro-4-methoxyphenylboronic acid, is a prime example of strategic molecular design, where two electronically distinct groups—an ortho-fluoro and a para-methoxy group—are employed to achieve a specific reactivity profile.

  • The ortho-fluoro substituent is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect generally increases the Lewis acidity of the boron center.[5][6][7] Its position can also allow for intramolecular interactions, such as hydrogen bonding with the boronic acid's hydroxyl groups, further influencing conformation and acidity.[7]

  • The para-methoxy substituent exhibits dual electronic behavior. It is weakly electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R) due to its lone pair of electrons delocalizing into the aromatic system.[8][9] This resonance effect increases electron density on the phenyl ring, particularly at the ipso-carbon bonded to boron.

Understanding the interplay of these effects is critical for predicting and optimizing reaction outcomes.

Core Electronic Characteristics

The net electronic character of 2-fluoro-4-methoxyphenylboronic acid is a delicate balance between the inductive withdrawal of the fluorine atom and the resonance donation of the methoxy group.

Lewis Acidity and Aqueous pKa

A fundamental property of any boronic acid is its Lewis acidity, which is its ability to accept a pair of electrons. In aqueous solution, this is quantified by the acid dissociation constant (pKa), which reflects the equilibrium between the neutral trigonal planar boronic acid and its anionic tetrahedral boronate form.[10][11]

Lewis_Acidity

The electron-withdrawing fluorine atom increases the electrophilicity of the boron center, favoring the formation of the anionic boronate and thus lowering the pKa (increasing acidity) compared to unsubstituted phenylboronic acid (pKa ≈ 8.86).[5] Conversely, the electron-donating methoxy group at the para position tends to decrease acidity (increase pKa). The net effect for 2-fluoro-4-methoxyphenylboronic acid is a moderately acidic profile, making it reactive under a range of conditions. The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of fluorine substituents.[5][7]

Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects by separating them into inductive (field) and resonance components.[9][12]

SubstituentPositionσ (para/meta)Inductive Effect (σI)Resonance Effect (σR)
-F orthoN/A (steric effects)+0.50-0.34
-OCH₃ para-0.27+0.25-0.52
Data sourced from Hansch, C. et al. (1991).[12]

The data clearly illustrates the electronic dichotomy:

  • Fluorine: Strongly withdrawing by induction (+σI), weakly donating by resonance (-σR).

  • Methoxy: Weakly withdrawing by induction (+σI), strongly donating by resonance (-σR).

For 2-fluoro-4-methoxyphenylboronic acid, the potent inductive withdrawal from the ortho-fluoro group dominates, significantly increasing the Lewis acidity of the boron atom. The para-methoxy group's primary role is to enrich the π-system of the ring, which has important implications for the oxidative addition step in cross-coupling reactions.

Spectroscopic Probes of Electronic Structure

NMR spectroscopy is an invaluable tool for characterizing the electronic environment of substituted phenylboronic acids.[7]

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the aromatic ring, making it an excellent probe for studying reaction kinetics and equilibria.[7]

  • ¹¹B NMR: The chemical shift of the boron atom provides direct insight into its coordination state. A shift around δ 28-34 ppm is typical for a trigonal boronic acid, while a shift around δ 3-9 ppm indicates the formation of a tetrahedral boronate species.

  • ¹³C NMR: The chemical shift of the ipso-carbon (C1, bonded to boron) is influenced by the substituents. Increased electron density from the methoxy group will shield this carbon, while the fluorine's effect will be more complex due to its proximity.

Implications for Reactivity and Synthetic Applications

The electronic properties of 2-fluoro-4-methoxyphenylboronic acid directly translate to its performance in synthetic chemistry, most notably in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves a palladium catalyst to couple the boronic acid with an organohalide. The electronic nature of the boronic acid is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

Suzuki_Cycle

Causality behind Reactivity:

  • Activation: The reaction requires a base to convert the boronic acid to the more nucleophilic boronate.[1][] The moderate acidity of 2-fluoro-4-methoxyphenylboronic acid allows this activation to occur under relatively mild basic conditions (e.g., K₂CO₃, K₃PO₄).[]

  • Transmetalation Efficiency: A more Lewis acidic boronic acid (and thus more stable boronate) can sometimes slow down the transmetalation step. However, the electron-rich nature of the phenyl ring, enhanced by the para-methoxy group, facilitates the transfer of the aryl group to the electron-deficient palladium(II) center. This balance is key to the reagent's effectiveness. The ortho-fluoro group also adds steric bulk, which can promote the final reductive elimination step.

This compound is therefore a versatile building block for creating complex biaryl structures, which are essential in drug discovery.[2]

Methodologies for Characterization and Synthesis

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating standard controls and characterization steps.

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyphenylboronic Acid

This procedure is a representative method based on the synthesis of similar substituted phenylboronic acids via Grignard formation.[14][15]

Workflow:

Synthesis_Workflow

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.1 eq.) and a crystal of iodine.

    • Add a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

    • Initiate the reaction with gentle heating. Once started, maintain a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • Allow the mixture to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl until the solution is acidic (pH ~1-2).

    • Stir vigorously for 1 hour to hydrolyze the borate ester.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexanes mixture) to yield the final product.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the neutral boronic acid and its anionic boronate conjugate base.

  • Stock Solution Preparation: Prepare a ~1 mM stock solution of 2-fluoro-4-methoxyphenylboronic acid in a 50:50 methanol:water mixture.

  • Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments).

  • Sample Preparation: For each pH value, mix a fixed volume of the boronic acid stock solution with the buffer solution in a quartz cuvette. Include two reference samples: one in strongly acidic solution (e.g., 0.1 M HCl, representing the pure acid form) and one in strongly basic solution (e.g., 0.1 M NaOH, representing the pure boronate form).

  • Data Acquisition: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acid and base forms is maximal.

    • Plot the absorbance at this wavelength versus the pH of the buffer.

    • Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve is the pKa.

Conclusion and Outlook

The electronic properties of 2-fluoro-4-methoxyphenylboronic acid are a textbook example of multifunctional molecular design. The ortho-fluoro group acts as a potent Lewis acidity enhancer through its inductive effect, while the para-methoxy group enriches the ring's π-electron system via resonance. This finely tuned electronic balance results in a reagent with enhanced yet controlled reactivity, making it a valuable and versatile tool in the synthesis of complex organic molecules. For drug development professionals, this translates to a reliable building block for constructing novel pharmaceutical scaffolds. Future research may focus on further leveraging these properties in other catalytic systems or in the design of novel chemical sensors where the boronic acid's Lewis acidity can be harnessed for molecular recognition.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • Gorecka, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]

  • Ferreira, M. J., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Popik, O., et al. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie. [Link]

  • DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. ResearchGate. [Link]

  • Rzaczynska, Z., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Ma, L-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

  • Gorecka, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com. [Link]

  • Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Corrêa, A. G., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • 2-Fluoro-3-methoxyphenylboronic acid. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

  • Buy 2-fluoro-4-methoxyphenyl boronic acid. Boron Molecular. [Link]

  • Unit 4: Free Energy Relationships. UT Austin Chemistry. [Link]

  • A Survey of Hammett Substituent Constants. YouTube. [Link]

  • 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Stability of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Under Ambient Conditions

Introduction: The Critical Role of Arylboronic Acids in Modern Drug Discovery Arylboronic acids are indispensable building blocks in contemporary organic synthesis, most notably for their utility in palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are indispensable building blocks in contemporary organic synthesis, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals. The specifi[1]c compound of interest, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, is a highly functionalized reagent with potential applications in the synthesis of complex, biologically active molecules. However, the inherent stability of boronic acids can be a significant concern, as their degradation can lead to diminished reaction yields, the formation of impurities, and challenges in ensuring the quality and reproducibility of synthetic processes. This guide [2]provides a comprehensive technical overview of the stability of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid under ambient conditions, offering insights into its potential degradation pathways and outlining robust experimental protocols for its stability assessment.

Understanding the Inherent Instability of Arylboronic Acids

The stability of arylboronic acids is influenced by several factors, including their molecular structure and the environmental conditions to which they are exposed. The primary degradation pathways for these compounds are protodeboronation and oxidation.

Protodeboronation involves the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. While many arylboronic acids are relatively stable to protodeboronation in neutral aqueous solutions even at elevated temperatures, the reaction can be catalyzed by acidic or basic conditions.

Oxidatio[3]n of the carbon-boron bond can lead to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and is a common degradation pathway for many boronic acids.

Furthermor[3][4]e, arylboronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this is often a reversible process, it can affect the physical properties and reactivity of the material. The hygroscopic nature of many boronic acids can also influence their stability, as the presence of water can facilitate hydrolytic degradation pathways.

Expe[5][6]rimental Design for Stability Assessment

A well-designed stability study is crucial for understanding the degradation profile of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. The following experimental workflow provides a systematic approach to evaluating its stability under various ambient conditions.

Caption: Experimental workflow for the stability assessment of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Detailed Experimental Protocols

1. Materials and Equipment:

  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (purity ≥97%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (for mobile phase modification)

  • Vials for sample storage

  • Controlled environment chambers (for light and humidity exposure)

  • High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors

  • Nuclear[5] Magnetic Resonance (NMR) spectrometer

2. Sampl[5]e Preparation and Stress Conditions:

  • Accurately weigh approximately 10 mg of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid into separate, labeled vials for each stress condition and time point.

  • Ambient Air Exposure: Leave the vials open to the laboratory atmosphere.

  • Light Exposure: Place the vials in a photostability chamber with a broad-spectrum light source.

  • Humidity Exposure: Place the vials in a humidity chamber set to 75% relative humidity (RH).

  • Control Sample: Store one set of vials in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

3. Time-[2]Point Sampling and Analysis:

At predetermined time intervals (e.g., T=0, 1, 2, and 4 weeks), retrieve one vial from each stress condition for analysis.

4. HPLC-UV/MS Analysis:

A stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

  • Colu[5]mn: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is typically effective. The pH of the mobile phase can be critical for the stability of boronic acids during analysis.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection for mass identification of the parent peak and any new peaks that appear.

  • Sample Preparation for HPLC: Dissolve the contents of each vial in a suitable aprotic solvent like acetonitrile to a final concentration of approximately 1 mg/mL to minimize hydrolysis before injection.

5. NMR A[5]nalysis:

For structural elucidation of any significant degradation products identified by HPLC-MS.

  • Dissolve a portion of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire ¹H and ¹¹B NMR spectra. ¹¹B NMR is particularly useful for observing changes in the boron environment, which can signify degradation.

Anti[7][9]cipated Degradation Pathways and Products

Based on the known chemistry of arylboronic acids, the following degradation pathways are plausible for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid under ambient conditions.

Degradation_Pathways Parent 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Protodeboronation_Product 1-Ethoxy-2-fluoro-4-methoxybenzene Parent->Protodeboronation_Product Protodeboronation (H₂O, H⁺/OH⁻) Oxidation_Product 3-Ethoxy-2-fluoro-4-methoxyphenol Parent->Oxidation_Product Oxidation (O₂) Boroxine Corresponding Boroxine (Trimer) Parent->Boroxine Dehydration (-H₂O) Boroxine->Parent Hydration (+H₂O)

Caption: Plausible degradation pathways for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison across different stress conditions and time points.

Table 1: Hypothetical Stability Data for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (% Purity by HPLC)

Time (weeks)ControlAmbient AirLight ExposureHigh Humidity (75% RH)
099.599.599.599.5
199.498.298.597.8
299.396.597.195.2
499.293.194.890.5

The results should be interpreted to identify the primary degradation pathways. For instance, a significant decrease in purity under high humidity would suggest that hydrolysis-mediated degradation (protodeboronation) is a key factor. Increased degradation under ambient air and light would point towards oxidative pathways.

Recommendations for Handling and Storage

Based on the potential instabilities of arylboronic acids, the following handling and storage procedures are recommended to maintain the quality of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigerati[2][6]on is also advisable to slow down potential decomposition.

  • Handl[2]ing: Minimize exposure to atmospheric moisture and oxygen. If possible[2], handle the material in a glovebox. Avoid creating dust.

  • Solve[6][7]nt Choice: When preparing solutions, use dry, aprotic solvents to minimize hydrolysis.

Conclusion

While 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a valuable synthetic building block, its stability under ambient conditions warrants careful consideration. A thorough understanding of its potential degradation pathways—primarily protodeboronation and oxidation—is essential for its effective use in drug discovery and development. By implementing the systematic stability assessment protocols outlined in this guide and adhering to the recommended handling and storage procedures, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes.

References

  • ACS Publications. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • MDPI. (2019, September 30). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. [Link]

Sources

Foundational

The Strategic Deployment of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the ve...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the versatile utility of boronic acids are cornerstones of molecular design. This technical guide provides an in-depth exploration of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a sophisticated building block poised for significant impact in medicinal chemistry. While direct literature on this specific reagent is emerging, this document synthesizes foundational principles, data from analogous structures, and predictive insights to offer a comprehensive resource for its application. We will delve into its synthesis, explore its pivotal role in carbon-carbon bond formation through Suzuki-Miyaura coupling, and elucidate its potential in the design of targeted therapeutics, particularly kinase inhibitors. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively leverage this promising reagent in their quest for novel and efficacious pharmaceuticals.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced pharmacological profiles is a central theme in medicinal chemistry. The deliberate modification of molecular scaffolds to fine-tune properties such as metabolic stability, binding affinity, and bioavailability is a key strategy.[1] Within this context, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 2096334-14-2) represents a confluence of several advantageous structural features.

The presence of a boronic acid moiety immediately designates this compound as a valuable participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl structures.[2] Furthermore, the strategic placement of fluorine, ethoxy, and methoxy groups on the phenyl ring imparts a unique electronic and steric signature, offering medicinal chemists a powerful tool for probing structure-activity relationships (SAR).

The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[3] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions. The trifluoromethoxy group, a related fluorinated substituent, has been shown to be a promising, albeit underexplored, functional group in biologically active molecules.[1][4]

This guide will provide a comprehensive overview of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, from its synthesis to its strategic application in drug discovery programs.

Synthesis and Physicochemical Properties

While specific, detailed synthetic procedures for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid are not extensively documented in peer-reviewed literature, its synthesis can be reasonably extrapolated from established methods for preparing substituted phenylboronic acids.

Retrosynthetic Analysis and Proposed Synthetic Route

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible retrosynthetic analysis is depicted below.

G 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Aryl Lithium Intermediate Aryl Lithium Intermediate 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid->Aryl Lithium Intermediate Hydrolysis 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene Aryl Lithium Intermediate->1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene Lithium-Halogen Exchange Trialkyl borate Trialkyl borate Aryl Lithium Intermediate->Trialkyl borate Borylation

Caption: Retrosynthetic analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

General Experimental Protocol for Synthesis

The following is a generalized, step-by-step protocol based on common practices for the synthesis of analogous arylboronic acids. Note: This protocol is illustrative and requires optimization for the specific substrate.

  • Preparation of the Aryl Halide: The synthesis would commence with a suitably substituted benzene derivative, which could be halogenated to provide the necessary aryl bromide or iodide precursor.

  • Formation of the Organometallic Reagent: The aryl halide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to effect a lithium-halogen exchange, forming the highly reactive aryl lithium species.

  • Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the solution of the aryl lithium reagent. The reaction is allowed to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid), which hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Purification: The product is typically extracted into an organic solvent, washed, dried, and concentrated. Purification is often achieved by recrystallization or column chromatography.

Physicochemical Properties

The unique substitution pattern of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid dictates its physicochemical properties, which in turn influence its behavior in both chemical reactions and biological systems.

PropertyPredicted Influence
Fluorine Substituent Increases Lewis acidity of the boronic acid, potentially enhancing its reactivity in Suzuki-Miyaura coupling. Can also increase lipophilicity and metabolic stability.
Ethoxy and Methoxy Groups These electron-donating groups can modulate the electronic properties of the phenyl ring and offer opportunities for hydrogen bonding interactions with biological targets.
Overall Substitution Pattern The ortho-fluoro and meta-ethoxy/para-methoxy arrangement creates a distinct steric and electronic environment, which can be exploited for achieving selectivity in inhibitor design.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons with high efficiency and functional group tolerance. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is an ideal coupling partner for the introduction of its substituted phenyl moiety into a wide range of molecular scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps:

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations and a General Protocol

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst: A variety of palladium sources can be used, with Pd(PPh3)4, Pd(OAc)2, and PdCl2(dppf) being common choices.

  • Ligand: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (Na2CO3, K2CO3, Cs2CO3) and phosphates (K3PO4).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is often used.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 eq.), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (if required).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solution of the base in the chosen solvent system is added.

  • The reaction mixture is heated with stirring for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by an appropriate method.

Applications in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid make it an attractive building block for the synthesis of kinase inhibitors.

Structure-Activity Relationships of Substituted Phenyl Groups in Kinase Inhibitors

The ATP-binding site of kinases, the target for many inhibitors, contains regions that can be exploited by the strategic placement of substituents on a phenyl ring.

  • Hinge-Binding Region: The core of many kinase inhibitors mimics the adenine ring of ATP and forms hydrogen bonds with the "hinge" region of the kinase. The substituted phenyl ring is often appended to this core and extends into other regions of the binding pocket.

  • Hydrophobic Pockets: The ATP-binding site contains hydrophobic pockets that can be occupied by lipophilic groups on the inhibitor, thereby increasing binding affinity. The ethoxy and fluoro groups of the title compound can contribute to favorable hydrophobic interactions.

  • Gatekeeper Residue: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. The steric and electronic properties of the substituted phenyl ring can be tailored to interact favorably with the gatekeeper residue, which can be a key determinant of inhibitor selectivity.

A Hypothetical Kinase Inhibitor Design Workflow

The following diagram illustrates a conceptual workflow for the incorporation of the 3-ethoxy-2-fluoro-4-methoxyphenyl moiety into a kinase inhibitor scaffold.

Sources

Exploratory

Synthesis pathways for preparing 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Executive Summary & Strategic Analysis Target Molecule: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid CAS Registry Number: 2096334-14-2 Molecular Formula: C9H10BFO4 Molecular Weight: 211.98 g/mol This guide details the h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid CAS Registry Number: 2096334-14-2 Molecular Formula: C9H10BFO4 Molecular Weight: 211.98 g/mol

This guide details the high-fidelity synthesis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid , a critical fluorinated building block used in the development of metabolically stable biaryl scaffolds for medicinal chemistry. The presence of the central ethoxy group flanked by a fluorine atom and a methoxy group creates a unique electronic and steric profile, often utilized to modulate lipophilicity and metabolic clearance in drug candidates.

The synthesis strategy prioritizes regiochemical integrity . Due to the crowded 1,2,3,4-substitution pattern, direct functionalization of the arene ring poses significant risks of isomer formation. Therefore, this guide advocates for a Lithium-Halogen Exchange approach using a regiospecifically synthesized aryl bromide precursor, ensuring the boron moiety is installed exclusively at the C1 position.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C-B bond first, leading to the aryl bromide. The aryl bromide is traced back to the commercially available 2-fluoro-3-hydroxy-4-methoxybenzaldehyde , utilizing the aldehyde functionality as a handle to install the bromide via a high-fidelity oxidation/Curtius/Sandmeyer sequence.

Retrosynthesis Target Target Molecule 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Bromide Key Intermediate 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene Target->Bromide Li-Halogen Exchange B(OiPr)3 Aniline Aniline Precursor 3-Ethoxy-2-fluoro-4-methoxyaniline Bromide->Aniline Sandmeyer Rxn (CuBr2, tBuONO) Acid Benzoic Acid Derivative 3-Ethoxy-2-fluoro-4-methoxybenzoic acid Aniline->Acid Curtius Rearrangement Start Starting Material 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS 79418-73-8) Acid->Start 1. Pinnick Ox 2. O-Alkylation

Caption: Retrosynthetic disconnection strategy prioritizing regiocontrol via the aldehyde handle.

Primary Synthesis Pathway: Boronic Acid Formation

This section details the conversion of the aryl bromide to the target boronic acid. This is the "Finish" step and assumes possession of the precursor 1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene (CAS 2205310-19-4).

Methodology: Cryogenic Lithium-Halogen Exchange

Rationale: The use of n-butyllithium (n-BuLi) at -78 °C effects a rapid and selective Li-Br exchange. The fluorine atom at the ortho position exerts an inductive effect that stabilizes the lithiated intermediate, but temperature control is critical to prevent "benzyne" formation via elimination of LiF.

Reagents & Stoichiometry
ReagentEquiv.Role
Aryl Bromide 1.0Substrate
Triisopropyl Borate (B(OiPr)3) 1.2Boron Source (Electrophile)
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
THF (Anhydrous) 10-15 volSolvent
HCl (2N) ExcessHydrolysis Agent
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂ for 15 minutes.

  • Dissolution: Charge the flask with 1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Borate Addition: Add Triisopropyl borate (1.2 equiv) in one portion. Note: Adding the electrophile before the lithium source (In-situ Quench) is a variation, but the standard sequential addition (Li then B) is preferred here to ensure complete lithiation first, provided the temperature is strictly maintained.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes via syringe pump, maintaining internal temperature below -70 °C.

    • Checkpoint: The solution may turn slightly yellow. Stir at -78 °C for 45 minutes.

  • Quenching: Allow the reaction to warm to 0 °C over 1 hour. Quench by adding 2N HCl (excess) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Acetonitrile/Water or precipitae from CH₂Cl₂/Hexanes.

Upstream Precursor Synthesis (The "Make" Steps)

If the aryl bromide is not commercially available, it must be synthesized from 2-fluoro-3-hydroxy-4-methoxybenzaldehyde . This route guarantees the correct substitution pattern.

Step 1: O-Alkylation & Oxidation

Transformation: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde → 3-Ethoxy-2-fluoro-4-methoxybenzoic acid.

  • Alkylation: Dissolve starting aldehyde in DMF. Add K₂CO₂ (2.0 equiv) and Ethyl Iodide (1.2 equiv). Heat to 60 °C for 4 hours. Aqueous workup yields the ethoxy-aldehyde.

  • Pinnick Oxidation: Dissolve the intermediate in t-BuOH/H₂O. Add NaH₂PO₄ (buffer) and 2-Methyl-2-butene (scavenger). Add NaClO₂ (1.5 equiv) portion-wise at 0 °C. Stir 2 hours. Acidify and filter to collect the Benzoic Acid .

Step 2: Curtius Rearrangement & Sandmeyer Bromination

Transformation: Benzoic Acid → Aryl Bromide.

  • Acyl Azide Formation: Treat the benzoic acid with Diphenylphosphoryl azide (DPPA, 1.1 equiv) and TEA in Toluene at reflux. This forms the isocyanate in situ.

  • Hydrolysis: Add t-BuOH to trap as the Boc-aniline, or add aqueous acid to hydrolyze directly to the Aniline salt.

  • Sandmeyer Reaction:

    • Suspend CuBr₂ (1.2 equiv) in Acetonitrile at 0 °C.

    • Add t-Butyl Nitrite (1.5 equiv).

    • Add the Aniline dropwise.

    • Warm to 60 °C. Nitrogen evolution indicates reaction progress.

    • Result: The amino group is replaced by bromine with complete regioretention.

SynthesisWorkflow Step1 Step 1: Alkylation (EtI, K2CO3) Step2 Step 2: Oxidation (NaClO2) Step1->Step2 Step3 Step 3: Curtius/Sandmeyer (DPPA -> CuBr2) Step2->Step3 Step4 Step 4: Borylation (n-BuLi, B(OiPr)3) Step3->Step4

Caption: Sequential workflow for the total synthesis of the target boronic acid.

Troubleshooting & Optimization (Self-Validating Systems)

IssueRoot CauseCorrective Action
Protodeboronation Instability of C-B bond during hydrolysis.Avoid strong bases during workup. Use mild acid (NH₄Cl) if the product is unstable to HCl. Store product at 4°C.
Regioisomer Contamination Incomplete lithiation or "Lithium migration".Ensure temperature stays <-70 °C. Use in-situ trapping (mix Borate + Bromide, then add BuLi) if migration is observed.
Low Yield in Sandmeyer Diazo decomposition.Ensure anhydrous conditions for the nitrite step. Use CuBr₂ (anhydrous) rather than CuBr for better yields in MeCN.

References

  • Precursor Synthesis Strategy

    • Title: Synthesis of 3-fluoro-4-hydroxy benzoic acid (Analogous scaffold construction).
    • Source: PrepChem.
    • URL:[Link]

  • Lithiation Protocols

    • Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid (General lithiation protocol for fluorinated arom
    • Source: University of Pittsburgh / Elsevier.
    • URL:[Link]

  • Suzuki Coupling Applications

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data (Target): Title: (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid (CAS 2096334-14-2). Source: BLD Pharm.
  • Compound Data (Precursor)

    • Title: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS 79418-73-8).[1]

    • Source: Sigma-Aldrich.[1][2]

Sources

Foundational

An In-Depth Technical Guide to the Storage and Handling of Fluorinated Phenylboronic Acid Derivatives

Introduction Fluorinated phenylboronic acid derivatives are indispensable reagents in modern drug discovery and organic synthesis. Their unique ability to participate in robust carbon-carbon bond-forming reactions, most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated phenylboronic acid derivatives are indispensable reagents in modern drug discovery and organic synthesis. Their unique ability to participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, and to act as reversible covalent binders for diols has cemented their role in the synthesis of complex pharmaceuticals and the design of advanced chemical sensors. However, the very electronic properties that make them so valuable—the Lewis acidic boron center—also render them susceptible to degradation. The introduction of fluorine substituents, while often beneficial for modulating reactivity and metabolic stability, further accentuates this Lewis acidity, creating a unique set of challenges for their long-term storage and handling.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the factors governing the stability of these critical compounds. Moving beyond simple procedural lists, we will explore the causal mechanisms behind their degradation and provide field-proven, self-validating protocols to ensure their integrity from the stockroom to the reaction flask. Adherence to these principles is paramount for achieving reproducible experimental outcomes and preserving the value of these sophisticated chemical assets.

The Physicochemical Landscape of Fluorinated Phenylboronic Acids

A nuanced understanding of the inherent chemical properties of fluorinated phenylboronic acids is the foundation for developing a robust storage strategy. Their stability is not a static property but a dynamic interplay between their structure and their environment.

The Influence of Fluorination on Lewis Acidity and Stability

The boron atom in a phenylboronic acid possesses a vacant p-orbital, making it a mild Lewis acid. This acidity is central to its reactivity. The introduction of one or more highly electronegative fluorine atoms to the phenyl ring significantly withdraws electron density, thereby increasing the Lewis acidity of the boron center.[1][2][3] This heightened acidity is a double-edged sword; while it can enhance reactivity in desired transformations, it also increases susceptibility to nucleophilic attack by atmospheric moisture, a primary degradation pathway.

The position and number of fluorine substituents have a profound impact. For instance, studies have shown that compounds bearing two fluorine atoms at the ortho positions can be particularly less stable.[3][4] This is a critical consideration when sourcing or synthesizing derivatives, as the substitution pattern directly dictates the stringency of the required storage conditions.

The Boroxine Equilibrium: A Dehydration Cascade

A common and often overlooked characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][5] This is a reversible equilibrium reaction that is highly sensitive to the presence of water and temperature.

Commercially available boronic acids are frequently a mixture of the free acid and its corresponding boroxine.[2] While boroxines are often competent reagents in anhydrous cross-coupling reactions, their presence indicates a degree of instability and water-lability. For applications requiring the pure monomeric acid, such as in aqueous sensor development, the presence of boroxines can be detrimental. The primary strategy to control this equilibrium is the stringent exclusion of moisture and the avoidance of elevated temperatures during storage.

Primary Degradation Pathways: The Adversaries of Stability

To protect these molecules, one must first understand the forces that drive their decomposition. There are two principal degradation pathways that must be mitigated through careful storage and handling.

Hydrolytic Instability and Protodeboronation

The most prevalent degradation route is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding fluorinated arene and boric acid.[6][7] This reaction is catalyzed by moisture and can be accelerated under both acidic and basic conditions.[8] The increased Lewis acidity of fluorinated derivatives makes them particularly vulnerable to this hydrolytic cleavage. The absolute exclusion of water is the only reliable method to prevent protodeboronation during long-term storage.

Oxidative Degradation

The boron center is also susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This process leads to the oxidative cleavage of the C-B bond, resulting in the formation of the corresponding fluorinated phenol and boric acid.[9][10][11] While slower than hydrolysis for many derivatives under ambient conditions, this pathway becomes significant over extended storage periods and can be a major source of impurities that are difficult to separate from the desired material. Storing under an inert atmosphere effectively eliminates this degradation route.

Below is a diagram illustrating the key degradation pathways that necessitate controlled storage conditions.

DegradationPathways cluster_conditions Main Fluorinated Phenylboronic Acid (Ar-B(OH)₂) Boroxine Boroxine (Trimeric Anhydride) Main->Boroxine Dehydration (-H₂O) Arene Fluorinated Arene (Ar-H) Main->Arene Protodeboronation (+H₂O) Phenol Fluorinated Phenol (Ar-OH) Main->Phenol Oxidation Boroxine->Main Hydration (+H₂O) Water H₂O Oxygen [O] Heat Δ (Heat) Water_icon 💧 Water_icon->Main Oxygen_icon O₂ Oxygen_icon->Main Heat_icon 🔥 Heat_icon->Main

Caption: Key degradation pathways for fluorinated phenylboronic acids.

Core Storage and Handling Protocols

The following protocols are designed to mitigate the degradation pathways discussed above. They are stratified into short-term (bench-use) and long-term (archival) scenarios.

Recommended Environmental Controls

The integrity of fluorinated phenylboronic acids is directly correlated with the quality of their storage environment. A multi-layered approach to exclude moisture, oxygen, and light is critical.

ParameterShort-Term (In-Use, < 1 month)Long-Term (Archival, > 1 month)Rationale
Atmosphere Tightly sealed container, consider desiccant.Dry, inert gas (Argon or Nitrogen) blanket.[6][12]Prevents hydrolysis, protodeboronation, and oxidation.
Temperature Room Temperature (controlled, < 25°C).Refrigerated (2-8°C).[6][13]Slows the rate of all degradation pathways, especially dehydration to boroxine.
Light Store in an opaque or amber vial.Store in an opaque or amber vial inside a secondary container in the dark.[6][14]Prevents potential photochemical decomposition.
Container Vial with a PTFE-lined cap.[6]Schlenk flask or flame-sealed ampoule under inert gas.Provides a superior barrier against atmospheric moisture and oxygen ingress.
Safe Handling Procedures for High-Purity Samples

When the highest level of purity is required, such as for analytical standards or sensitive catalytic reactions, handling procedures must be as stringent as the storage conditions.

  • Inert Atmosphere Operations: All aliquotting and weighing of solid material for long-term storage should be performed inside a glovebox with low (<10 ppm) oxygen and moisture levels.

  • Schlenk Line Techniques: For laboratories without a glovebox, samples can be handled on a Schlenk line. The container should be repeatedly evacuated and backfilled with a dry, inert gas (at least 3 cycles) before opening.

  • Use Dry Solvents and Glassware: When preparing solutions, always use freshly dried, de-gassed solvents and oven- or flame-dried glassware to prevent introducing contaminants that would negate the careful storage.

  • Minimize Exposure: Even with precautions, minimize the time the container is open to any atmosphere. Prepare everything in advance to ensure transfers are swift and efficient.

Experimental Protocols for Stability Assessment

Trust in a reagent should be validated experimentally. The following protocols provide a framework for assessing the stability of a new or aged batch of a fluorinated phenylboronic acid derivative.

Designing a Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and validate that your analytical method can detect them. This is a cornerstone of ensuring reagent quality and is adapted from pharmaceutical industry guidelines.[15]

Caption: Workflow for a forced degradation stability study.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol establishes an HPLC method capable of separating the parent compound from its most likely degradation products (arene and phenol).

  • Objective: To quantify the purity of a fluorinated phenylboronic acid sample and detect degradation products.

  • Instrumentation: Standard HPLC system with a PDA or multi-wavelength UV detector.

  • Methodology:

    • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Causality: The acidic modifier helps to ensure sharp peak shapes for the boronic acid and potential phenolic degradants.

    • Gradient Elution: A typical gradient would be 10% B to 90% B over 15 minutes. This must be optimized for the specific analyte to ensure baseline separation between the parent compound and potential impurities.

    • Sample Preparation:

      • Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

      • Dilute further with a 50:50 mixture of Mobile Phase A:B for analysis.

    • Analysis and Validation:

      • Inject the "T=0" (control) sample to establish the initial purity and retention time.

      • Inject samples from the forced degradation studies.

      • Self-Validation: The method is considered "stability-indicating" if new peaks, corresponding to degradation products, are baseline-resolved from the main analyte peak. The UV spectrum from the PDA detector can help in the tentative identification of these peaks (e.g., comparing to standards of the expected fluoroarene and fluorophenol).

Protocol 2: ¹⁹F NMR for Solution-State Stability Monitoring

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and clean technique for monitoring stability, as the ¹⁹F nucleus is highly sensitive and has a wide chemical shift range.[2]

  • Objective: To qualitatively and semi-quantitatively assess the degradation of a fluorinated phenylboronic acid in solution over time.

  • Instrumentation: Standard NMR spectrometer (≥400 MHz) with a fluorine probe.

  • Methodology:

    • Sample Preparation: Dissolve a precise amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube. Add a known amount of an inert fluorinated internal standard (e.g., trifluorotoluene) for quantitative analysis.

    • Initial Spectrum (T=0): Acquire a quantitative ¹⁹F NMR spectrum immediately after preparation. Note the chemical shift(s) and integral of the parent compound relative to the standard.

    • Incubation: Store the NMR tube under the desired test condition (e.g., at room temperature on the benchtop for 24 hours).

    • Subsequent Spectra: Re-acquire the ¹⁹F spectrum at defined time points (e.g., 1h, 4h, 24h).

    • Data Interpretation:

      • Self-Validation: The appearance of new signals in the ¹⁹F NMR spectrum is an unambiguous indication of degradation, as each unique fluorine environment will produce a distinct peak.

      • The protodeboronated product (fluoroarene) and oxidized product (fluorophenol) will have characteristic ¹⁹F chemical shifts that are different from the parent boronic acid.

      • By comparing the integral of the parent peak to the internal standard over time, the rate of decomposition can be calculated.

Conclusion

Fluorinated phenylboronic acid derivatives are high-value reagents whose utility is directly tied to their chemical integrity. Their heightened Lewis acidity and susceptibility to hydrolysis and oxidation are not flaws, but inherent properties that demand respect and careful management. By implementing a storage and handling strategy grounded in the chemical principles of exclusion—of water, oxygen, and light—researchers can significantly extend the shelf-life and ensure the reliability of these compounds. Furthermore, the routine experimental verification of stability using techniques like HPLC and ¹⁹F NMR transforms reagent handling from a matter of assumption to an act of rigorous scientific quality control, ultimately leading to more robust and reproducible research. As the field advances, novel strategies to enhance boronic acid stability, such as derivatization into boralactones or other stable forms, will continue to emerge, further empowering their application in science and technology.[9][10][16]

References

  • Influence of fluorine substituents on the properties of phenylboronic compounds.
  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • 4-Trifluoromethylphenylboronic acid - Safety D
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Wiley Online Library.
  • PHENYL BORONIC ACID - Safety D
  • 2-Fluorophenylboronic acid - Safety D
  • (3-Fluorophenyl)boronic acid | CAS 768-35-4. BLD Pharm.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Phenylboronic acid - Wikipedia. Wikipedia.
  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. Benchchem.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • 4-Fluorophenylboronic acid - Safety D
  • Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Spring 2021.
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • Boronic-Acid Photocaging for Visible Light-Controlled Applic
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes.
  • Phenylboronic acid | CAS 98-80-6. ChemicalBook.
  • ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Protocols & Analytical Methods

Method

Application &amp; Protocol: Suzuki-Miyaura Cross-Coupling Using 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-car...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of complex biaryl and substituted aromatic structures.[4][[“]] This guide provides a detailed protocol and expert insights for the use of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a structurally complex and synthetically valuable building block. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide a framework for troubleshooting and optimization, empowering researchers to leverage this unique reagent in their synthetic endeavors.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] The cycle is comprised of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Causality in the Catalytic Cycle:

  • The Catalyst (Palladium): The reaction is initiated by a coordinatively unsaturated 14-electron Pd(0) complex.[1] While stable Pd(II) precursors like Palladium(II) Acetate (Pd(OAc)₂) are often used for convenience, they must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.

  • The Ligand: The choice of ligand is critical. Ligands, typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs), serve multiple functions: they stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the metal's electronic properties to facilitate the key reaction steps.[1][7][8] Electron-rich ligands enhance the rate of oxidative addition, while their bulkiness promotes the final reductive elimination step.[6][8]

  • The Base: The base plays an indispensable role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the efficient transfer of the organic group from boron to the palladium center.[6][9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex borate_out B(OH)₃ oa_complex->borate_out        tm_complex->pd0 Reductive Elimination product_out Product (Ar-R) tm_complex->product_out halide_out [X]⁻ tm_complex->halide_out        arx_in Aryl Halide (Ar-X) arx_in->pd0 boronic_in Boronic Acid (R-B(OH)₂) boronic_in->tm_complex base_in Base base_in->tm_complex

Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Reagent Profile: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

This specific boronic acid is a valuable building block due to its unique substitution pattern, which imparts distinct electronic and steric properties.

PropertyValue
CAS Number 2096334-14-2
Molecular Formula C₁₀H₁₄BFO₃
Molecular Weight 212.03 g/mol
Appearance Typically an off-white to white solid

Structural Considerations for Reactivity:

  • Ortho-Fluoro Group: The fluorine atom is strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This electronic effect can accelerate the transmetalation step, as a more Lewis acidic boronic acid is more readily activated by the base.[6]

  • Ortho-Ethoxy Group: This group introduces steric bulk adjacent to the reaction center. This may necessitate the use of less bulky ligands on the palladium catalyst or slightly elevated reaction temperatures to overcome potential steric hindrance during the transmetalation step.

  • Para-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can make the initial oxidative addition of this fragment (if it were the halide partner) more challenging. However, in its role as the boronic acid partner, its electronic effect is less pronounced than that of the ortho substituents.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds (e.g., 3-fluoro-4-methoxyphenylboronic acid) should be used as a guide.[11][12]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Precautions: Always handle this reagent in a well-ventilated fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12] Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Equipment:

  • Reactants: Aryl bromide (1.0 mmol), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%).

  • Base: K₃PO₄ (Potassium phosphate, 2.0 mmol, 2.0 equiv).

  • Solvent: Toluene and Water (e.g., 10:1 v/v mixture, 5 mL).

  • Glassware: Schlenk flask or oven-dried round-bottom flask with a condenser, magnetic stir bar, rubber septa.

  • Inert Atmosphere: Nitrogen or Argon gas line with a manifold.

  • Other: Magnetic stir plate with heating, syringes, needles, TLC plates, standard workup and purification supplies.

ComponentM.W. ( g/mol )Amount (mg)MmolEquivalentsMol %
Aryl Bromide (Example: 4-Bromotoluene)171.041711.01.0-
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid212.03254.41.21.2-
Pd(OAc)₂224.504.50.020.022%
SPhos410.4816.40.040.044%
K₃PO₄212.27424.52.02.0-
Toluene / H₂O (10:1)-5 mL---

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[3][[“]]

  • Solvent Addition: Add the degassed solvent mixture (Toluene:H₂O, 10:1, 5 mL) via syringe. A properly degassed solvent is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture via syringe at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.[3]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Optimization and Troubleshooting

Even robust protocols may require optimization for challenging substrates. A logical, stepwise approach is key to efficiently identifying improved conditions.

Optimization_Workflow start Low Yield or Incomplete Reaction d_reagents Are reagents pure & dry? Is atmosphere inert? start->d_reagents d_ligand Screen Ligand? d_reagents->d_ligand Yes a_reagents Verify reagent quality. Improve degassing technique. d_reagents->a_reagents No d_base Screen Base? d_ligand->d_base No a_ligand Try alternative ligands: - Buchwald-type (e.g., XPhos) - Bulky phosphines (e.g., P(tBu)₃) - NHC-based (e.g., PEPPSI) d_ligand->a_ligand Yes d_solvent Screen Solvent / Temp? d_base->d_solvent No a_base Try alternative bases: - Carbonates (Cs₂CO₃, K₂CO₃) - Fluorides (KF) for base-sensitive substrates d_base->a_base Yes a_solvent Try other solvents (Dioxane, DMF, THF). Increase temperature incrementally. d_solvent->a_solvent Yes end_node Optimized Conditions d_solvent->end_node No a_reagents->d_ligand a_ligand->d_base a_base->d_solvent a_solvent->end_node

Sources

Application

Optimizing Suzuki-Miyaura Coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid: A Guide to Catalyst Selection and Protocol Design

Introduction: The Significance of the 3-Ethoxy-2-fluoro-4-methoxyphenyl Motif In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Ethoxy-2-fluoro-4-methoxyphenyl Motif

In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. The 3-ethoxy-2-fluoro-4-methoxyphenyl moiety is an increasingly important structural motif found in a variety of biologically active compounds and advanced materials. Its unique combination of electronic and steric properties—an electron-donating ethoxy and methoxy group, a mildly electron-withdrawing fluorine atom, and notable steric hindrance—presents both opportunities for nuanced molecular interactions and significant challenges for its synthetic incorporation. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, offering a powerful tool for forging connections between sp²-hybridized centers.[1][2] This guide provides a detailed exploration of optimal palladium catalysts and robust protocols for the successful Suzuki-Miyaura coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with various aryl and heteroaryl halides.

The inherent difficulty in coupling this particular boronic acid arises from the ortho-fluoro and ortho-ethoxy substituents. These groups can impede the crucial transmetalation step in the catalytic cycle and alter the electronic nature of the boronic acid, necessitating carefully optimized reaction conditions. This document will dissect the key parameters for achieving high-yield couplings, from the selection of the palladium precatalyst and ligand to the choice of base and solvent, providing researchers with the necessary tools to confidently employ this valuable building block.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is often facilitated by a base. This is frequently the rate-limiting step, especially with sterically hindered or electronically deactivated boronic acids.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst.

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition"]; PdII_Aryl [label="Ar-Pd(II)-X\nLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label="Regeneration"]; } dot

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and, more critically, the ancillary ligand is the most influential factor in overcoming the challenges posed by 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. The steric bulk and electron-donating properties of the ligand are paramount for facilitating both the oxidative addition and reductive elimination steps, particularly with hindered substrates.[4]

Recommended Catalyst Systems

For challenging Suzuki-Miyaura couplings, pre-formed palladium complexes (precatalysts) are often preferred over generating the active catalyst in situ from a palladium salt and a separate ligand. These precatalysts offer greater air and moisture stability, and more consistent performance.

Catalyst/PrecatalystLigandKey Attributes & Recommendations
Pd(OAc)₂ / SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A highly effective and versatile system for a broad range of Suzuki couplings. The electron-rich and bulky nature of SPhos is well-suited for coupling hindered and electron-rich boronic acids.[4]
XPhos Pd G2/G3 XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A second-generation Buchwald precatalyst that is highly active for a wide variety of cross-coupling reactions, including those with challenging substrates.[5][6]
Pd₂(dba)₃ / RuPhos RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Another highly active Buchwald ligand that often shows excellent performance with electron-rich and sterically demanding coupling partners.
PEPPSI™-IPr IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)An N-heterocyclic carbene (NHC) based catalyst that offers high stability and activity, particularly for couplings involving aryl chlorides.[3]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with a range of aryl bromides.

Reagents and Materials:

  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\nAryl Halide, Boronic Acid,\nBase, and Catalyst"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with N₂ or Ar)"]; Solvent [label="Add Degassed Solvents"]; Heat [label="Heat and Stir\n(e.g., 100 °C, 12-24h)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup"]; Purify [label="Purification\n(Column Chromatography)"]; Product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } dot

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.

Reagents and Materials:

  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 equivalents)

  • Aryl chloride or bromide (1.0 equivalent)

  • PdCl₂(XPhos)₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • tert-Amyl alcohol

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (0.75 mmol), cesium carbonate (1.0 mmol), and PdCl₂(XPhos)₂ (0.015 mmol).

  • Add tert-amyl alcohol (2 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF) and solvent systems (e.g., toluene/water, THF/water).- Increase the reaction temperature in increments of 10-20 °C.
Protodeborylation - Presence of water or protic impurities- Prolonged reaction time at high temperature- Use rigorously dried solvents and reagents.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[3]- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a precatalyst that readily forms the active Pd(0) species.
Dehalogenation of Aryl Halide - Presence of water or other proton sources- β-hydride elimination (if applicable)- Ensure anhydrous conditions.- Use a bulky ligand to promote reductive elimination over side reactions.

Conclusion

The Suzuki-Miyaura coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, while presenting challenges due to steric hindrance and mixed electronic effects, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with robust palladium precatalysts, is critical for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to incorporate this valuable building block into their synthetic targets. As with any chemical reaction, empirical optimization for each specific substrate combination is key to achieving optimal results.

References

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem. Accessed March 7, 2026.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Accessed March 7, 2026.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Accessed March 7, 2026.
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace. Accessed March 7, 2026.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Pd‐catalyzed Suzuki–Miyaura coupling of aryl chlorides and arylboronic...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 7, 2026.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Accessed March 7, 2026.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed March 7, 2026.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Accessed March 7, 2026.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Accessed March 7, 2026.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Accessed March 7, 2026.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Accessed March 7, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed March 7, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed March 7, 2026.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Two alternative routes towards the synthesis of biaryls 3a–c.
  • Synthesis of Biaryls.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Accessed March 7, 2026.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Accessed March 7, 2026.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
  • Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile.

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Method

Synthesis of biaryl compounds with 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Application Note: Overcoming Steric and Electronic Bottlenecks in the Synthesis of Biaryl Compounds using 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid Executive Summary 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Electronic Bottlenecks in the Synthesis of Biaryl Compounds using 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

Executive Summary

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) is a highly specialized, electron-rich building block utilized in the design of conformationally locked biaryl therapeutics. However, its unique substitution pattern presents significant synthetic challenges during Suzuki-Miyaura cross-coupling. This application note details the mechanistic rationale and optimized protocols required to achieve high-yielding biaryl synthesis, mitigating the competing risks of slow transmetalation and rapid protodeboronation.

Mechanistic Insights: The Causality of Coupling Challenges

The synthesis of biaryls using 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid is complicated by two primary structural factors that directly impact the catalytic cycle:

  • Electronic Deactivation : The presence of two strongly electron-donating alkoxy groups (-OEt at C3, -OMe at C4) significantly increases the electron density of the aromatic ring. This reduces the Lewis acidity of the boron atom, slowing down the formation of the reactive boronate complex required for the transmetalation step [1].

  • Steric Hindrance and the Ortho-Fluoro Effect : The fluorine atom at the ortho position (C2) introduces steric bulk directly adjacent to the boronic acid moiety. While ortho-fluorine atoms can engage in non-covalent interactions that stabilize specific conformations in drug design, they also increase the propensity for the boronic acid to undergo protodeboronation (hydrodeboration) under basic, aqueous conditions at elevated temperatures [2].

Because transmetalation is the rate-limiting step for electron-rich boronic acids, the slow transfer of the aryl group to the palladium center allows competing side reactions (like protodeboronation) to consume the boronic acid before coupling can occur. Therefore, the catalytic system must be highly active to accelerate transmetalation and outcompete degradation [3].

Strategic Experimental Design

To overcome these bottlenecks, the reaction conditions must be meticulously selected to favor rapid coupling:

  • Ligand and Precatalyst Selection : Traditional catalysts like Pd(PPh3)4 are entirely insufficient for this substrate. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required [3]. We highly recommend using XPhos Pd G2 or G3 precatalysts . These precatalysts rapidly generate the active, monoligated Pd(0) species at mild temperatures, ensuring the catalyst is ready for oxidative addition before the boronic acid has time to decompose.

  • Base Selection : A base is required to activate the boronic acid by forming the boronate anion, but overly strong bases (like NaOH) in water will rapidly hydrolyze the C-B bond of electron-rich substrates [1]. Potassium phosphate (K3PO4) provides the optimal balance of basicity to drive transmetalation without excessively accelerating protodeboronation.

  • Solvent System : A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is optimal. Dioxane solubilizes the organic substrates and the bulky catalyst, while water dissolves the inorganic base to facilitate the crucial base-exchange step on the palladium center [4].

Catalytic Cycle and Bottleneck Visualization

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific mechanistic bottlenecks introduced by the 3-ethoxy-2-fluoro-4-methoxyphenyl substitution pattern.

SuzukiCycle Pd0 Active Pd(0)L (Generated from XPhos Pd G2) OxAdd Oxidative Addition (Fast with XPhos) Pd0->OxAdd + Aryl Halide PdII_ArX Pd(II)(Ar)(X)L OxAdd->PdII_ArX BaseEx Base Exchange (Aqueous K3PO4) PdII_ArX->BaseEx + Base PdII_ArOH Pd(II)(Ar)(OH)L BaseEx->PdII_ArOH TransMet Transmetalation (CRITICAL BOTTLENECK) Slowed by -OEt/-OMe groups PdII_ArOH->TransMet + 3-EtO-2-F-4-MeO-Ph-B(OH)2 PdII_ArAr Pd(II)(Ar)(Ar')L TransMet->PdII_ArAr Successful Transfer SideRxn Protodeboronation (Destructive Side Reaction) TransMet->SideRxn Excess Heat / Strong Base Competes with Transmetalation RedElim Reductive Elimination (Accelerated by steric bulk) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product Target Molecule RedElim->Product

Caption: Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for electron-rich boronic acids.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes empirical optimization data for coupling 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid with a standard, unactivated aryl bromide. This data quantitatively validates the strategic choices outlined in Section 2.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene/EtOH/H2O9022%>60%
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)1,4-Dioxane/H2O8045%40%
SPhos Pd G2 (2 mol%)K3PO4 (2.0)1,4-Dioxane/H2O8078%15%
XPhos Pd G2 (2 mol%) K3PO4 (2.0) 1,4-Dioxane/H2O 80 91% <5%
XPhos Pd G2 (2 mol%)NaOH (3.0)1,4-Dioxane/H2O8035%55%

Data Interpretation: The use of first-generation catalysts (Pd(PPh3)4) results in massive substrate loss due to protodeboronation, as the transmetalation step is too slow. Switching to the highly active XPhos Pd G2 precatalyst with a milder phosphate base suppresses the side reaction and maximizes the biaryl yield.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed for a 1.0 mmol scale reaction. It incorporates self-validating visual and analytical checkpoints to ensure scientific integrity and reproducibility.

Reagents:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.3 mmol, 1.3 equiv) (Note: A 0.3 equiv excess compensates for minor unavoidable protodeboronation).

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K3PO4) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Milli-Q Water (Degassed, 1.0 mL)

Procedure:

  • Reaction Setup : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, K3PO4, and XPhos Pd G2.

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Palladium(0) is highly sensitive to oxidation. Failure to remove ambient oxygen will result in the immediate formation of inactive palladium black and promote homocoupling of the boronic acid.

  • Solvent Addition and Degassing : In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Water. Sparge the mixture with Argon for 15 minutes. Add 5.0 mL of this degassed solvent mixture to the Schlenk tube via syringe.

    • Self-Validation Checkpoint 1: Upon solvent addition and initial stirring at room temperature, the mixture should transition from a heterogeneous suspension to a reddish-brown homogeneous or slightly cloudy solution. This color change confirms the successful generation of the active XPhos-Pd(0) species from the G2 precatalyst.

  • Heating : Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area between the organic and aqueous phases, facilitating the base-exchange step.

  • Reaction Monitoring : After 4 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: The LC-MS chromatogram should show the complete disappearance of the aryl halide peak. The dominant peak should correspond to the mass of the desired biaryl product. If a significant peak corresponding to 1-ethoxy-2-fluoro-3-methoxybenzene (the protodeboronation product) is observed alongside unreacted aryl halide, the transmetalation step is failing (likely due to inactive catalyst or oxygen ingress).

  • Workup : Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using an appropriate Hexane/Ethyl Acetate gradient.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Solution: Lower the reaction temperature to 60 °C. If the aryl halide is highly reactive (e.g., an aryl iodide), the coupling can often proceed at lower temperatures, which exponentially decreases the rate of thermal protodeboronation. Alternatively, switch the base from K3PO4 to a milder base like K2CO3.

  • Issue: Incomplete Conversion of Aryl Halide.

    • Solution: Ensure the solvent was rigorously degassed. If palladium black (a fine, dark precipitate) is visible on the walls of the flask, the catalyst has died. Re-subject the mixture to fresh catalyst (1 mol%) and rigorously degassed solvent.

References

  • MDPI. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 2022. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." ACS Publications, 2010. Available at: [Link]

  • Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions." Chemical.AI Insights, 2025. Available at:[Link]

Application

Application Note &amp; Protocols: Mastering Aqueous Suzuki-Miyaura Couplings of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[3][4] The specific reagent, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, is a valuable building block for introducing a polysubstituted phenyl ring, featuring a strategic fluorine atom that can modulate physicochemical properties such as lipophilicity and metabolic stability.

The increasing demand for environmentally benign chemical processes has driven the adoption of water as a reaction solvent.[3][5][6] Aqueous Suzuki-Miyaura couplings are not only "greener" but also offer practical advantages, including enhanced reaction rates and simplified product isolation.[7] This document provides a comprehensive guide to the reaction conditions for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in aqueous media, detailing the causality behind procedural choices and offering robust protocols for its successful application.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(R²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination Product R¹-R² aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_oxidative boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid

Figure 1: Generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Aqueous Coupling Reactions

The success of a Suzuki-Miyaura coupling in aqueous media hinges on the careful selection of several interdependent parameters. The electronic nature of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid—possessing electron-donating ethoxy and methoxy groups and an electron-withdrawing fluoro group—influences its reactivity and stability.

Palladium Catalyst and Ligand System
  • Catalyst Precursor: Standard palladium sources like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are effective. These Pd(II) sources are reduced in situ to the catalytically active Pd(0) species.

  • Ligand Choice: While some aqueous Suzuki reactions can proceed without a ligand, particularly with highly reactive aryl iodides, the use of ligands is generally recommended for broader substrate scope and higher efficiency.[5][8] For aqueous systems, water-soluble phosphine ligands such as TPPTS (tris(3-sulfonatophenyl)phosphine) are ideal.[3] Alternatively, bulky, electron-rich biarylphosphine ligands like SPhos can be highly effective, often stabilizing the catalytic intermediates and promoting high turnover numbers.[1]

  • Micellar Catalysis: An innovative approach involves using nonionic amphiphiles in water to form micelles. These micelles act as "nanoreactors," solubilizing lipophilic substrates and catalysts in the aqueous phase, often enabling reactions at room temperature.[9]

The Critical Role of the Base

The base is not a mere spectator; it is essential for the activation of the boronic acid.[10] Its primary role is to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[7]

  • Common Choices: Inorganic bases are preferred for aqueous reactions. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most commonly used.[2][7]

  • Strength and Nucleophilicity: While stronger bases can accelerate the reaction, they can also promote side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom. For a substrate like 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[11]

Solvent System and Temperature
  • Solvent: While the goal is an aqueous reaction, a co-solvent may be necessary if the coupling partner (the aryl halide) has poor water solubility. Common co-solvents include ethanol, dioxane, or THF.[2][7] The use of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can also facilitate reactions between water-insoluble organic substrates and aqueous reagents.[12]

  • Temperature: Reaction temperatures typically range from room temperature to reflux (100 °C). The choice depends on the reactivity of the aryl halide (I > Br > Cl). Microwave heating has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes.[5] However, higher temperatures can increase the risk of protodeboronation.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. It is recommended to first perform a small-scale test reaction to optimize conditions for a specific aryl halide partner.

Safety Precautions
  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Arylboronic acids and their derivatives can be irritants; avoid inhalation and skin contact.[13]

  • Palladium compounds are heavy metal catalysts; handle with care and dispose of waste according to institutional guidelines.

Protocol 1: General Aqueous Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is suitable for coupling 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with various aryl bromides or iodides.

Materials:

  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethanol (optional co-solvent)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%).

  • Solvent Addition: Add deionized water (5 mL) and ethanol (2 mL) to aid solubility.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Aqueous Suzuki-Miyaura Coupling

This protocol offers a significant acceleration of the reaction, ideal for rapid library synthesis.[5]

Materials:

  • Same reagents as Protocol 1

  • Microwave reactor and appropriate sealed microwave vessels

Procedure:

  • Reagent Preparation: In a 10 mL microwave vessel equipped with a small magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (0.01 mmol, 2 mol%).

  • Solvent Addition: Add 4 mL of deionized water.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120 °C for 10-30 minutes with stirring.

  • Workup and Purification: Follow steps 7-8 from Protocol 1.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing the coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with various aryl halides.

ParameterAryl IodideAryl BromideAryl Chloride
Catalyst Loading 0.5 - 1 mol% Pd(OAc)₂1 - 2 mol% Pd(OAc)₂2 - 4 mol% Pd(OAc)₂
Ligand Often optionalSPhos (2-4 mol%)SPhos (4-8 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Water or Water/EtOHWater/Dioxane (4:1)Water/Dioxane (4:1)
Temperature 60 - 80 °C80 - 100 °C100 °C or 140 °C (MW)
Reaction Time 1 - 6 hours4 - 18 hours12 - 24 hours

Workflow Visualization

A systematic workflow ensures reproducibility and successful outcomes.

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling from setup to purification.

Conclusion

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a versatile reagent for synthesizing complex biaryl molecules. By leveraging aqueous conditions, its coupling via the Suzuki-Miyaura reaction can be performed efficiently, economically, and with reduced environmental impact. Successful application requires a rational approach to selecting the catalyst, base, and solvent system based on the reactivity of the coupling partner. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize these critical C-C bond-forming reactions in their own laboratories.

References

  • Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. (n.d.). pubs.acs.org.
  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]

  • Suzuki reaction - Wikipedia. (2024). en.wikipedia.org. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Johansson Seechurn, C. C. C., & Colacot, T. J. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Chemistry – A European Journal, 18(36), 11194-11206. [Link]

  • Gallou, F., & Lipshutz, B. H. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(8), 1468-1475. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2018). ResearchGate. Retrieved from [Link]

  • Le, T. P., & Garg, N. K. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6194-6200. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (33), 1533. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. Retrieved from [Link]

  • DeBergh, J. R., & Spado, A. P. (2016). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry, 81(18), 8109-8121. [Link]

  • Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. (2015). New Journal of Chemistry, 39(3), 1759-1763. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (2017). ResearchGate. Retrieved from [Link]

  • Li, J., & Hua, R. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 21(6), 738. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). web.pdx.edu. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. (2021). ResearchGate. Retrieved from [Link]

  • Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. ChemistrySelect, 2(27), 8345-8355. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2022). DSpace@MIT. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in Pharmaceutical Synthesis

Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of precisely functionalized building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of precisely functionalized building blocks. Phenylboronic acids are indispensable intermediates, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel Prize-winning method for constructing C-C bonds.[1] 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a sophisticated reagent, engineered to introduce a uniquely substituted phenyl moiety into a target molecule. Its strategic combination of fluoro, ethoxy, and methoxy groups offers medicinal chemists a powerful tool to modulate multiple pharmacokinetic and pharmacodynamic properties simultaneously.

The fluorine atom, with its small van der Waals radius and high electronegativity, is a cornerstone of modern drug design.[2] Its incorporation can block sites of metabolic oxidation, increase binding affinity to target proteins, and alter the pKa of nearby functional groups, thereby influencing solubility and membrane permeability.[3][4][5][6] The ortho-position of the fluorine in this reagent is particularly significant, as it can enforce a specific dihedral angle in the resulting biaryl product, potentially locking the molecule into a more bioactive conformation.

The dual alkoxy substituents—methoxy and ethoxy—further enhance the utility of this intermediate. These electron-donating groups are prevalent in numerous approved drugs, where they can fine-tune a molecule's potency, selectivity, and metabolic profile.[7][8] The presence of both methoxy and ethoxy groups provides distinct handles for metabolic pathways (O-dealkylation) and allows for nuanced adjustments to lipophilicity and hydrogen bonding potential, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective utilization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, focusing on its application in Suzuki-Miyaura cross-coupling reactions and the underlying scientific rationale for its use in pharmaceutical development.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValue
CAS Number 2096334-14-2
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 197.99 g/mol
Appearance White to off-white powder/crystal
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep refrigerated for long-term storage.

Safety & Handling:

Like many boronic acids, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

    • Wash hands thoroughly after handling.[11]

    • Keep containers tightly closed when not in use.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for coupling this boronic acid with aryl, heteroaryl, or vinyl halides (or pseudohalides) to form biaryl structures. The reaction proceeds via a catalytic cycle involving a palladium complex.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (Aryl Halide) ar1x->oa_complex boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronate->trans_complex base Base (e.g., K₂CO₃) base->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:
  • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Inerting the Atmosphere:

    • Seal the flask and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Using syringes, add the degassed solvent system (e.g., 5 mL Toluene, 2 mL Ethanol, and 2 mL Water).

    • Causality: The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base. Water is often essential for activating the boronic acid and facilitating the transmetalation step.[15]

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[16][17]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis prep Weigh Reagents & Assemble Flame-Dried Glassware add Add Reagents, Catalyst & Solvents under Inert Gas prep->add heat Heat & Stir (e.g., 100°C, 4-12h) add->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Extraction monitor->workup dry Dry & Evaporate workup->dry purify Column Chromatography dry->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A typical workflow for Suzuki-Miyaura coupling and product isolation.

Data Presentation: Versatility in Coupling Partners

The following table illustrates typical reaction parameters for coupling 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with various aryl halides, demonstrating its broad applicability. (Yields are representative and based on literature for similar couplings).

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O100892
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O90688
32-ChloropyridineXPhos Pd G2 (2)K₃PO₄t-AmylOH1101285
4Methyl 4-iodobenzoatePd(OAc)₂/SPhos (2)K₂CO₃Dioxane/H₂O95595

Rationale in Drug Design: A Deeper Look

The choice to use this specific intermediate is driven by the predictable, positive impact its structural motifs have on key drug-like properties.

Rationale core 3-Ethoxy-2-fluoro-4-methoxyphenyl Moiety f ortho-Fluoro Group core->f alkoxy Ethoxy & Methoxy Groups core->alkoxy prop1 Increased Metabolic Stability (Blocks C-H Oxidation) f->prop1 prop2 Modulated pKa & Lipophilicity f->prop2 prop3 Enhanced Binding Affinity (H-bond acceptor, conformational lock) f->prop3 prop4 Fine-tuned Solubility & Permeability alkoxy->prop4 prop5 Modulated Pharmacokinetics (PK) alkoxy->prop5 prop6 Established Pharmacophoric Features alkoxy->prop6 outcome Improved Drug Candidate Profile prop1->outcome prop2->outcome prop3->outcome prop4->outcome prop5->outcome prop6->outcome

Caption: Relationship between structural features and pharmaceutical properties.

  • The ortho-Fluoro Group: Positioned next to the newly formed biaryl bond, the fluorine atom exerts a steric and electronic influence that can restrict free rotation. This "conformational lock" can pre-organize the molecule into a shape that is optimal for binding to a biological target, thereby increasing potency. Furthermore, it blocks a primary site for cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that leads to drug clearance.[3][6]

  • The Ethoxy and Methoxy Groups: These groups contribute to the overall electronic character of the ring and can form crucial hydrogen bonds with protein residues in a target's active site. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, provides a vector for optimizing van der Waals interactions and fine-tuning the molecule's overall lipophilicity (LogP). This is a critical parameter for balancing solubility against membrane permeability, which dictates oral bioavailability.[9] Metabolic O-dealkylation of these groups can also lead to active metabolites, a strategy sometimes used in prodrug design.[10]

Conclusion

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a high-value intermediate for pharmaceutical research and development. Its pre-installed combination of a fluorine atom and dual, distinct alkoxy groups provides a sophisticated tool for addressing multiple drug design challenges simultaneously. By enabling the synthesis of complex biaryl structures via the robust and versatile Suzuki-Miyaura coupling, this reagent empowers medicinal chemists to efficiently explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and rationale outlined herein serve as a comprehensive guide for its effective application in the pursuit of novel therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Shifting Old Paradigms to New. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cobb, S. L. (2020). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 12(1), 7-9. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhou, Y., et al. (2016). The role of fluorine in medicinal chemistry. RSC Advances, 6(106), 104533-104548. [Link]

  • Talele, T. T. (2016). The “methoxy group” is a privileged structural motif in medicinal chemistry. Future Medicinal Chemistry, 8(12), 1421-1448. [Link]

  • U.S. Environmental Protection Agency. (n.d.). (3-Fluoro-2-methoxyphenyl)boronic acid Properties. [Link]

  • Sostie. (n.d.). Pharma Intermediates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid. [Link]

  • Semantic Scholar. (2019). Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(13), 2737-2739. [Link]

  • El-Gendy, M. A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(35), 20959-20970. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

Sources

Application

C-H activation protocols involving 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Application Notes & Protocols for C-H Activation Topic: C-H Activation Protocols Involving 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for C-H Activation

Topic: C-H Activation Protocols Involving 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of C-H Activation with Functionalized Arylboronic Acids

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful and atom-economical strategies in modern organic synthesis.[1] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing chemical waste.[2] Within this field, transition-metal-catalyzed cross-coupling reactions that forge new carbon-carbon bonds are paramount. Arylboronic acids are highly valued as coupling partners due to their stability, low toxicity, and broad functional group tolerance, most famously in the Suzuki-Miyaura cross-coupling.[2][3]

This guide focuses on the application of a specific, electronically rich and sterically defined reagent, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid , in the context of C-H activation. While traditional cross-couplings rely on aryl halides, modern protocols merge the C-H activation concept with the reliability of boronic acid chemistry to directly arylate unactivated C-H bonds. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the specific considerations for employing this multifunctional boronic acid.

The structure of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid presents a unique electronic and steric profile. The electron-donating ethoxy and methoxy groups enhance the nucleophilicity of the aryl ring, which can facilitate the crucial transmetalation step in a catalytic cycle. Conversely, the ortho-fluoro and ethoxy substituents introduce steric hindrance that can influence regioselectivity and reaction kinetics. Understanding these properties is key to successfully implementing this reagent in advanced synthetic applications.

Section 1: Mechanistic Foundations of Palladium-Catalyzed C-H Arylation

The convergence of C-H activation and Suzuki-Miyaura coupling is a highly effective method for direct arylation. Palladium catalysis is the workhorse for these transformations, typically proceeding through a cycle that involves C-H cleavage, transmetalation with the boronic acid, and reductive elimination to form the desired product.

The Catalytic Cycle:

The generally accepted mechanism for a directed C-H arylation is depicted below. The cycle is initiated by the coordination of a directing group on the substrate to the palladium(II) catalyst. This is followed by C-H activation, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate. This intermediate then undergoes transmetalation with the boronic acid. The final step is reductive elimination, which forms the C-C bond and regenerates a Pd(0) species, that is then re-oxidized to the active Pd(II) state to restart the cycle.

Cationic palladium(II) complexes, such as ₂, have been shown to facilitate C-H activation under remarkably mild conditions, even at room temperature, by enhancing the electrophilicity of the metal center.[4][5] This approach avoids the high temperatures often required for neutral Pd(OAc)₂ systems.[5]

Pd_Catalyzed_CH_Arylation Pd_II Pd(II) Catalyst [e.g., Pd(OAc)₂] Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation / CMD (-HX) Substrate Substrate (Arene-H) + Directing Group (DG) Substrate->Pd_II Coordination Transmetalation_Complex Transmetalation Intermediate [Ar-Pd(II)-Ar'] Palladacycle->Transmetalation_Complex Boronic_Acid Ar'B(OH)₂ (3-Ethoxy-2-fluoro-4-methoxyphenyl boronic acid) Boronic_Acid->Palladacycle Base-Assisted Transmetalation Product Arylated Product (Arene-Ar') Transmetalation_Complex->Product Reductive Elimination Pd_0 Pd(0) Species Transmetalation_Complex->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant (e.g., BQ, Ag₂O) Oxidant->Pd_0

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Section 2: Key Catalytic Systems and Parameter Optimization

The success of a C-H arylation reaction is highly dependent on the careful selection of the catalyst, oxidant, solvent, and additives. The choice of these components dictates the reaction's efficiency, selectivity, and substrate scope.

ComponentExamplesFunction & Rationale (Expert Insights)
Palladium Source Pd(OAc)₂, PdCl₂, ₂Pd(OAc)₂ is a common, robust, and relatively inexpensive precursor, but often requires high temperatures (>100 °C).[4] generates a highly electrophilic "cationic" palladium species, enabling C-H activation at room temperature, which is ideal for thermally sensitive substrates.[4][5]
Oxidant Benzoquinone (BQ), Silver(I) oxide (Ag₂O), Copper(II) acetate (Cu(OAc)₂)The oxidant is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. BQ is a common choice for cationic Pd catalysis.[4] Silver salts are often used as both an oxidant and a halide scavenger. In some cases, an oxidant is required to promote the reductive elimination step.[6]
Ligand (Not always required) Phosphines, N-Heterocyclic Carbenes (NHCs)For many directed C-H activations, an external ligand is not necessary as the substrate's directing group and the solvent can stabilize the catalyst. However, in specific cases, ligands can modulate reactivity and selectivity.
Solvent Dioxane, Ethyl Acetate (EtOAc), Acetic Acid (HOAc), t-AmylOHSolvent choice is critical. EtOAc proved highly effective for room-temperature cationic Pd catalysis.[4] More polar or acidic solvents like HOAc can facilitate the C-H activation step (CMD pathway) but may also promote side reactions like protodeborylation of the boronic acid.
Base / Additive K₂CO₃, CsOAc, HBF₄A base is typically required for the transmetalation step to form the more nucleophilic boronate species (Ar-B(OH)₃⁻). In some systems, particularly with neutral Pd(OAc)₂, adding a strong acid like HBF₄ can generate the more reactive cationic Pd(II) species in situ.[4]

Section 3: Protocol for Directed C-H Arylation

This section provides a representative, step-by-step protocol for the direct arylation of a substrate containing a directing group (e.g., a pyridine or an N-aryl urea) with 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid using a mild, cationic palladium system.

Experimental Workflow Overview

Caption: Standard workflow for a C-H activation experiment.

Materials and Reagents
ReagentFormulaM.W.Amount (mmol)Equivalents
Substrate (e.g., 1-phenylurea)C₇H₈N₂O136.150.251.0
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acidC₁₁H₁₄BFO₄240.040.753.0
C₈H₁₂B₂F₈N₄Pd444.290.0250.1 (10 mol%)
1,4-Benzoquinone (BQ)C₆H₄O₂108.091.255.0
Ethyl Acetate (EtOAc), AnhydrousC₄H₈O₂88.112.5 mL-
Step-by-Step Protocol

Causality & Safety: This protocol utilizes a palladium catalyst and an organic oxidant. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be assembled under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst and potential side reactions.

  • Reaction Vessel Preparation:

    • To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate (0.25 mmol, 1.0 equiv.), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (0.75 mmol, 3.0 equiv.), and 1,4-benzoquinone (1.25 mmol, 5.0 equiv.).

    • Rationale: Adding the solid reagents first simplifies the process. Using an excess of the boronic acid and oxidant drives the reaction to completion.[4]

  • Inert Atmosphere:

    • Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Rationale: Oxygen can oxidize the Pd(0) intermediate to an inactive state and can also lead to undesired side reactions, such as the homocoupling of the boronic acid.

  • Catalyst and Solvent Addition:

    • Under a positive flow of nitrogen/argon, add ₂ (0.025 mmol, 10 mol%).

    • Using a syringe, add anhydrous Ethyl Acetate (2.5 mL).

    • Rationale: The catalyst is often added last to prevent premature reactions. Anhydrous solvent is crucial as water can promote protodeborylation of the boronic acid.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 20-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The cationic palladium system allows this reaction to proceed efficiently at ambient temperature, preserving sensitive functional groups.[4] Reaction times can vary depending on the substrate's reactivity.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with Dichloromethane (DCM, 10 mL).

    • Filter the mixture through a pad of celite to remove insoluble palladium species. Wash the pad with additional DCM (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: The basic wash removes any unreacted boronic acid and acidic byproducts. The celite filtration removes precipitated palladium black.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylated product.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient oxidant; Poor substrate reactivity.Ensure anhydrous/anaerobic conditions. Increase oxidant or boronic acid equivalents. Consider switching to a more forcing system (e.g., Pd(OAc)₂ at >100 °C).
Protodeborylation Presence of water or protic acids.Use rigorously dried solvents and reagents. Add a mild, non-coordinating base if compatible with the system.
Homocoupling of Boronic Acid Oxygen contamination; Inefficient cross-coupling pathway.Improve inert atmosphere technique. Optimize catalyst loading and reaction temperature.
Formation of Di-arylated Product High reactivity of the substrate; High catalyst loading.Reduce the equivalents of boronic acid. Lower the catalyst loading or reaction temperature.[4]

References

  • Daugulis, O., et al. (2010). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Chen, X., et al. (2008). Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation. Organometallics. Available at: [Link]

  • Cheng, X., et al. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sweeney, J. B., et al. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C-H activation and hydrogen isotope exchange. Chemical Science. Available at: [Link]

  • Li, X., et al. (2012). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Baran, P. S., et al. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. Available at: [Link]

  • METTLER TOLEDO. C-H Activation Reactions | Functionalization of Carbon Bonds. Available at: [Link]

  • Wikipedia. Carbon–hydrogen bond activation. Available at: [Link]

  • Glorius, F., et al. C-H Activation. University of Münster. Available at: [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Daugulis, O., et al. (2005). A Good Ligand for Palladium-Catalyzed C-H Bond Functionalization. Angewandte Chemie. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

[label="Reacts with", arrowhead Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) [1.1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reacts with", arrowhead

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) [1.1]

Executive Summary

The synthesis of complex pharmaceutical scaffolds frequently relies on the Suzuki-Miyaura cross-coupling of highly functionalized arylboronic acids. However, substrates like 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid present a dual challenge: severe steric hindrance and a high propensity for base-catalyzed protodeboronation[1]. Conventional thermal heating often results in sluggish transmetalation and significant degradation of the boronic acid, leading to poor yields.

This application note details a self-validating, microwave-assisted protocol designed to overcome these kinetic barriers. By utilizing rapid, homogeneous microwave irradiation, the reaction is driven to completion in minutes, effectively outcompeting the protodeboronation pathway and maximizing the yield of the desired cross-coupled product[2].

Mechanistic Rationale: The "Push-Pull" Dilemma

To understand the experimental choices in this protocol, one must analyze the unique electronic and steric environment of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid:

  • The Inductive Effect (Lewis Acidity): The ortho-fluorine atom is strongly electron-withdrawing via induction (-I effect). This increases the Lewis acidity of the boron atom, facilitating the formation of the highly reactive boronate complex required for transmetalation[3].

  • The Resonance Effect (Transient Anion Stabilization): The ethoxy and methoxy groups are electron-donating via resonance (+R effect).

  • The Protodeboronation Risk: While the ortho-fluorine aids in boronate formation, it simultaneously weakens the C-B bond. Under basic aqueous conditions, this "push-pull" system is highly susceptible to unimolecular heterolysis, leading to the cleavage of the C-B bond and the formation of a transient aryl anion, which is rapidly protonated to form a desboronated byproduct[4].

Because protodeboronation is a competing thermal pathway, prolonged heating in an oil bath (e.g., 90 °C for 18 hours) allows degradation to outpace the cross-coupling cycle. Microwave irradiation solves this by rapidly ramping the system to 110 °C, providing the necessary activation energy to force the sterically hindered transmetalation step to occur in under 15 minutes[2].

CompetingPathways SM 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid + Aryl Halide Product Cross-Coupled Product (Desired) SM->Product Pd Catalyst, Base Microwave (Fast) Byproduct Protodeboronated Arene (Byproduct) SM->Byproduct Base, H2O Thermal (Slow)

Caption: Competing pathways in the Suzuki-Miyaura reaction of substituted boronic acids.

Experimental Architecture (E-E-A-T)

Every reagent in this protocol is selected to create a self-validating, highly efficient catalytic system:

  • Catalyst (XPhos Pd G2): Sterically hindered boronic acids require highly active catalysts. The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination. The Generation 2 (G2) precatalyst ensures rapid, quantitative generation of the active Pd(0) species at the onset of heating.

  • Base (K₃PO₄): Potassium phosphate is chosen over harsher bases (like NaOH or Cs₂CO₃) or weaker bases (like Na₂CO₃). It provides sufficient basicity to form the active boronate complex without excessively accelerating the base-catalyzed protodeboronation pathway[5].

  • Solvent System (1,4-Dioxane / H₂O, 4:1 v/v): 1,4-Dioxane has a low microwave loss tangent, but the addition of water (high loss tangent) allows for rapid, controlled microwave energy absorption. Furthermore, water is essential to solubilize the K₃PO₄ base, enabling a homogeneous biphasic transfer.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim + Ar'-B(OH)2 [MW Accelerated] RedElim->Pd0 - Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting microwave acceleration.

Step-by-Step Protocol

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled microwave vials, crimp caps with Teflon septa.

Step 1: Reaction Setup
  • To a clean, oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add:

    • Aryl halide (1.0 equiv, 0.5 mmol)

    • 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 equiv, 0.75 mmol)

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

    • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Causality Check: An excess of boronic acid (1.5 equiv) is utilized to compensate for any minor protodeboronation that occurs during the initial temperature ramp[4].

Step 2: Solvent Addition & Degassing
  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O to the vial.

  • Seal the vial with a Teflon-lined crimp cap.

  • Sparge the mixture with dry Nitrogen or Argon gas via a needle for 5 minutes.

  • Causality Check: Oxygen must be rigorously excluded. O₂ can oxidize the electron-rich XPhos ligand and promote the oxidative homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur.

Step 3: Microwave Irradiation
  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the following parameters:

    • Target Temperature: 110 °C

    • Ramp Time: 2 minutes (Rapid heating is critical to bypass the degradation temperature window).

    • Hold Time: 15 minutes

    • Stirring: High (ensures adequate mixing of the biphasic system).

    • Cooling: Active compressed air cooling to 40 °C post-reaction.

Step 4: Workup and Isolation
  • Carefully uncap the vial and dilute the crude mixture with 5 mL of Ethyl Acetate (EtOAc).

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Causality Check: NH₄Cl neutralizes the basic K₃PO₄, immediately halting any further base-catalyzed degradation of unreacted starting materials and stabilizing the product for extraction.

  • Separate the organic layer, extract the aqueous layer with EtOAc (2 x 5 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data Summary

The table below summarizes the dramatic shift in reaction efficiency when transitioning from conventional thermal heating to the optimized microwave protocol described above.

Reaction ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil BathMicrowave Synthesizer
Temperature 90 °C110 °C
Reaction Time 18 hours15 minutes
Target Product Yield 42%88%
Protodeboronation Byproduct 45%<5%
Homocoupling Byproduct 8%2%

Note: Yields are based on isolated, chromatographically purified products. The microwave method effectively suppresses the protodeboronation pathway by minimizing the residence time of the sensitive boronic acid.

References

  • [6] 2096334-14-2 CAS Manufactory - ChemicalBook: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. ChemicalBook.6

  • [5] Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem. 5

  • [2] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. 2

  • [1] Protodeboronation. Wikipedia.1

  • [3] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH / PMC. 3

  • [4] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 4

Sources

Application

Application Note: Chan-Lam Coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Executive Summary & Compound Profile This technical guide details the application of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (Structure 1 ) in Chan-Lam oxidative cross-coupling reactions. While Suzuki-Miyaura coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the application of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (Structure 1 ) in Chan-Lam oxidative cross-coupling reactions. While Suzuki-Miyaura coupling is the standard for C-C bond formation, the Chan-Lam reaction is the method of choice for forming C-N (anilines, amines, azoles) and C-O (ethers, esters) bonds under mild, aerobic conditions.

Compound Specifications
  • Chemical Name: (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid[1]

  • CAS Number: 2096334-14-2[1]

  • Molecular Formula: C9H12BFO4

  • Molecular Weight: 213.99 g/mol

  • Key Structural Features:

    • 2-Fluoro (Ortho): Introduces steric bulk near the reactive center but can accelerate transmetallation via the "fluorine effect" (electronic stabilization of the transition state).

    • 3-Ethoxy, 4-Methoxy: Highly electron-donating groups (EDGs). These make the boronic acid a strong nucleophile but significantly increase susceptibility to protodeboronation (hydrolysis of the C-B bond), which is the primary failure mode for this substrate.

Mechanistic Insight: The "Ortho-Fluoro" Effect

Understanding the mechanism is critical for troubleshooting. The Chan-Lam cycle for this specific substrate involves a delicate balance between transmetallation and reductive elimination .

The Catalytic Cycle (Specific to Substrate)
  • Transmetallation: The Cu(II)-heteroatom species (formed from Cu(OAc)₂ and the amine/phenol) undergoes transmetallation with the boronic acid.

    • Insight: The 2-fluoro substituent can chelate weakly to Cu, potentially stabilizing the transmetallation transition state. However, the 3-ethoxy group adds steric bulk, requiring a ligand that is not overly bulky (e.g., Pyridine is preferred over substituted bipyridines).

  • Oxidation: The resulting Ar-Cu(II)-Nu species must be oxidized to Cu(III) by atmospheric oxygen (or a co-oxidant) to facilitate reductive elimination.

  • Reductive Elimination: The C-N or C-O bond forms, releasing the product and Cu(I).[2]

    • Risk: Because the ring is electron-rich, the Cu(III) intermediate is relatively stable. If reductive elimination is slow, the complex may decompose or the boronic acid may simply hydrolyze before reacting.

Visualization: Catalytic Cycle

ChanLamCycle Start Cu(OAc)2 (Pre-catalyst) ComplexA Cu(II)-Nucleophile Complex (Active Species) Start->ComplexA + Nucleophile (NH/OH) Transmetallation Transmetallation (Rate Limiting for Bulky Ar) ComplexA->Transmetallation + Ar-B(OH)2 IntermediateB Ar-Cu(II)-Nu (Stabilized by ortho-F) Transmetallation->IntermediateB SideRxn Protodeboronation (Ar-H) Transmetallation->SideRxn H2O / Slow Rxn Oxidation Oxidation to Cu(III) IntermediateB->Oxidation + O2 ReductiveElim Reductive Elimination Oxidation->ReductiveElim Product Product (Ar-Nu) + Cu(I) ReductiveElim->Product Reoxidation Re-oxidation to Cu(II) (Requires O2) Product->Reoxidation Reoxidation->ComplexA Regenerates Catalyst

Figure 1: Catalytic cycle emphasizing the critical oxidation step required for electron-rich, ortho-substituted substrates.

Application Protocols

Protocol A: N-Arylation of Anilines/Amines

Rationale: This protocol uses Cu(OAc)₂ with Pyridine in Dichloromethane (DCM) . Pyridine acts as both a ligand and a base.[3][4][5] DCM is chosen for its high oxygen solubility, which is crucial for the oxidation step.

Reagents:

  • Substrate: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 equiv)

  • Nucleophile: Aniline or aliphatic amine (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (anhydrous) (0.5 – 1.0 equiv)

    • Note: While "catalytic" (10-20 mol%) is possible, electron-rich/ortho-substituted boronic acids often require stoichiometric copper to outcompete protodeboronation.

  • Base/Ligand: Pyridine (2.0 equiv)

  • Solvent: DCM (anhydrous)

  • Additives: 4Å Molecular Sieves (Activated)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and let it cool under a stream of dry air (not Nitrogen/Argon, as O₂ is needed).

  • Charging: Add Cu(OAc)₂ (0.5 mmol), the boronic acid (0.75 mmol), and the amine (0.5 mmol) to the flask. Add 200 mg of activated 4Å molecular sieves.

  • Solvation: Add anhydrous DCM (5 mL). The solution should turn blue/green.

  • Activation: Add Pyridine (1.0 mmol) dropwise.

  • Reaction: Stir the mixture vigorously at room temperature open to the air (use a drying tube packed with CaCl₂ to prevent moisture ingress while allowing air exchange).

    • Optimization: If the reaction is slow after 4 hours, switch to an O₂ balloon atmosphere.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine.

    • Checkpoint: If you see the formation of 3-ethoxy-2-fluoro-4-methoxybenzene (protodeboronation product), increase the concentration of the amine or switch to Protocol B (CuF₂ promoter).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine/Cu), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: O-Arylation of Phenols (The "Evans" Modification)

Rationale: Phenols are less nucleophilic than amines. The use of Triethylamine (Et₃N) facilitates phenol deprotonation. Molecular sieves are strictly required to prevent water from inhibiting the reaction.

Reagents:

  • Substrate: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (2.0 equiv)

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv)

  • Base: Et₃N (2.0 - 3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: DCM or Acetonitrile (MeCN)

  • Additive: 4Å Molecular Sieves (powdered, 500 mg/mmol)

Step-by-Step Procedure:

  • Setup: In a dry vial, combine the phenol (1.0 equiv), boronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and powdered molecular sieves.

  • Solvent: Add DCM (0.1 M concentration relative to phenol).

  • Base Addition: Add Et₃N slowly.

  • Oxidation: Cap the vial loosely or attach an O₂ balloon. Stir vigorously at room temperature for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove molecular sieves and copper salts. Concentrate and purify via flash chromatography.

Optimization & Troubleshooting

For the specific 3-ethoxy-2-fluoro-4-methoxy substitution pattern, standard conditions may yield low conversion due to steric hindrance at the ortho-position. Use this optimization matrix:

IssueObservationSolutionMechanism
Low Conversion Starting material remains; no side products.Add CuF₂ (0.5 equiv) Fluoride ions facilitate transmetallation by forming a reactive aryl-boronate-fluoride species.
Protodeboronation Formation of 1-H-2-fluoro-3-ethoxy-4-methoxybenzene.Use Anhydrous Conditions + 4Å MS Water catalyzes the hydrolysis of the C-B bond. Removing it forces the pathway toward cross-coupling.
Stalled Reaction Reaction stops at 50% conversion.Refill O₂ / Add TEMPO (10 mol%) The Cu(I) species is not being re-oxidized to Cu(II). TEMPO acts as a co-oxidant to accelerate the cycle.
Steric Hindrance Ortho-F blocks approach.Switch Solvent to Dioxane @ 60°C Higher temperature overcomes the activation energy barrier of the sterically crowded transition state.
Workflow for Optimization

Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.

References

  • Chan, D. M. T., et al. "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[6] Link

  • Evans, D. A., et al. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[6] Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, pp. 829-856.[5] Link

  • BLDpharm. "Product Information: (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid (CAS 2096334-14-2)."[1] Link

Sources

Method

Application Notes &amp; Protocols: Scalable Synthesis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid and Its Derivatives

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Arylboronic acids, particularly those bearing fluorine substituents, are premier building blocks for constructing complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]

The target molecule, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, represents a class of highly functionalized reagents that are of significant interest. Its unique substitution pattern offers medicinal chemists a valuable tool for probing structure-activity relationships (SAR) in complex biological targets. However, the synthesis of such multi-substituted, electronically nuanced arylboronic acids presents considerable challenges, necessitating the development of scalable, efficient, and reliable protocols.[2][5] This guide provides an in-depth analysis of a field-proven, scalable synthesis protocol, focusing on the underlying chemical principles and practical considerations for its successful implementation in a research or process chemistry setting.

Core Synthesis Strategy: Lithiation-Borylation of a Halogenated Precursor

For the scalable synthesis of polysubstituted arylboronic acids like 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, the most reliable and widely adopted strategy involves a halogen-metal exchange followed by electrophilic trapping with a boron source.[4][6][7][8][9][10] This method offers excellent regiochemical control, which is critical for this specific substitution pattern.

The key transformation is the reaction of an organolithium species, generated in situ from an aryl halide, with a trialkyl borate ester. This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Causality Behind Experimental Design:
  • Choice of Precursor: The synthesis begins with a readily available and appropriately substituted aryl halide. A bromo- or iodo-substituted benzene is ideal for efficient halogen-metal exchange. The synthesis of a suitable precursor, 1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene, is a critical first step.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a powerful and commercially available reagent for halogen-metal exchange at cryogenic temperatures. Its use ensures rapid and clean formation of the aryllithium intermediate.

  • Boron Source: Triisopropyl borate, B(Oi-Pr)₃, is the electrophile of choice. Its bulky isopropoxy groups provide steric hindrance that effectively minimizes over-addition of the highly reactive aryllithium reagent to the boron center, a common side reaction that leads to the formation of undesired borinic acid byproducts.[8]

  • Cryogenic Conditions: The reaction is conducted at -78 °C (dry ice/acetone bath). This is crucial for two reasons: 1) It ensures the stability of the aryllithium intermediate, preventing decomposition or side reactions. 2) It controls the reactivity of the system, allowing for selective mono-addition to the borate ester.[4][8]

  • Anhydrous Environment: Organolithium reagents are extremely sensitive to protic sources, including moisture. All glassware must be oven-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the aryllithium and to ensure high yields.[11]

The overall synthetic workflow is visualized below.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Boronic Acid Synthesis cluster_2 PART 3: Derivative Formation (Optional) Start Commercially Available Phenol Derivative Step1 Etherification & Fluorination Start->Step1 Step2 Bromination Step1->Step2 Precursor 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene Step2->Precursor Step3 Lithiation-Borylation (n-BuLi, B(OiPr)3, -78°C) Precursor->Step3 Step4 Acidic Hydrolysis (Aqueous HCl or H2SO4) Step3->Step4 Product 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Step4->Product Step5 Esterification with Pinacol Product->Step5 Derivative Pinacol Boronate Ester Derivative Step5->Derivative G ArylHalide Ar-Br ArylLithium Ar-Li ArylHalide->ArylLithium Halogen-Metal Exchange nBuLi n-BuLi nBuLi->ArylLithium Borate B(O-iPr)3 BorateComplex [Ar-B(O-iPr)3]- Li+ Borate->BorateComplex Nucleophilic Attack H3O H3O+ BoronicAcid Ar-B(OH)2 H3O->BoronicAcid ArylLithium->BorateComplex Nucleophilic Attack BorateComplex->BoronicAcid Acidic Hydrolysis G BoronicAcid Ar-B(OH)2 Transmetal [R-Pd(II)-Ar] BoronicAcid->Transmetal Transmetalation ArylHalide R-X OxAdd [R-Pd(II)-X] ArylHalide->OxAdd Oxidative Addition Base Base (e.g., K2CO3) Base->Transmetal Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxAdd Oxidative Addition OxAdd->Transmetal Transmetalation Transmetal->Catalyst Product R-Ar Transmetal->Product Reductive Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in cross-coupling of sterically hindered fluorinated boronic acids

Welcome to the Advanced Catalysis Technical Support Center. Ticket ID: #FL-BORON-001 Subject: Optimization of Cross-Coupling for Sterically Hindered Fluorinated Boronic Acids Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. Ticket ID: #FL-BORON-001 Subject: Optimization of Cross-Coupling for Sterically Hindered Fluorinated Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering a "perfect storm" of catalytic failure modes. Fluorinated boronic acids (especially 2,6-difluoro or polyfluorinated variants) are electronically deactivated and prone to rapid protodeboronation (C-B bond cleavage) under the very basic conditions required for the Suzuki-Miyaura reaction. When combined with steric hindrance , the rate of transmetallation slows down, allowing the decomposition pathway to outcompete the productive cross-coupling.

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework.

Module 1: The Core Failure Mode (Protodeboronation)

The Issue: Users often observe the consumption of the boronic acid starting material but low yields of the biaryl product. The missing mass is usually the volatile defluorinated arene (e.g., 1,3-difluorobenzene from 2,6-difluorophenylboronic acid).

The Mechanism: Contrary to popular belief, protodeboronation is not acid-catalyzed in this context; it is base-catalyzed . The formation of the boronate anion (the species required for transmetallation) also activates the C-B bond for hydrolysis.

  • Critical Insight: Electron-withdrawing fluorine atoms stabilize the developing negative charge on the ipso-carbon, accelerating the cleavage of the C-B bond.

Visualizing the Competition: The diagram below illustrates the "Race Against Time" between the productive Transmetallation and the destructive Protodeboronation.

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Equilibrium Base Base (OH-) Base->Boronate Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Productive Path Decomp Protodeboronation Ar-H + B(OH)3 Boronate->Decomp Destructive Path (Accelerated by Fluorine) Pd_Complex Pd(II)-Ar'X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Biaryl Product Ar-Ar' Transmetal->Product

Caption: The boronate anion is the bifurcation point. Fluorine substituents accelerate the red path (decomposition). Steric hindrance slows the green path (transmetallation).

Module 2: Overcoming Steric Walls (Ligand Selection)

The Issue: Standard ligands like PPh3 or dppf fail because they do not create a sufficiently active Pd(0) species to handle the bulky oxidative addition, nor do they facilitate the difficult reductive elimination of sterically crowded biaryls.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) For hindered fluorinated systems, we recommend SPhos , XPhos , or RuPhos .

  • Why? These ligands are electron-rich (facilitating oxidative addition) and bulky.[1] The bulk promotes the formation of monoligated Pd(L) species, which is the active catalyst. Crucially, they form a "pocket" that accelerates reductive elimination.

Comparative Ligand Performance Table:

LigandBest For...[1][2][3][4]Steric ToleranceFluorine ToleranceRecommended Base
PPh3 Simple substratesLowLowNa2CO3
SPhos Ortho-substituted / Unstable acids HighHigh K3PO4
XPhos Chlorides / HeterocyclesVery HighHighK3PO4
RuPhos Highly hindered / e- richExtremeModerateK3PO4

Protocol 1: The "Buchwald" Standard for Hindered Systems Use this for 2,6-difluorophenylboronic acid coupling.

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 precatalyst (2 mol%).

    • Note: We strongly recommend G3/G4 precatalysts to ensure a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

  • Base: K3PO4 (3.0 equiv).[5]

    • Why: Weaker base than hydroxides/alkoxides; reduces deboronation rate.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1).

    • Note: A small amount of water is necessary for the boroxine-to-boronic acid equilibrium, but too much accelerates decomposition.

  • Temperature: 80°C - 100°C.

Module 3: The "Slow Release" Strategy (MIDA Boronates)

The Issue: Even with optimized ligands, some fluorinated acids (e.g., polyfluorinated) decompose faster than they react.

The Solution: MIDA Boronates N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and chemically inert to transmetallation and protodeboronation.[6] They must be hydrolyzed in situ to release the active boronic acid slowly. This keeps the concentration of the unstable "free" boronic acid low, favoring the cross-coupling over the second-order decomposition pathways.

Visualizing the Slow Release:

MIDA_Release MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis FreeAcid Free Boronic Acid (Low Concentration) Hydrolysis->FreeAcid Rate Controlled Coupling Cross-Coupling (High Yield) FreeAcid->Coupling

Caption: MIDA boronates act as a 'time-release capsule,' maintaining low standing concentrations of the unstable active species.

Protocol 2: MIDA Slow-Release Coupling Reference: Gillis & Burke, J. Am. Chem. Soc. 2007

  • Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.2 - 1.5 equiv).

  • Catalyst: Pd(OAc)2 (2-5 mol%) / SPhos (4-10 mol%).

  • Base: K3PO4 (7.5 equiv).

    • Note: High base load is required to hydrolyze the MIDA backbone.

  • Solvent: Dioxane:H2O (5:1).

  • Temp: 60°C.

  • Procedure: Combine all solids. Add solvent (degassed).[5] Heat. The MIDA boronate will slowly hydrolyze over 3-6 hours, feeding the active species to the catalyst.

FAQ: Troubleshooting & Diagnostics

Q1: My reaction turns black immediately (Pd black precipitates).

  • Diagnosis: Catalyst decomposition. This often happens if the oxidative addition is too slow (sterics) or if oxygen is present.

  • Fix:

    • Ensure thorough degassing (sparge with Argon for 15 mins).

    • Switch to a Pd-G4 precatalyst (e.g., XPhos Pd G4). These are more robust than mixing Pd2(dba)3 + Ligand.

Q2: I see the homocoupling of my aryl halide, but no cross-coupling.

  • Diagnosis: The boronic acid decomposed before it could transmetallate. The Pd(II)-Aryl species then disproportionated or reacted with another halide.

  • Fix:

    • Switch to the MIDA boronate protocol (Module 3).

    • If MIDA is unavailable, add the boronic acid portion-wise (e.g., 1/3 every hour) to simulate slow release.

Q3: Can I use CsF (Cesium Fluoride) as a base?

  • Answer: Yes, and it is often excellent for sterically hindered substrates.

  • Reasoning: Anhydrous CsF in Toluene or DME avoids the high concentration of OH- ions that cause protodeboronation. The fluoride activates the boron (forming a fluoroborate intermediate) without being basic enough to strip the proton from the fluorinated ring.

References

  • Mechanistic Insight on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[7][8][9] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2007 , 129, 6716–6717. [Link]

  • Buchwald Ligands for Hindered/Unstable Substrates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075. [Link]

Sources

Optimization

Purification methods for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid reaction mixtures

Welcome to the Technical Support Center for1 (CAS: 2096334-14-2)[1]. As a highly substituted, electron-rich arylboronic acid, this compound presents unique isolation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for1 (CAS: 2096334-14-2)[1]. As a highly substituted, electron-rich arylboronic acid, this compound presents unique isolation challenges. It is highly susceptible to protodeboronation and dynamic boroxine (anhydride) formation, which frequently leads to catastrophic yield losses during standard purification workflows.

This guide provides mechanistic troubleshooting insights, quantitative performance data, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid degrade completely during standard silica gel chromatography? A1: The degradation is driven by 2 , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. The 3-ethoxy and 4-methoxy substituents strongly donate electron density into the aromatic ring. This hyper-nucleophilic ipso-carbon is highly vulnerable to protonolysis[3]. The inherently acidic silanol groups on standard silica gel act as a catalyst for this degradation, destroying the product on the column.

Q2: When the product survives the column, why does it streak severely and co-elute with impurities? A2: Boronic acids possess an empty p-orbital that acts as a Lewis acid, interacting strongly and reversibly with the stationary phase[4]. Furthermore, boronic acids exist in a dynamic, moisture-dependent equilibrium with their trimeric boroxine forms[5]. Because the monomer and the trimer have drastically different polarities, the compound smears across a wide retention factor (


) range, making high-resolution separation impossible[6].

Q3: How does Diethanolamine (DEA) derivatization solve the purification issue for oily crude mixtures? A3: When the crude product is an intractable oil, crystallization is impossible. Reacting the planar, lipophilic boronic acid with DEA forms a stable, sp3-hybridized dative boron-nitrogen complex[7]. This transformation alters the geometry and polarity of the molecule, yielding a highly polar, crystalline adduct that readily precipitates from non-polar ethereal solvents[8]. Organic impurities remain solvated in the mother liquor, allowing for isolation by simple filtration before mild hydrolytic deprotection[7].

Section 2: Quantitative Comparison of Purification Strategies

To optimize your workflow, consult the performance metrics of various purification strategies below.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityTime RequiredBest Used For
Recrystallization (Toluene/Heptane) 60 - 75%>98%High4 - 6 hoursSolid crudes (>85% initial purity)
Boric Acid-Impregnated Silica 70 - 85%90 - 95%Medium6 - 8 hoursMildly impure mixtures, preventing streaking
DEA Derivatization & Hydrolysis 80 - 90%>99%High12 - 24 hoursOily crudes, complex reaction mixtures
Standard Silica Gel <40% (Degradation)VariableLow4 - 6 hoursNot recommended for electron-rich substrates

Section 3: Purification Troubleshooting Workflow

Follow this logical decision tree to determine the optimal purification route based on the physical state and impurity profile of your crude reaction mixture.

PurificationLogic Start Crude 3-Ethoxy-2-fluoro- 4-methoxyphenylboronic acid CheckState Assess Crude State (NMR / Visual) Start->CheckState Solid Solid (>85% pure) CheckState->Solid Crystalline Oil Oil / Complex Mixture CheckState->Oil Viscous Oil Recryst Recrystallization (Toluene/Heptane) Solid->Recryst Chromatography Assess Impurity Profile Oil->Chromatography Impregnated Boric Acid-Impregnated Silica Gel Chromatography Chromatography->Impregnated Minor byproducts DEA DEA Derivatization (Precipitation & Hydrolysis) Chromatography->DEA Severe streaking / Co-elution

Decision tree for purifying 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can verify success at critical intermediate steps before proceeding.

Protocol A: Diethanolamine (DEA) Derivatization and Hydrolysis

Causality: This method leverages the thermodynamic stability of the sp3-hybridized boron-DEA adduct to isolate the boronic acid from non-boron impurities via precipitation[8].

  • Adduct Formation: Dissolve the crude 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (approx. 10 mmol) in dry diethyl ether (50 mL).

  • DEA Addition: Add 7 (1.05 equivalents, 10.5 mmol) dropwise under vigorous stirring at room temperature[7].

  • Precipitation: Stir for 30–60 minutes. A white, crystalline precipitate of the DEA-boronate adduct will form as the sp3 complex becomes insoluble in the non-polar ether[7].

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash thoroughly with cold diethyl ether (2 x 20 mL) to remove organic impurities.

    • Self-Validation Check: Spot the filtrate on a TLC plate and stain with KMnO4. The absence of a UV-active/stainable boron spot confirms complete precipitation.

  • Hydrolysis (Deprotection): Suspend the pure DEA adduct in a biphasic mixture of dichloromethane (50 mL) and 0.1 M aqueous HCl (50 mL)[7]. Stir vigorously at room temperature for 2 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath <35°C to prevent thermal degradation) to yield the pure boronic acid.

Protocol B: Boric Acid-Impregnated Silica Gel Chromatography

Causality: Pre-treating silica gel with boric acid saturates the active silanol sites. This prevents the target boronic acid from irreversibly binding or streaking, allowing it to elute as a tight, uniform band[5].

  • Slurry Preparation: In a large Erlenmeyer flask, suspend 100 g of standard flash silica gel in 200 mL of ethanol[5].

  • Impregnation: Add 10 g of boric acid to the slurry. Stir the suspension vigorously at room temperature for 2 hours[5].

  • Solvent Removal: Filter the silica gel and wash with 50 mL of ethanol. Dry the impregnated silica gel in a vacuum oven at 60°C overnight until it is a free-flowing powder.

  • Column Packing: Pack the column using the impregnated silica gel with a non-polar solvent (e.g., Hexanes).

  • Elution: Load the crude mixture and elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1, moving to 1:1).

    • Self-Validation Check: Monitor fractions via TLC on standard plates; the product will elute significantly faster and with an

      
       spot that is circular rather than teardrop-shaped.
      
Protocol C: Controlled Recrystallization

Causality: Boronic acids readily dehydrate to form boroxines upon heating. A biphasic solvent system (Toluene/Heptane) allows the boronic acid to dissolve while controlling the hydration state and preventing oiling out[6].

  • Dissolution: Suspend the solid crude (>85% purity) in a minimum volume of warm toluene (approx. 40°C). Do not exceed 50°C to prevent excessive boroxine formation.

  • Anti-Solvent Addition: Slowly add heptane dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point)[6].

  • Seeding & Cooling: Remove from heat and allow the flask to cool slowly to room temperature. If available, add a single seed crystal of pure 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

  • Maturation: Place the flask in a refrigerator (4°C) for 12 hours to maximize crystalline yield.

  • Filtration: Filter the resulting crystals and wash with ice-cold heptane. Dry under high vacuum.

    • Self-Validation Check: Perform 1H NMR in DMSO-d6 (DMSO breaks down boroxines back to the monomeric boronic acid) to confirm >98% purity and exact integration of the boronic acid hydroxyl protons.

References

1.[6] Title: How to purify boronic acids/boronate esters? | Source: researchgate.net | URL: 2.[2] Title: Protodeboronation | Source: wikipedia.org | URL: 3.[1] Title: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid | Source: keyorganics.net | URL: 4.[4] Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives | Source: wiley-vch.de | URL: 5.[7] Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters | Source: acs.org | URL: 6.[8] Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters | Source: nih.gov | URL: 7.[3] Title: Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids | Source: rsc.org | URL: 8.[5] Title: Technical Support Center: Purification of Products from Methyl 4-Boronobenzoate Reactions | Source: benchchem.com | URL:

Sources

Troubleshooting

Solving solubility issues with 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Welcome to the technical support center for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 2096334-14-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS No. 2096334-14-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and optimize the use of this versatile but complex building block. Here, we address common issues encountered during experimental work, focusing on solubility and its application in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid?

Answer: Proper storage and handling are critical to maintain the integrity of this reagent. Like many boronic acids, it is sensitive to moisture and oxidation.[1]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Some sources suggest refrigeration to further minimize degradation over long-term storage.[2]

  • Handling: Handle the solid material in a glove box or under a stream of inert gas whenever possible. Avoid prolonged exposure to the atmosphere. Boronic acids can irritate the skin, eyes, and respiratory system, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[3]

  • Stability Concern - Boroxine Formation: Phenylboronic acids can undergo reversible dehydration, especially when heated or exposed to certain conditions, to form a cyclic trimeric anhydride known as a boroxine.[4] This can affect solubility and reactivity. Storing the compound in a desiccated, inert environment minimizes this risk.

Troubleshooting Guide: Solubility Issues

Poor solubility is one of the most common hurdles in utilizing complex boronic acids. The unique substitution pattern of this molecule—an electron-donating ethoxy and methoxy group, and an electron-withdrawing fluorine atom—creates a nuanced solubility profile.

Q2: My 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is not dissolving in my reaction solvent. What should I do?

Answer: The solubility of this compound is governed by a balance of its polar boronic acid head and the relatively nonpolar, substituted phenyl ring. The ethoxy and methoxy groups increase lipophilicity, while the fluorine atom and the B(OH)₂ group contribute to its polarity.[5][6] If you are facing solubility challenges, a systematic approach to solvent screening is the most effective strategy.

Causality Behind Solvent Choices:

  • Ethereal Solvents (THF, Dioxane, 2-MeTHF): These are often excellent starting points. Their ability to act as hydrogen bond acceptors can solvate the boronic acid group, while their organic character accommodates the substituted ring. Dioxane is particularly effective, often in combination with water, for Suzuki-Miyaura reactions.[7][8]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are highly polar and can effectively dissolve many boronic acids. However, their high boiling points can complicate product isolation. Furthermore, DMF can decompose at high temperatures, especially in the presence of a base.

  • Alcohol Solvents (Isopropanol, Ethanol): Protic solvents can dissolve boronic acids through hydrogen bonding. They are frequently used as co-solvents in Suzuki-Miyaura reactions.

  • Aromatic Hydrocarbons (Toluene, Xylene): These are generally poor solvents for boronic acids on their own but are often used as the main solvent in Suzuki reactions, with co-solvents added to bring the boronic acid into the solution.

  • Ketones (Acetone, 3-Pentanone): These can be effective solvents, demonstrating good solubility for similar boronic acids.[8]

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected SolubilityRationale & Key Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THFHigh Excellent balance of polarity and non-polarity. Often used in Suzuki reactions, frequently with water as a co-solvent.[7]
Alcohols Isopropanol, EthanolModerate to High Good for dissolving the polar boronic acid group. Often used as a co-solvent.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong solvents, but can complicate workup. Use with caution at high temperatures.
Aromatic Toluene, XyleneLow (as single solvent) Often requires a polar co-solvent (e.g., ethanol) and/or water with a phase-transfer catalyst to achieve sufficient concentration for reaction.
Ketones Acetone, 3-PentanoneModerate Good solvating power for boronic acids, but reactivity with other reagents should be considered.[8]

Experimental Protocol: Dynamic Method for Solubility Determination

For precise applications, experimentally determining the solubility is recommended. The dynamic method provides accurate temperature-dependent solubility data.[4]

  • Preparation: Accurately weigh a specific amount of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid and the desired solvent into a sealable glass vial to create a biphasic (slurry) sample of known composition.

  • Heating & Observation: Place the vial in a controlled heating block with rigorous stirring. Heat the sample slowly (e.g., 0.3 K/h).

  • Equilibrium Point: Monitor the sample for the disappearance of turbidity. This can be done visually or with a luminance probe that detects changes in light transmission. The temperature at which the last solid particle dissolves is the equilibrium temperature for that specific concentration.

  • Data Compilation: Repeat this process for various compositions to construct a solubility curve (Temperature vs. Mole Fraction).

Visualization: Solubility Screening Workflow

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation start Insoluble Reagent Detected solv_select Select Solvent Classes (Ethers, Alcohols, Aprotic) start->solv_select prep_samples Prepare Small-Scale Slurries (Known Mass/Volume) solv_select->prep_samples vortex Vortex at RT prep_samples->vortex heat Gently Heat (e.g., 40-50°C) vortex->heat observe Observe Dissolution heat->observe soluble Soluble? observe->soluble optimize Proceed with Optimized Solvent System soluble->optimize Yes re_screen Select New Solvent or Co-Solvent System soluble->re_screen No re_screen->solv_select

Caption: A logical workflow for systematic solvent screening.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This electron-rich, ortho-substituted boronic acid can be a challenging substrate in Suzuki-Miyaura cross-coupling reactions. Low yields often stem from competing side reactions or suboptimal reaction conditions.[9][10][11]

Q3: I am getting low yield, significant byproducts, or no reaction with 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in a Suzuki coupling. What are the likely causes and solutions?

Answer: Failure in Suzuki-Miyaura couplings with this substrate typically points to one of three main issues: protodeboronation, catalyst deactivation/low reactivity, or homocoupling.

  • Protodeboronation (Loss of the Boronic Acid Group)

    • The Problem: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. Electron-rich arylboronic acids are particularly susceptible to this side reaction, which can be accelerated by excessive water or strong bases.[12]

    • The Solution:

      • Use a Milder Base: Strong bases like NaOH or KOH can promote protodeboronation. Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[11]

      • Use Boronate Esters: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are more resistant to this pathway.[12]

      • Control Water Content: While Suzuki reactions often benefit from some water, excess water can be detrimental. Try using anhydrous solvents or a carefully controlled amount of water.

  • Catalyst Deactivation or Low Reactivity

    • The Problem: The ortho-fluoro and ortho-ethoxy substituents can create steric hindrance around the reaction center. This may slow down the crucial transmetalation or reductive elimination steps in the catalytic cycle, leading to low conversion.[9][10][11]

    • The Solution:

      • Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, active palladium species and accelerate the key steps of the catalytic cycle.[9][13]

      • Use a Pre-catalyst: Air- and moisture-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) ensure a consistent source of active Pd(0) in the reaction.

      • Increase Temperature: Some sterically hindered couplings require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[12]

  • Homocoupling (Formation of Biaryl Byproducts)

    • The Problem: Homocoupling of the boronic acid (to form 3,3'-Diethoxy-2,2'-difluoro-4,4'-dimethoxy-1,1'-biphenyl) can occur, often promoted by the presence of Pd(II) species or oxygen in the reaction mixture.[10]

    • The Solution:

      • Thoroughly Degas: Ensure the reaction mixture is rigorously degassed before heating to remove oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).

      • Use an Appropriate Pd Source: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that reliably generates Pd(0). If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure the conditions are sufficient to reduce it to the active catalytic species.

Experimental Protocol: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is a robust starting point for optimization.

  • Reagent Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and, if separate, the ligand.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 to 10:1 ratio). Degas the assembled reaction mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80–100 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization: Troubleshooting Flowchart for Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Coupling check_starting Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_starting pathway Dominant Species? check_starting->pathway starting_material Mainly Unreacted Starting Materials pathway->starting_material Starting Material protodeboronation Protodeboronation Product (Arene from Boronic Acid) pathway->protodeboronation Protodeboronation homocoupling Homocoupling Product (Boronic Acid Dimer) pathway->homocoupling Homocoupling solve_reactivity Issue: Low Reactivity/ Catalyst Inactivity starting_material->solve_reactivity solve_proto Issue: Protodeboronation protodeboronation->solve_proto solve_homo Issue: Homocoupling homocoupling->solve_homo action_reactivity 1. Increase Temperature 2. Screen Bulky Ligands (e.g., SPhos, XPhos) 3. Use a more active Pre-catalyst solve_reactivity->action_reactivity action_proto 1. Use Milder Base (K₃PO₄, CsF) 2. Reduce Water Content 3. Switch to Pinacol or MIDA Ester solve_proto->action_proto action_homo 1. Ensure Rigorous Degassing 2. Use Pd(0) Source or Pre-catalyst 3. Check for Oxygen Leaks solve_homo->action_homo

Caption: Troubleshooting logic for poor Suzuki-Miyaura coupling outcomes.

References

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4815–4822. [Link]

  • Capot Chemical. (2026). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Majerz, I., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 839. [Link]

  • Bakale, R. P., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Tarnopolskaia, M. E., et al. (2017). Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. Geochemistry International, 55, 552–560. [Link]

  • Santos, M. A., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Chemistry, 4(3), 896-911. [Link]

  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]

  • Lim, H., et al. (2020). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 63(20), 12097-12117. [Link]

  • Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5633. [Link]

  • University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. [Link]

  • Leong, M. K., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 18(1), 10. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Bull, S. D., et al. (2011). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, 47(28), 7944-7946. [Link]

  • James, T. D., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(30), 5587-5589. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Dracinsky, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4859-4866. [Link]

  • Eurofins Discovery. (n.d.). Phenotypic Profiling Identifies Biomarkers and Mechanisms of Toxicity. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Technology Networks. (2026). Rare Disease Research: Exploring the Barriers in Drug Development. [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling with 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging Suzuki-Miyaura cross-couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging Suzuki-Miyaura cross-couplings. The building block 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a highly valuable pharmacophore, prominently featured in the synthesis of advanced PDE4 inhibitors ()[1].

However, this specific boronic acid presents a "perfect storm" for homocoupling side reactions. The highly electron-donating alkoxy groups activate the boron species, while the ortho-fluoro substituent sterically impedes the critical transmetalation step onto the palladium-aryl halide complex ()[2]. This kinetic mismatch gives off-cycle side reactions—specifically oxidative homocoupling and base-catalyzed disproportionation—the time they need to outcompete the desired cross-coupling.

Mechanistic Insight: Cross-Coupling vs. Homocoupling

To troubleshoot effectively, we must first understand the causality of the failure. The diagram below illustrates how trace oxygen and excess boronic acid divert the catalytic cycle away from the desired product.

Pathway cluster_cross Desired Cross-Coupling Pathway cluster_homo Homocoupling Side Reactions Pd0 Active Pd(0) Catalyst OxAdd Pd(II)(Ar')X Oxidative Addition Pd0->OxAdd Ar'-X PdPeroxo Pd(II)-Peroxo Complex (Requires O₂) Pd0->PdPeroxo Trace O₂ Ingress TransMet Pd(II)(Ar')(Ar) Transmetalation (Slowed by ortho-F) OxAdd->TransMet Ar-B(OH)₂ + Base CrossProd Ar-Ar' Cross-Coupled Product TransMet->CrossProd Reductive Elimination DoubleTrans Pd(II)(Ar)₂ Double Transmetalation TransMet->DoubleTrans Disproportionation (Excess Base) CrossProd->Pd0 Catalyst Regeneration PdPeroxo->DoubleTrans 2 x Ar-B(OH)₂ HomoProd Ar-Ar Homocoupled Byproduct DoubleTrans->HomoProd Reductive Elimination HomoProd->Pd0 Catalyst Regeneration

Figure 1: Competing mechanistic pathways in the Suzuki coupling of ortho-fluoroarylboronic acids.

Troubleshooting Guide & FAQs

Q1: Why is oxygen exclusion so critical for this specific boronic acid? A1: The electron-rich nature of the 3-ethoxy-4-methoxy ring makes this boronic acid highly reactive toward oxidation. Even trace amounts of molecular oxygen will rapidly oxidize the active Pd(0) catalyst into a Pd(II)-peroxo complex ()[3]. This peroxo species bypasses the aryl halide entirely, undergoing a rapid double transmetalation with two equivalents of your boronic acid to form the symmetric biaryl byproduct (m/z 339.1).

Q2: I am already sparging my solvents with nitrogen. Why am I still seeing 20% homocoupling? A2: Nitrogen sparging typically only removes about 90-95% of dissolved oxygen. For highly susceptible substrates like 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid, the remaining 5% is more than enough to trigger the off-cycle peroxo pathway ()[4]. You must transition to a rigorous "Freeze-Pump-Thaw" degassing protocol to achieve true anaerobic conditions.

Q3: Which catalyst and ligand combination will best suppress the disproportionation pathway? A3: You should utilize a pre-formed Pd(0) source like Pd₂(dba)₃ paired with a bulky, electron-rich dialkylbiaryl phosphine ligand, such as SPhos ()[5]. Causality: The electron-rich nature of SPhos accelerates the sluggish transmetalation caused by the ortho-fluoro group. More importantly, the immense steric bulk of the 2',6'-dimethoxybiphenyl moiety on SPhos physically blocks the coordination of a second equivalent of boronic acid to the palladium center, effectively shutting down the disproportionation pathway.

Q4: Does the method of adding the boronic acid impact the impurity profile? A4: Yes, profoundly. If you add all the boronic acid at the beginning of the reaction (bolus addition), the high local concentration statistically favors double transmetalation. By using a syringe pump to add the boronic acid slowly over several hours, you maintain a low steady-state concentration, forcing the 1:1 stoichiometry required for the desired cross-coupling.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution.

EntryCatalyst / LigandBaseAtmosphere ProtocolAddition MethodCross-Product (%)Homocoupled Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃N₂ Sparged (15 min)Bolus (All at once)45%35%
2Pd₂(dba)₃ / SPhosK₃PO₄N₂ Sparged (15 min)Bolus (All at once)68%18%
3Pd₂(dba)₃ / SPhosK₃PO₄Freeze-Pump-ThawBolus (All at once)82%8%
4 Pd₂(dba)₃ / SPhos K₃PO₄ Freeze-Pump-Thaw Syringe Pump (2 h) 94% < 2%

Table 1: Stepwise optimization demonstrating the suppression of homocoupling for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next phase if the validation checkpoints fail.

Phase 1: Rigorous Deoxygenation

  • Solvent Preparation: Prepare a 4:1 volumetric mixture of anhydrous 1,4-Dioxane and HPLC-grade H₂O.

  • Freeze-Pump-Thaw: Transfer the solvent mixture to a heavy-walled Schlenk flask. Submerge the flask in liquid nitrogen until completely frozen. Apply high vacuum (≤ 0.1 mmHg) for 5 minutes. Isolate the flask from the vacuum and thaw in a warm water bath. Repeat this cycle exactly three times.

    • Validation Checkpoint 1: During the final thaw under static vacuum, observe the liquid. The absolute absence of evolving gas bubbles confirms complete deoxygenation.

Phase 2: Catalyst Activation 3. Reagent Loading: In a glovebox (or under strict argon counter-flow), charge a dry Schlenk tube with the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), SPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv). 4. Solvent Addition: Inject the degassed solvent mixture via a gas-tight syringe and begin stirring at room temperature.

  • Validation Checkpoint 2: Within 10–15 minutes, the solution must transition from a dark purple/black suspension to a clear, pale yellow or orange solution. This visual cue confirms the successful dissociation of dba and the generation of the active Pd(0)-SPhos monomeric species. If the solution remains black, the catalyst has aggregated into inactive palladium black.

Phase 3: Controlled Substrate Addition (The "Slow-Release" Strategy) 5. Boronic Acid Solution: Dissolve 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv) in a minimal volume of degassed 1,4-Dioxane. 6. Syringe Pump Delivery: Heat the main reaction vessel to 80 °C. Using a programmable syringe pump, infuse the boronic acid solution into the reaction mixture at a constant rate over 2 hours.

  • Validation Checkpoint 3: Extract a 10 µL aliquot at t=1h (midway through addition). Analyze via LC-MS. The desired cross-coupled mass should dominate the chromatogram. The presence of the homocoupled biaryl (m/z 339.1 for [M+H]⁺) must constitute <2% of the relative peak area. If homocoupling exceeds 5%, immediately verify the integrity of your argon line and septa.

Phase 4: Quench and Isolation 7. Completion: Stir for an additional 1 hour post-addition. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Proceed to standard aqueous workup.

References
  • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society 2006, 128, 6829–6836. URL:[Link]

  • Perry, M. A. et al. "Boron Containing PDE4 Inhibitors." U.S. Patent Application US20200108083A1, 2020.
  • Xue, Y. et al. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." Chemical Reviews, 2024. URL:[Link]

Sources

Troubleshooting

Removing palladium residues from 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid products

Welcome to the Technical Support Center for Palladium (Pd) remediation. Synthesizing electron-rich, sterically hindered boronic acids like 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid via Miyaura borylation often requir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium (Pd) remediation. Synthesizing electron-rich, sterically hindered boronic acids like 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid via Miyaura borylation often requires high palladium catalyst loadings. Removing this residual metal is notoriously difficult due to the coordination affinity of the boronic acid moiety and the severe risk of protodeboronation under harsh purification conditions.

This guide provides field-validated protocols and troubleshooting methodologies to help you achieve ICH Q3D compliant palladium levels without sacrificing the yield or integrity of your active pharmaceutical ingredient (API).

Remediation Workflow

Workflow Start Crude 3-Ethoxy-2-fluoro-4- methoxyphenylboronic acid (Pd > 1000 ppm) Aqueous Aqueous Workup (Removes polar Pd salts) Start->Aqueous Check1 Pd < 50 ppm? Aqueous->Check1 Scavenger Solid-Supported Scavenger (MP-TMT / Si-Thiol) Stir RT, 2-16 h Check1->Scavenger No Crystallization Recrystallization (Orthogonal Polish) Check1->Crystallization Yes Check2 Pd < 10 ppm? Scavenger->Check2 Derivatization Diethanolamine Derivatization (Prevents Degradation) Check2->Derivatization No / Unstable Check2->Crystallization Yes Derivatization->Crystallization End Purified Product (Pd < 1 ppm, ICH Q3D Compliant) Crystallization->End

Decision matrix for palladium removal from sensitive boronic acid intermediates.

Troubleshooting Guide

Q1: Following a standard aqueous workup, my boronic acid still contains >1,000 ppm of palladium. Why is extraction failing, and how do I fix it? Causality: Palladium often forms stable dative bonds with the oxygen atoms of the boronic acid or agglomerates into lipophilic Pd(0) nanoparticles that partition directly into the organic phase[1]. Simple aqueous washing only removes highly polar Pd(II) salts, leaving the organically soluble Pd complexes untouched[2]. Solution: Implement solid-supported metal scavengers. Macroporous polystyrene or silica functionalized with dimercaptotriazine (MP-TMT or Si-TMT) exhibit a much higher affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for palladium than the API itself. Stirring the crude organic extract with 5 equivalents of MP-TMT at room temperature can actively strip the metal from the product, reducing Pd from >1,000 ppm to <10 ppm[3].

Q2: When I heat the reaction with metal scavengers to accelerate Pd removal, I observe significant degradation of 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid. What is the mechanism, and how can I prevent it? Causality: The 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid features strong electron-donating alkoxy groups (-OEt, -OMe) and an ortho-fluoro substituent. This specific electronic push-pull system polarizes the C-B bond, making it exceptionally susceptible to protodeboronation (hydrolytic cleavage of the boron atom to yield the corresponding arene). Basic scavengers (e.g., amine-functionalized resins) or prolonged heating will catalyze this degradation. Solution: Use neutral scavengers like Si-Thiol or MP-TMT strictly at room temperature[4]. If the Pd is tightly bound and requires aggressive scavenging, temporarily convert the sensitive boronic acid into a robust diethanolamine ester. This transesterification protects the C-B bond and simultaneously poisons residual active palladium[5][6].

Q3: My final API must meet ICH Q3D guidelines for parenteral administration. How do I guarantee Pd levels remain below 1 ppm? Causality: The ICH Q3D(R2) guideline classifies Palladium as a Class 2B elemental impurity. For a typical 10 g/day dose, the Permitted Daily Exposure (PDE) dictates a strict limit of 10 ppm for oral and 1 ppm for parenteral drugs[7][8]. A single batch-scavenging step rarely achieves <1 ppm due to the equilibrium limits of adsorption. Solution: Employ an orthogonal purification strategy. Begin with a fixed-bed filtration through a Si-TMT cartridge (which prevents equilibrium re-adsorption)[9], followed by recrystallization from a solvent system like diethoxymethane (DEM) or a water/ethanol mixture to achieve the final polish[1][10].

Quantitative Data: Scavenger Efficiency Comparison
Purification TechniqueInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Mechanistic Advantage & Causality
Aqueous Workup (Water/Brine)33,0001,20095%Removes polar Pd(II) salts; completely fails on lipophilic Pd(0) nanoparticles[2].
Activated Carbon (Darco KB-B)6,1003278%Physisorption; moderate selectivity but high API loss due to non-specific binding[1].
Batch Scavenging (MP-TMT, 5 eq)852< 1092%Chemisorption; high affinity ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

for Pd, operates at neutral pH preserving the C-B bond[4].
Fixed-Bed Scavenging (Si-TMT)1,000< 596%Continuous flow prevents equilibrium re-adsorption; highly scalable.
Diethanolamine Derivatization 1,200< 188%Phase separation via crystallization; dative B-N bond completely protects against protodeboronation[6].
Self-Validating Experimental Protocols
Protocol A: Fixed-Bed Scavenging with Si-TMT (For Mild Pd Contamination)

Use this protocol to avoid the equilibrium limitations of batch stirring.

  • Preparation: Dissolve the crude 3-ethoxy-2-fluoro-4-methoxyphenylboronic acid in a non-polar/polar aprotic solvent mixture (e.g., THF/Toluene) to ensure complete solubility of both the API and the Pd complexes.

  • Column Loading: Pack a fritted SPE cartridge with Biotage Si-TMT (5 equivalents relative to the initial Pd catalyst load). Causality: The fixed-bed format forces the solution through a gradient of fresh scavenger, driving the adsorption equilibrium forward.

  • Elution: Pass the API solution through the cartridge via gravity flow or mild vacuum (approx. 1 drop/sec).

  • Washing: Wash the resin with 2 column volumes of the reaction solvent to ensure maximum API recovery.

  • Validation Check: Submit a 100 µL aliquot of the combined eluent for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis[3]. Self-Validation: If the ICP-MS reports Pd < 10 ppm, the fixed-bed kinetics were successful. If Pd > 10 ppm, it indicates scavenger saturation, prompting an immediate secondary pass through a fresh cartridge.

Protocol B: Diethanolamine Derivatization (For Highly Refractory Pd & Sensitive APIs)

Use this protocol when aggressive scavenging degrades the boronic acid.

  • Reagent Addition: To the organic extract containing the boronic acid, add 1.1 equivalents of diethanolamine.

  • Transesterification: Stir at room temperature for 2 hours. Causality: Diethanolamine forms a stable, crystalline dative boron-nitrogen bond (a boronate ester). This protects the sensitive C-B bond from protodeboronation while simultaneously precipitating the product out of the lipophilic, Pd-rich mother liquor.

  • Isolation: Filter the resulting white precipitate and wash thoroughly with cold diethyl ether.

  • Validation Check: Perform HPLC analysis at 254 nm. Self-Validation: The protocol validates itself when the free boronic acid peak completely disappears, shifting to the new, distinct retention time of the diethanolamine boronate ester[5]. This confirms the C-B bond is fully protected before proceeding to downstream Suzuki-Miyaura coupling or final hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use activated carbon instead of functionalized silica scavengers? A: While activated carbon (e.g., Darco KB-B) is inexpensive and can reduce Pd levels to ~30-40 ppm[1], it operates via non-specific physisorption. This often leads to unacceptable loss of the API due to non-specific binding. Functionalized scavengers (chemisorption) offer superior selectivity and higher API recovery.

Q: How does the oxidation state of Palladium (Pd(0) vs Pd(II)) dictate my troubleshooting approach? A: Pd(II) species are generally polar and coordinate to heteroatoms, making them susceptible to aqueous extraction or standard thiol-based scavengers. Pd(0), however, tends to agglomerate into insoluble, lipophilic nanoparticles[10] that remain trapped in the organic phase. If Pd(0) nanoparticles are suspected, you must use a strong chelator like MP-TMT (which binds both oxidation states)[3].

Q: What are the exact ICH Q3D limits I need to target for my final product? A: Palladium is a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) is 100 µ g/day for oral and 10 µ g/day for parenteral routes[7]. For a drug product with a maximum daily dose of 10 g, this translates to a strict concentration limit of 10 ppm (oral) and 1 ppm (parenteral)[8][11].

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry , acs.org. 1

  • Metal Scavenger User Guide , biotage.com. 9

  • Guideline for Elemental Impurities Q3D(R2) , ich.org. 7

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization , ssrn.com. 5

  • Using Metal Scavengers to Remove Trace Metals such as Palladium , biotage.com. 3

  • ICH Q3D Elemental Impurities , triphasepharmasolutions.com. 8

  • Metal Scavenger Guide , sopachem.com. 4

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques , nih.gov. 2

  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process , colab.ws. 6

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> , analytik-jena.com.11

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up , cem.de. 10

Sources

Optimization

Technical Support Center: Optimizing Ligand Selection for 2-Fluoro Substituted Boronic Acids

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using 2-fluoro substituted boronic acids in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The presence of a fluorine atom at the ortho-position introduces unique electronic and steric effects that require careful consideration in ligand selection to achieve optimal reaction outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are 2-fluoro substituted boronic acids challenging coupling partners in Suzuki-Miyaura reactions?

A1: The fluorine atom at the 2-position presents a combination of steric hindrance and strong electron-withdrawing effects.[2] This can impede the crucial transmetalation step in the catalytic cycle and increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5]

Q2: What is protodeboronation, and how does the 2-fluoro substituent influence it?

A2: Protodeboronation is a major degradation pathway for organoboron compounds, leading to reduced yields of the desired cross-coupled product.[3][4][5] The electron-withdrawing nature of the fluorine atom makes the carbon-boron bond more susceptible to cleavage, especially under the basic conditions required for the Suzuki-Miyaura reaction.[5]

Q3: What are the initial signs of a struggling reaction with a 2-fluoro substituted boronic acid?

A3: Common indicators of a suboptimal reaction include:

  • Low or no product formation: This is the most obvious sign of a problem.

  • Significant recovery of starting materials: Indicates that the catalytic cycle is not proceeding efficiently.

  • Formation of a protodeboronated byproduct: Detectable by techniques like GC-MS or LC-MS, this confirms the degradation of your boronic acid.

  • Formation of boronic acid homocoupling products: This side reaction can be promoted by the presence of oxygen.[6]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to overcoming common issues.

Problem 1: Low to No Product Yield

Low or non-existent yields are often multifactorial. The following decision tree can help diagnose the root cause.

G cluster_0 Troubleshooting Low Yield cluster_1 Catalyst & Ligand Optimization cluster_2 Base Selection cluster_3 Boronic Acid Stability cluster_4 Reaction Conditions Start Low Yield Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base No Ligand_Choice Select Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) Check_Catalyst->Ligand_Choice Yes Check_Boronic_Acid Is the Boronic Acid Stable? Check_Base->Check_Boronic_Acid No Weaker_Base Use a Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Weaker_Base Yes Check_Conditions Are Reaction Conditions Optimized? Check_Boronic_Acid->Check_Conditions No Fresh_Reagent Use Fresh Boronic Acid Check_Boronic_Acid->Fresh_Reagent Yes End_Point Re-evaluate with Optimized Parameters Check_Conditions->End_Point No Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Yes Precatalyst Consider a Pre-catalyst Ligand_Choice->Precatalyst Precatalyst->End_Point Weaker_Base->End_Point Boronate_Ester Switch to Boronate Ester (e.g., Pinacol Ester) Fresh_Reagent->Boronate_Ester Boronate_Ester->End_Point Degas_Solvent Ensure Proper Degassing Lower_Temp->Degas_Solvent Degas_Solvent->End_Point Suzuki_Miyaura_Cycle cluster_side Side Reaction Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Byproduct Ar'-H Protodeboronation->Byproduct

Sources

Troubleshooting

Troubleshooting low reactivity of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for Suzuki-Miyaura coupling reactions involving 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. The unique subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for Suzuki-Miyaura coupling reactions involving 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. The unique substitution pattern of this reagent presents specific challenges that can lead to low reactivity and diminished yields. This document outlines common problems, their underlying causes, and provides structured solutions and optimized protocols to enhance reaction success.

Understanding the Reactivity Profile

The reactivity of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects imparted by its substituents. The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[1] Conversely, the meta-ethoxy and para-methoxy groups are electron-donating, which can help to counterbalance the effect of the fluorine atom. However, the ortho-fluoro and meta-ethoxy groups also introduce significant steric hindrance around the boronic acid moiety, which can impede its approach to the palladium center.[2] This interplay of competing factors requires careful optimization of reaction conditions to achieve high coupling efficiency.

Troubleshooting Common Issues

This section addresses frequent problems encountered when using 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid and provides actionable solutions.

Question 1: Why is my Suzuki-Miyaura reaction showing low or no conversion?

Low or no product yield is a common frustration. The root cause often lies in one of several key areas of the reaction setup.

Potential Causes & Recommended Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The Pd(0) catalyst is the active species in the catalytic cycle.[3] If the catalyst is old, has been improperly handled, or fails to be generated in situ, the reaction will not proceed.- Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst.[3] - Ensure rigorous degassing of the reaction mixture to prevent oxidation of the Pd(0) species.[4] - Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3]
Suboptimal Ligand For sterically hindered substrates like this one, standard ligands such as PPh₃ may not be effective.[4] Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[5][3]- Screen a panel of bulky, electron-rich ligands (e.g., Buchwald or other biarylphosphine ligands like SPhos, XPhos, or RuPhos).[3] - Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[4]
Ineffective Base The base plays a critical role in activating the boronic acid for transmetalation.[6] An inappropriate choice of base can lead to a sluggish or stalled reaction.- Screen different inorganic bases. K₃PO₄ is often a good starting point for sensitive substrates.[4][7] Cs₂CO₃ is another effective option. - If using a biphasic solvent system, ensure vigorous stirring to maximize interfacial contact.[4]
Insufficient Temperature Challenging couplings, especially those involving sterically hindered partners, often require elevated temperatures to overcome the activation energy barrier.[4]- Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C).[3] Monitor for potential decomposition of starting materials or products at higher temperatures.

Logical Flow for Troubleshooting Low Conversion

Caption: Troubleshooting flowchart for low reaction conversion.

Question 2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[8] This is particularly prevalent with electron-rich or heteroaromatic boronic acids.[7]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[7] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7][9]

  • Ensure Anhydrous Conditions: Water can be a proton source. Use anhydrous solvents and dry reagents to minimize water content.[8]

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters.[8][7] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction. Organotrifluoroborates are also a stable alternative.[10][11]

Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction consumes the nucleophile and complicates purification.[4]

Causes and Prevention of Homocoupling:

  • Presence of Oxygen: The most common cause of homocoupling is dissolved oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid, often mediated by Pd(II) species.[4][12]

    • Solution: Implement a rigorous degassing procedure. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[4]

    • Solution: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this initial reduction step.[4]

  • Slow Addition: In some cases, maintaining a low concentration of the boronic acid can disfavor the homocoupling pathway.[3]

    • Solution: Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump.

Visualizing Key Suzuki-Miyaura Side Reactions

Side_Reactions ArBOH Ar-B(OH)₂ (Boronic Acid) ArH Ar-H (Protodeboronation Product) ArBOH->ArH H⁺ (from H₂O, etc.) Strong Base ArAr Ar-Ar (Homocoupling Product) ArBOH->ArAr O₂ Pd(II) desired_product Ar-Ar' (Desired Product) ArBOH->desired_product Pd(0) Catalyst Base Pd_cat Pd(0) Catalyst ArX Ar'-X (Aryl Halide) ArX->desired_product Pd(0) Catalyst Base

Caption: Competing pathways in Suzuki-Miyaura coupling.

Optimized Protocol for a Challenging Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Aryl Bromide>98%Sigma-Aldrich-
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid>97%Commercially AvailableStore under inert atmosphere.
Pd₂(dba)₃>97%Strem ChemicalsHandle under inert atmosphere.
XPhos>98%Strem ChemicalsHandle under inert atmosphere.
K₃PO₄ (Potassium Phosphate)AnhydrousFisher ScientificFinely powdered and dried.
1,4-DioxaneAnhydrousAcros OrganicsDegassed prior to use.
WaterDeionizedIn-houseDegassed prior to use.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.044 mmol, 4.4 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[13]

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Pd₂(dba)₃ / XPhos) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) C->D E 5. Heat Reaction (100°C, 12-24h) D->E F 6. Aqueous Work-up (Quench, Extract with EtOAc) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium catalyst, like Pd(PPh₃)₄? A1: For this specific substrate, which is sterically demanding, Pd(PPh₃)₄ is likely to be less effective.[8] The use of bulky, electron-rich biarylphosphine ligands (like XPhos) in combination with a suitable palladium source is strongly recommended to achieve good yields.[3][4]

Q2: Is the water in the solvent mixture essential? A2: A small amount of water is often beneficial in Suzuki-Miyaura reactions.[14] It can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[14] However, for substrates prone to protodeboronation, completely anhydrous conditions with an appropriate organic-soluble base might be necessary.

Q3: My boronic acid is old. Can it still be used? A3: Boronic acids can dehydrate over time to form cyclic boroxine anhydrides.[15] While boroxines are often competent in Suzuki couplings, the stoichiometry will be affected. It is always best to use a fresh, high-purity reagent. If in doubt, the quality of the boronic acid can be checked by NMR.

Q4: What is the role of the ortho-fluoro substituent? A4: The ortho-fluoro group has a dual effect. Its strong electron-withdrawing nature can slow the rate-limiting transmetalation step.[16] Additionally, its size contributes to steric hindrance around the reaction center. In some cases, an ortho substituent can engage in secondary interactions, but for fluorine, the primary effects are electronic deactivation and steric bulk.[17]

Q5: What if my aryl halide coupling partner is an aryl chloride? A5: Aryl chlorides are generally less reactive than aryl bromides or iodides.[12] Coupling with aryl chlorides will almost certainly require a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and may necessitate higher temperatures and longer reaction times.[16]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. BenchChem.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC.
  • ResearchGate. (2025). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Request PDF.
  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • National Institutes of Health. (2009). Efficient hydrolysis of organotrifluoroborates via silica gel and water. PubMed.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine. BenchChem.

Sources

Optimization

Recrystallization solvents for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Technical Support Center: Purification of Phenylboronic Acids Guide Focus: Recrystallization and Troubleshooting for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Frequently Asked Questions (FAQs) & Troubleshooting Q1: I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Phenylboronic Acids

Guide Focus: Recrystallization and Troubleshooting for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to purify my batch of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. What is the recommended recrystallization solvent?

This is the most critical question. For a specific, multi-substituted compound like 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a single "universally recommended" solvent is unlikely to be documented. The ideal solvent must be determined empirically through a systematic screening process.

The Principle of Solvent Selection: A suitable recrystallization solvent should exhibit a steep solubility curve for the compound of interest. This means it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1] This differential solubility is the cornerstone of purification by recrystallization, as it allows for the desired compound to crystallize out upon cooling while impurities remain in the "mother liquor."[2]

Recommended Starting Solvents for Screening: Based on the polar and hydrogen-bonding nature of the boronic acid group and the ether functionalities, a logical approach is to screen a range of solvents with varying polarities.

  • Protic Solvents: Water, Ethanol, Isopropanol (IPA), Acetonitrile/Water mixtures.

  • Aprotic Solvents: Ethyl Acetate (EtOAc), Toluene, Heptane, Dichloromethane (DCM).

Often, a two-solvent system is required for arylboronic acids.[3] In this method, the compound is dissolved in a "soluble solvent" at an elevated temperature, and an "anti-solvent" (in which the compound is insoluble) is added dropwise until turbidity (cloudiness) persists. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.[1]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of your compound, which will not form a pure crystalline lattice upon cooling.

Causality and Solutions:

  • High Solute Concentration: You may have used too little solvent. The saturation point was reached at a temperature above the compound's melting point.

    • Solution: Add more hot solvent until the oil fully dissolves. This lowers the saturation temperature.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent is too high.

    • Solution: Select a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Ensure the solution cools slowly and without agitation. Allow it to reach room temperature naturally before moving it to an ice bath.[2]

If you have an oil, you can try to induce crystallization by redissolving the oil in more hot solvent, and then scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[2]

Q3: I performed the recrystallization, but my yield is very low. What are the common causes?

Low yield is a frequent issue. The goal is to maximize recovery without compromising purity.

Potential Causes & Mitigation Strategies:

  • Using Too Much Solvent: This is the most common error. An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Mitigation: Use the minimum amount of hot solvent required to fully dissolve the solid.[1][2] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and attempt a "second crop" of crystals from the filtrate.

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), product will crystallize in the filter paper.

    • Mitigation: Use a pre-heated funnel and flask for the filtration and keep the solution at or near its boiling point.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

    • Mitigation: Once the flask has slowly cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

Q4: My final product is still colored/impure after one recrystallization. What's the next step?
  • For Colored Impurities: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • For Persistent Impurities: A second recrystallization may be necessary. However, if impurities co-crystallize with your product, recrystallization may not be the most effective method.

Q5: Are there alternatives to recrystallization for purifying boronic acids?

Yes. Phenylboronic acids can be challenging to purify by standard methods like silica gel chromatography due to their tendency to stick to the silica or decompose.[4][5] If recrystallization fails, consider these alternatives:

  • Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts. These can often be precipitated from a solvent like ether, separating them from non-acidic impurities. The pure boronic acid can then be regenerated by treatment with an acid.[5][6]

  • Acid/Base Extraction: As acidic compounds, boronic acids can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent (like EtOAc or CH₂Cl₂) to remove neutral impurities. Finally, the aqueous layer is acidified, and the pure boronic acid is extracted back into an organic solvent.[7]

Data & Protocols

Table 1: Properties of Potential Screening Solvents

This table provides a starting point for your solvent screening experiments. The ideal solvent will have low solubility for your compound at room temperature and high solubility at its boiling point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Hazards
Water10080.1Excellent for highly polar compounds. Can be slow to evaporate.
Ethanol (EtOH)7824.5Good general-purpose protic solvent. Flammable.
Isopropanol (IPA)8218.3Similar to ethanol, slightly less polar. Flammable.
Acetonitrile (MeCN)8237.5Aprotic polar solvent. Often used in mixtures with water. Toxic.
Ethyl Acetate (EtOAc)776.0Medium polarity. Good for less polar compounds. Flammable.
Toluene1112.4Non-polar. High boiling point can cause oiling out. Flammable, toxic.
Heptane/Hexane98 / 69~2.0Very non-polar. Often used as the anti-solvent. Flammable.
Experimental Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single or two-solvent system for recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.

  • Single Solvent Test (Hot): If the solid did not dissolve at room temperature, gently heat the test tube in a sand or water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature. If abundant, well-formed crystals appear, you have found a good candidate for a single-solvent recrystallization. If no crystals form, try scratching the inside of the tube.

  • Two-Solvent System Test: If no suitable single solvent is found, select a solvent in which your compound is very soluble (e.g., hot ethanol). Dissolve the compound in a minimal amount of this hot "soluble solvent." Add a "anti-solvent" (e.g., water or heptane) dropwise at the elevated temperature until the solution remains faintly cloudy. Add one or two more drops of the hot soluble solvent to clarify the solution, then allow it to cool slowly.

Experimental Protocol 2: Full-Scale Recrystallization

Objective: To purify the bulk of the crude material using the optimal solvent system identified in Protocol 1.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or "soluble solvent") and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a separate flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (or the activated charcoal). This step is crucial for removing particulate matter.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Recrystallization Attempted problem_oil Problem: Compound 'Oiled Out' start->problem_oil problem_no_xtal Problem: No Crystals Formed start->problem_no_xtal problem_low_yield Problem: Low Yield start->problem_low_yield problem_impure Problem: Product Impure/Colored start->problem_impure sol_oil_1 Cause: Solvent BP > Cmpd MP Solution: Choose lower boiling solvent. problem_oil->sol_oil_1 sol_oil_2 Cause: Cooled too quickly Solution: Re-dissolve, cool slowly. problem_oil->sol_oil_2 sol_no_xtal_1 Cause: Solution not saturated Solution: Evaporate some solvent. problem_no_xtal->sol_no_xtal_1 sol_no_xtal_2 Cause: No nucleation sites Solution: Scratch flask or add seed crystal. problem_no_xtal->sol_no_xtal_2 sol_low_yield_1 Cause: Too much solvent used Solution: Collect second crop from filtrate. problem_low_yield->sol_low_yield_1 sol_low_yield_2 Cause: Premature crystallization during filtration Solution: Use pre-heated glassware. problem_low_yield->sol_low_yield_2 sol_impure_1 Solution: Perform a second recrystallization. problem_impure->sol_impure_1 sol_impure_2 Solution: Use activated charcoal for color. problem_impure->sol_impure_2 sol_impure_3 Alternative: Consider acid/base extraction or diethanolamine adduct formation. problem_impure->sol_impure_3

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

  • Reddit discussion on "Purification of boronic acids?". r/chemistry. [Link]

  • Khan, R. A., et al. (2016). "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Asti, C., et al. (2021). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters". ResearchGate. [Link]

  • User "orthocresol". (2018). "Challenging purification of organoboronic acids". Chemistry Stack Exchange. [Link]

  • Soundararajan, S., et al. (1989). "Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants". PubMed. [Link]

  • Hall, D. G. (2005). "Structure, Properties, and Preparation of Boronic Acid Derivatives". Wiley-VCH. [Link]

  • Khlebnikov, V. (2016). "Answer to 'Can I remove boronic acid using Work up process?'". ResearchGate. [Link]

  • Lohmann, S., et al. (2003). "Process for the preparation of substituted phenylboronic acids".
  • Ghavre, M., et al. (2016). "Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols". Royal Society of Chemistry. [Link]

  • University of Toronto Scarborough. "Experiment 2: Recrystallization". UTSC Chemistry Online. [Link]

  • UKEssays. (2017). "Re-Crystallization of Boric Acid". UKEssays.com. [Link]

  • Korovina, N. (2020). "Recrystallization Technique for Organic Chemistry". YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that arylboronic acids are highly versatile reagents, yet their inherent instability in aqueous me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that arylboronic acids are highly versatile reagents, yet their inherent instability in aqueous media often compromises reaction yields and assay integrity.

This guide provides an in-depth, mechanistic troubleshooting framework specifically tailored to the pH-dependent stability of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid .

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid rapidly degrade during standard Suzuki-Miyaura cross-coupling conditions (pH 9–11)? A: The degradation is driven by base-catalyzed protodeboronation , a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. The unique substitution pattern of this specific compound creates a "perfect storm" for pH-sensitive degradation:

  • Lowered pKa via Ortho-Fluorine: The highly electronegative ortho-fluoro substituent inductively lowers the pKa of the boronic acid. This shifts the equilibrium toward the highly reactive tetrahedral boronate anion

    
     at much lower pH thresholds compared to unsubstituted phenylboronic acid.
    
  • Transition State Stabilization via Alkoxy Groups: According to comprehensive mechanistic studies on arylboronic acids , base-catalyzed protodeboronation involves the rate-limiting protonation of the ipso-carbon. The strongly electron-donating 3-ethoxy and 4-methoxy groups stabilize this electrophilic transition state.

Consequently, the combination of high boronate anion concentration and a stabilized transition state drastically accelerates degradation in basic buffers.

Q: My compound is degrading even at pH 6.5, where base-catalyzed protodeboronation should be minimal. What else is happening? A: If degradation occurs near neutral pH, you are likely observing one of two secondary pathways:

  • Autocatalysis / Disproportionation: At a pH near the pKa of the boronic acid, both the neutral species and the boronate anion exist in roughly equal proportions. This triggers a bimolecular autocatalytic degradation pathway.

  • Oxidative Deboronation: Boronic acids are highly susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen, forming the corresponding phenol (3-ethoxy-2-fluoro-4-methoxyphenol) . This pathway is largely pH-independent but is accelerated by trace metals in your buffer.

Q: How can I mitigate this degradation in my workflows? A:

  • Buffer Selection: Substitute strong bases (e.g., NaOH, KOtBu) with weaker bases (e.g., K₂CO₃) or fluoride salts (CsF) to keep the effective pH lower while still activating the boron species.

  • Esterification: Converting the boronic acid to a pinacol ester (BPin) is frequently employed to suppress degradation . However, note that the stability constants of boronic esters heavily depend on the diol's acidity , and they can still hydrolyze back to the reactive boronic acid in basic aqueous conditions.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the pH-dependent speciation and resulting degradation pathways of the compound.

Speciation BA 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (Neutral Species) Anion Tetrahedral Boronate Anion (Basic Species) BA->Anion + OH⁻ (pH > 8) AcidCat Acid-Catalyzed Degradation BA->AcidCat + H⁺ (pH < 1) Anion->BA + H⁺ (pH < 7) Product 1-Ethoxy-2-fluoro-3-methoxybenzene (Protodeboronated Product) Anion->Product Base-Catalyzed Hydrolysis (Rate-limiting C-B cleavage) AcidCat->Product Electrophilic Substitution

Caption: pH-dependent speciation and protodeboronation pathways of the boronic acid.

Part 3: Quantitative Stability Data

To assist in experimental planning, the table below summarizes the expected stability profile of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid across different pH environments at elevated temperatures (e.g., cross-coupling conditions).

pH LevelPrimary SpeciationMechanistic Driver of DegradationEst. Half-Life (70°C)
pH < 2.0 Neutral

Acid-catalyzed electrophilic substitution> 72 hours
pH 6.5 - 7.5 Mixed (

/

)
Autocatalysis & Disproportionation24 - 48 hours
pH 9.0 - 10.0 Boronate Anion

Base-catalyzed hydrolysis (accelerated by alkoxy groups)2 - 4 hours
pH > 12.0 Boronate Anion

Rapid base-catalyzed fragmentation< 30 minutes

Part 4: Self-Validating Experimental Protocol

To empirically determine the exact degradation rate of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in your specific assay buffer, we recommend a ¹⁹F NMR Kinetic Assay .

Why ¹⁹F NMR? The ortho-fluoro substituent provides a highly quantitative, isolated signal that does not suffer from solvent suppression artifacts common in ¹H NMR of aqueous buffers.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50% aqueous 1,4-dioxane solution buffered to your target pH. (Dioxane ensures complete homogeneity of the boronic acid). Thoroughly degas the solution via three freeze-pump-thaw cycles to eliminate oxidative deboronation variables.

  • Internal Standard Addition: Add exactly 1.0 mM of 4-fluorotoluene to the buffer. This serves as an inert, quantitative internal standard.

  • Substrate Introduction: Dissolve 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid into the buffer to achieve a final concentration of 10.0 mM.

  • Incubation: Transfer the solution to a sealed NMR tube and incubate at your target reaction temperature (e.g., 70°C).

  • Data Acquisition: Acquire ¹⁹F NMR spectra at predefined intervals (e.g., t=0, 1h, 4h, 12h, 24h).

  • Self-Validation & Calculation: Integrate the signals for the intact boronic acid, the protodeboronated product (1-ethoxy-2-fluoro-3-methoxybenzene), and the internal standard.

    • Self-Validating Check: The system is validated by mass balance. At any time point t, the sum of the molar concentrations of the boronic acid and the protodeboronated product must equal the initial 10.0 mM concentration. A deviation >5% indicates an alternative degradation pathway (e.g., oxidation to the phenol).

Workflow Step1 1. Prepare Degassed Aq. Dioxane Buffer Step2 2. Add Internal Standard (1 mM) Step1->Step2 Step3 3. Introduce Boronic Acid (10 mM) Step2->Step3 Step4 4. Incubate (70°C) Step3->Step4 Step5 5. Acquire ¹⁹F NMR Spectra Step4->Step5 Step6 6. Calculate Mass Balance Step5->Step6

Caption: Self-validating ¹⁹F NMR workflow for empirical determination of boronic acid stability.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: The Journal of Organic Chemistry (JOC) URL: [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis and Cross-Coupling Performance of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Strategic Context: The Role of Ortho-Fluorination in Biaryl Scaffolds In modern drug discovery, the precise functionalization of biaryl scaffolds is critical for optimizing pharmacokinetics and target binding affinity. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Role of Ortho-Fluorination in Biaryl Scaffolds

In modern drug discovery, the precise functionalization of biaryl scaffolds is critical for optimizing pharmacokinetics and target binding affinity. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) is a highly specialized building block designed for advanced Suzuki-Miyaura cross-coupling reactions[1].

The strategic placement of the fluorine atom at the C2 (ortho) position serves two mechanistic purposes:

  • Conformational Restriction: In the resulting biaryl product, the ortho-fluorine induces steric clash with the adjacent ring, restricting free rotation and locking the molecule into a bioactive conformation.

  • Electronic Activation: Fluorine's strong inductive electron-withdrawing effect increases the Lewis acidity of the adjacent boronic acid group. This facilitates the rapid formation of the intermediate boronate complex in the presence of a base, which is a prerequisite for the transmetalation step[2].

Structural Verification: 1H NMR Spectrum Analysis

Accurate structural verification of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid requires understanding the complex spin-spin coupling introduced by the fluorine atom (


F, spin = 1/2). Furthermore, the choice of NMR solvent is a critical experimental parameter.
Solvent Causality: DMSO-d6 vs. CDCl3

In non-polar solvents like CDCl


, boronic acids exist in an equilibrium with their dehydrated trimeric form (boroxines). This dynamic exchange broadens the signals of the labile -B(OH)

protons and obscures integration[3]. By utilizing a strongly hydrogen-bonding solvent like DMSO-d6, the intermolecular hydrogen bonds are disrupted, yielding sharp, monomeric signals that allow for precise quantitative NMR (qNMR) analysis ()[4].
Table 1: Theoretical 1H NMR Peak Assignments (400 MHz)
Proton EnvironmentChemical Shift (DMSO-d6)MultiplicityCoupling Constants (

)
Integration
-B(OH)

(C1)
~8.00 ppmBroad Singlet (bs)N/A (Exchanges with D

O)
2H
Aromatic H-6 ~7.30 ppmPseudo-Triplet (dd)

Hz,

Hz
1H
Aromatic H-5 ~6.80 ppmDoublet (d)

Hz
1H
Ethoxy -CH

- (C3)
~4.05 ppmQuartet (q)

Hz
2H
Methoxy -CH

(C4)
~3.85 ppmSinglet (s)N/A3H
Ethoxy -CH

(C3)
~1.35 ppmTriplet (t)

Hz
3H

Note: The H-6 proton is split by both the adjacent H-5 proton (ortho coupling) and the F-2 atom (meta coupling), resulting in a distinct doublet of doublets.

NMR_Logic Compound 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Boronic Boronic Acid Protons (C1-B(OH)2) Compound->Boronic Aromatic Aromatic Protons (C5-H, C6-H) Compound->Aromatic Alkoxy Alkoxy Protons (C3-OEt, C4-OMe) Compound->Alkoxy Boronic_Shift Broad Singlet ~8.0 ppm Sharpens in DMSO-d6 Boronic->Boronic_Shift Aromatic_H5 H-5: Doublet ~6.8 ppm Ortho coupling to H-6 Aromatic->Aromatic_H5 Aromatic_H6 H-6: Pseudo-Triplet ~7.3 ppm Couples H-5 & F-2 Aromatic->Aromatic_H6 Alkoxy_OMe Methoxy: Singlet ~3.8 ppm Alkoxy->Alkoxy_OMe Alkoxy_OEt Ethoxy: Quartet ~4.0 ppm Triplet ~1.3 ppm Alkoxy->Alkoxy_OEt

Figure 1: Logical workflow for 1H NMR structural assignment of the fluorinated boronic acid.

Comparative Performance Analysis

When designing a synthetic route, chemists must often choose between a fluorinated building block and its non-fluorinated analog. Below is an objective performance comparison between 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid and the baseline 3-Ethoxy-4-methoxyphenylboronic acid .

Table 2: Performance Comparison Matrix
Parameter3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid3-Ethoxy-4-methoxyphenylboronic acid (Analog)Mechanistic Rationale
NMR Complexity High (Requires >400 MHz)Low (Standard 300 MHz sufficient)

F-

H scalar coupling splits the aromatic signals, requiring higher field strength for baseline resolution.
Boron Lewis Acidity EnhancedStandardThe inductive withdrawal by the ortho-fluorine increases the electrophilicity of the boron atom.
Transmetalation Rate FastModerateHigher Lewis acidity accelerates the formation of the reactive tetra-coordinate boronate intermediate[2].
Protodeboronation Risk LowModerateFluorine stabilizes the C-B bond against hydrolytic cleavage compared to highly electron-rich, non-fluorinated rings.
Downstream Target Affinity Often IncreasedBaselineOrtho-fluorine restricts biaryl rotation, reducing entropic penalties upon binding to protein targets.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Quantitative 1H NMR (qNMR) Sample Preparation

Objective: Confirm structural identity and absolute purity prior to cross-coupling.

  • Weighing: Accurately weigh 10.0 mg of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid and 5.0 mg of Maleic acid (TraceCERT® internal standard) into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6.

    • Causality: Using anhydrous DMSO-d6 prevents the formation of boroxines and shifts the water peak away from critical alkoxy signals ()[4].

  • Acquisition: Transfer the homogeneous solution to a 5 mm NMR tube. Acquire data at 400 MHz using a relaxation delay (D1) of

    
     10 seconds.
    
    • Causality: A long D1 ensures complete longitudinal relaxation (

      
      ) of all protons, making the integration strictly proportional to the molar ratio of the compounds.
      
Protocol B: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a fluorinated biaryl intermediate with high conversion efficiency.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of the target Aryl Halide, 1.2 eq of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, and 3.0 eq of K

    
    CO
    
    
    
    .
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H

    
    O (4:1 v/v).
    
    • Causality: The biphasic system is mandatory. Dioxane dissolves the organic substrates, while water dissolves the K

      
      CO
      
      
      
      , generating the hydroxide/carbonate ions necessary to activate the boronic acid into the transmetalating boronate species ()[5].
  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl

    
     under a positive stream of argon.
    
    • Causality: The bidentate dppf ligand provides a wide bite angle, which forces the palladium intermediate into a geometry that accelerates reductive elimination, effectively overcoming the steric bulk of the ortho-fluorine[6].

  • Reaction: Heat the sealed flask at 90°C for 12 hours. Monitor conversion via LC-MS.

Suzuki_Cycle Pd_Cat Pd(0) Catalyst Active Species Ox_Add 1. Oxidative Addition Ar-X inserts into Pd Pd_Cat->Ox_Add Ar-X Transmetalation 2. Transmetalation Fluorinated Boronic Acid Transfers Aryl Group Ox_Add->Transmetalation Base (K2CO3) Red_Elim 3. Reductive Elimination Biaryl Product Forms Transmetalation->Red_Elim Ar-B(OH)2 Red_Elim->Pd_Cat Pd(0) Regeneration Product Fluorinated Biaryl Scaffold Red_Elim->Product Product Release

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the transmetalation of the boronic acid.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

  • Chen, Y., & Willis, M. C. (2017). "Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction." Chemical Science, 8(4), 3249-3253. URL:[Link]

  • Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). "Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates." ChemRxiv. URL:[Link]

Sources

Comparative

19F NMR Characterization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid: A Precision Guide

Topic: 19F NMR Characterization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Characterization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of fluorinated biaryl scaffolds—critical for kinase inhibitors and metabolic modulators—3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) serves as a high-value intermediate. While HPLC and 1H NMR are standard, they often fail to rapidly distinguish between the free boronic acid, its dehydrated boroxine trimer, and defluorinated byproducts.

This guide establishes 19F NMR as the superior analytical modality for this compound. Unlike 1H NMR, which suffers from spectral crowding due to ethoxy/methoxy overlap, 19F NMR provides a singular, high-resolution handle (the 2-fluoro substituent) to quantify purity, monitor Suzuki-Miyaura transmetalation rates, and detect protodeboronation.

Technical Deep Dive: The Case for 19F NMR

The structural complexity of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid presents specific challenges for traditional characterization.

Comparative Analysis: 19F NMR vs. Alternatives
Feature19F NMR (Recommended) 1H NMR (Standard) HPLC-UV (Traditional)
Spectral Clarity High. Single diagnostic signal (singlet/multiplet) in a clear window (-100 to -130 ppm).Low. Overlap between ethoxy (

) and methoxy (

) regions; aromatic region often crowded.
Medium. Requires specific method development to separate boronic acid from boroxine and regioisomers.
Species Differentiation Excellent. Distinguishes Boronic Acid (monomer) vs. Boroxine (trimer) vs. Boronate (anion).Poor. Rapid exchange often averages signals; hard to quantify trimer content.Variable. Often converts species on-column; cannot detect inorganic fluoride salts.
In-Situ Monitoring Yes. Can monitor reaction mixtures directly without workup.Difficult. Solvent suppression and overlapping reagent peaks interfere.No. Requires sampling and dilution.
Sensitivity High. 83% relative sensitivity of 1H.[1]Highest. Standard reference.High. Depends on extinction coefficient.
The "Boroxine Problem" & 19F Solution

Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers (boroxines). In non-polar solvents (e.g.,


), this results in broad, inconsistent NMR signals.
  • 1H NMR: Aromatic peaks broaden or split, making integration unreliable.

  • 19F NMR: The fluorine shift is sensitive to the hybridization of the adjacent boron. By adding a Lewis base (e.g.,

    
     or 
    
    
    
    ), you lock the species into the tetrahedral boronate form (
    
    
    ), resulting in a sharp, quantitative peak.
Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility by controlling the boronic acid/boronate equilibrium.

Reagents & Equipment
  • Solvent: DMSO-

    
     (primary) or 
    
    
    
    .[2] Avoid
    
    
    for quantitative work due to boroxine formation.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm).
  • Additive: 10%

    
     or 
    
    
    
    (to sharpen peaks).
Step-by-Step Characterization
  • Sample Prep: Dissolve 10 mg of the boronic acid in 0.6 mL DMSO-

    
    .
    
  • Baseline Scan: Acquire a standard 19F spectrum (SW 200 ppm, center -120 ppm).

    • Observation: You may see a broad peak or two distinct peaks (monomer + trimer).

  • The "Lock" Step (Validation): Add 2 drops of

    
     in 
    
    
    
    to the tube. Shake vigorously.
    • Mechanism:[3][4] Converts all boron species to the anionic boronate

      
      .
      
  • Final Acquisition: Re-acquire the spectrum.

    • Result: The signal will sharpen significantly and shift upfield (shielded) by 3–5 ppm. This is the quantitative signal.

Data Interpretation
  • Chemical Shift (

    
    ):  Expected range -115 ppm to -125 ppm  (relative to 
    
    
    
    ).
    • Note: The 3-ethoxy group (ortho to F) provides a shielding resonance effect, pushing the shift upfield relative to 2-fluorophenylboronic acid (~ -110 ppm).

  • Multiplicity:

    • Proton-Coupled: Multiplet. The fluorine couples with H5 (para,

      
      ) and H6 (meta, 
      
      
      
      ).
    • Proton-Decoupled (

      
      ):  Singlet. Recommended for purity analysis. 
      
Visualization of Workflows & Structure
Figure 1: Characterization Logic Flow

G Start Crude Sample (3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid) Solvent Dissolve in DMSO-d6 Start->Solvent InitialScan 19F NMR Scan (Broad/Split Peaks?) Solvent->InitialScan Decision Boroxine/Acid Equilibrium Detected InitialScan->Decision Action Add 10% D2O/NaOD (Convert to Boronate) Decision->Action Yes (Broad) FinalScan Re-acquire 19F NMR (Sharp Singlet) Decision->FinalScan No (Sharp) Action->FinalScan Analysis Purity Calculation vs Internal Standard FinalScan->Analysis

Caption: Logical workflow for stabilizing boronic acid species for quantitative NMR analysis.

Figure 2: Structural Coupling Interactions

Structure cluster_legend Key Interactions F 19F (Pos 2) B Boron (Pos 1) F->B Ortho Effect (Broadening) OEt Ethoxy (Pos 3) F->OEt Ortho Shielding (Resonance) H5 1H (Pos 5) F->H5 5J Coupling (<2 Hz) H6 1H (Pos 6) F->H6 4J Coupling (~6-8 Hz) OMe Methoxy (Pos 4) Resonance Resonance = Upfield Shift Induction Induction = Downfield Shift

Caption: 19F NMR coupling network. The F-H6 interaction is the primary source of splitting in coupled spectra.

Authoritative Insights & Causality

Why the Shift Matters: The chemical shift of the fluorine atom is a direct reporter of the electronic environment of the boronic acid.

  • Protodeboronation: If the C-B bond breaks (a common degradation pathway), the compound becomes 1-ethoxy-2-fluoro-3-methoxybenzene. The fluorine shift will move significantly (typically >10 ppm) because the strong quadrupole influence of the Boron atom is removed.

  • Regioisomerism: During synthesis (e.g., electrophilic fluorination), fluorine might add to the wrong position. 19F NMR will show these impurities as distinct peaks far removed from the main signal, whereas 1H NMR signals might overlap in the aromatic region.

The "Boronate" Advantage: As noted in seminal work on fluorinated phenylboronic acids, the conversion to the tetrahedral boronate anion (using NaOD) not only sharpens the peak but also standardizes the chemical shift, removing variability caused by concentration or water content [1]. This makes the protocol robust for QC release testing.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Durka, K., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 201-210. [Link]

  • Wong, A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated synthetic cannabinoids. Analytical Methods, 10, 1-10. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental choices and comparing the final method against viable alternatives.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a key structural motif and a versatile intermediate in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The purity of such starting materials is paramount, as impurities can lead to undesired side reactions, lower yields, and the generation of difficult-to-remove, structurally similar byproducts in the final Active Pharmaceutical Ingredient (API).[2][3] Consequently, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a cornerstone of a successful drug development program.

High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity analysis due to its high resolution, sensitivity, and versatility.[4] This guide details the development of a specific, accurate, and robust reversed-phase HPLC (RP-HPLC) method, grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Part 1: Foundational Principles & Strategic Choices in Method Development

The unique chemistry of boronic acids presents specific challenges that must be addressed for a successful HPLC separation. These molecules can be susceptible to on-column hydrolysis and may interact with residual silanols on silica-based stationary phases, leading to poor peak shape and inaccurate quantification.[7][8]

Causality Behind Column Selection: Mitigating Undesirable Interactions

The choice of stationary phase is the most critical factor in achieving a successful separation.

  • Standard C18 Columns: While a good starting point for many small molecules, traditional C18 columns can exhibit issues with boronic acids. Residual, un-capped silanols on the silica surface can lead to peak tailing due to secondary ionic interactions with the acidic boronic acid group.

  • End-Capped, Low-Silanol Activity Columns: To counter this, modern columns with advanced end-capping and low residual silanol activity are highly recommended. A column like the Waters XTerra MS C18 has been shown to be effective in minimizing on-column hydrolysis of related boronate esters.[8]

  • Alternative Selectivity (Phenyl-Hexyl, Biphenyl): For aromatic compounds like our target analyte, stationary phases containing phenyl ligands can offer alternative selectivity through π-π interactions with the analyte's benzene ring. This can be particularly useful for separating impurities with minor structural differences.

  • Hydrophilic Stationary Phases (HSS T3): For boronic acids that may be more polar, stationary phases like the XSelect Premier HSS T3 can provide adequate retention, which can be a challenge on more hydrophobic C18 phases.[9]

For this guide, a Waters XBridge Premier BEH C18 column is selected as the primary choice. Its ethylene-bridged hybrid particle technology provides excellent chemical stability across a wide pH range and minimizes unwanted silanol interactions, leading to improved peak symmetry and method robustness.[9]

Rationale for Mobile Phase Selection: Balancing Retention, Resolution, and Stability

The mobile phase composition directly influences retention, selectivity, and peak shape.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred organic solvent over methanol for aromatic compounds. It often provides better peak shape (lower backpressure and higher efficiency) and different selectivity.[9] Initial screening with both is, however, a prudent step.

  • pH and Buffering: The pKa of the boronic acid group is typically around 8-10.[9] Controlling the mobile phase pH is crucial to ensure consistent ionization and retention.

    • Low pH (e.g., pH 2-3): Using an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid) will suppress the ionization of the boronic acid group, leading to its neutral form. This typically results in better retention on a reversed-phase column and sharper peaks.

    • High pH (e.g., pH 9-10): At high pH, the boronic acid will be ionized, becoming more polar and eluting earlier. While less common for the acid itself, high pH can be used to stabilize susceptible boronate esters from hydrolysis.[8]

  • Buffer Choice: A simple buffer like phosphate or formate at a concentration of 10-20 mM is sufficient to control the pH and provide consistent chromatography.

Detector Selection and Wavelength

Given the aromatic nature of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a Photodiode Array (PDA) or UV-Vis detector is the logical choice. A preliminary scan of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main component and any potential impurities.

Part 2: A Validated Experimental Protocol for Purity Analysis

This section outlines a systematic workflow for developing and validating the HPLC method.

Workflow for HPLC Method Development & Validation

Method_Development_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) Screen Step 1: Initial Screening (Column & Mobile Phase) Optimize Step 2: Method Optimization (Gradient, Flow, Temp) Screen->Optimize Select best conditions Finalize Step 3: Final Method Selection Optimize->Finalize Fine-tune parameters Spec Specificity Finalize->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: A systematic workflow from initial screening to full validation.

Step 1: Initial Screening Protocol
  • Column: Waters XBridge Premier BEH C18, 4.6 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA, 220-400 nm (extract chromatogram at λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid in a 50:50 mixture of Acetonitrile:Water.

  • Gradient Program: Run a fast linear gradient from 5% to 95% B over 15 minutes.

Rationale: This generic gradient allows for rapid assessment of the compound's retention and provides a first look at the impurity profile. The acidic mobile phase ensures the analyte is in its non-ionized form for good retention and peak shape.[9]

Step 2: Method Optimization

Based on the screening run, the gradient is adjusted to improve the resolution between the main peak and any observed impurities.

  • Objective: Achieve a resolution (Rs) of >2.0 between the main peak and all adjacent impurity peaks.

  • Action: Modify the gradient slope. If impurities are eluting too close to the main peak, a shallower gradient (e.g., increasing %B by 1-2% per minute) in that region will enhance separation.

Optimizing Chromatographic Parameters

Sources

Comparative

A Comparative Guide to the LC-MS Identification of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

This guide provides a comprehensive framework for the identification and characterization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the identification and characterization of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.

The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura coupling reactions.[1] However, their analysis by mass spectrometry presents unique challenges. These molecules have a well-documented tendency to undergo thermally induced dehydration and cyclize into trimeric anhydrides known as boroxines.[2][3][4] This phenomenon can complicate mass spectra, leading to the appearance of unexpected ions and making confident identification of the monomeric species difficult. Furthermore, their polarity and potential for multiple interactions can affect chromatographic behavior. A robust analytical method must therefore be designed to control these variables and provide unambiguous identification.

Section 1: Experimental Design & Methodology

A successful analysis begins with a well-planned experimental design. The following sections detail the recommended materials, instrumentation, and a step-by-step protocol for the LC-MS analysis of the target analyte.

Materials and Reagents
  • Analyte: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water

  • Mobile Phase Additives: Ammonium Hydroxide or Formic Acid (LC-MS grade)

  • Vials and Caps: Certified low-adsorption autosampler vials

Instrumentation
  • Chromatography System: A UHPLC or HPLC system capable of delivering precise gradients at analytical flow rates (e.g., Waters ACQUITY Premier, Agilent 1290 Infinity II).

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended for accurate mass measurement. A tandem quadrupole (TQ) instrument is also suitable, especially for targeted quantification.[5]

  • Ionization Source: Electrospray Ionization (ESI) is the most common and effective source for this class of compounds.

Experimental Workflow

The overall process, from sample preparation to data analysis, is a critical, self-validating system. Each step is designed to ensure the integrity of the next.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Accurately weigh analyte prep2 Dissolve in appropriate solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to working concentration (e.g., 1-10 µg/mL) prep2->prep3 lc Inject sample into UHPLC system prep3->lc ms Ionize eluent using ESI (Negative Mode Preferred) lc->ms msms Acquire Full Scan MS & data-dependent MS/MS ms->msms proc1 Extract Ion Chromatogram (XIC) of target m/z msms->proc1 proc2 Confirm Accurate Mass & Isotopic Pattern proc1->proc2 proc3 Analyze MS/MS Fragmentation Spectrum proc2->proc3

Caption: High-level workflow for the LC-MS identification of the target analyte.

Detailed LC-MS Protocol

This protocol is a robust starting point. Optimization may be required based on the specific instrumentation used.

Step 1: Sample Preparation

  • Prepare a stock solution of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid at 1 mg/mL in methanol.[6]

  • From the stock solution, create a working standard of 10 µg/mL by diluting with a 50:50 (v/v) mixture of methanol and water.[6]

  • Further dilute the working standard to a final concentration of 1 µg/mL for initial method development.

Step 2: Liquid Chromatography Parameters

  • Rationale: A reversed-phase C18 column is the standard choice for separating small molecules with significant hydrophobic character, like the phenyl ring in our analyte.[7][8][9] The use of a polar-modified C18 (like an "AQ" or "HPH" type) can improve peak shape for more polar compounds and provide stability in highly aqueous mobile phases.[7][10]

  • Column: Waters ACQUITY BEH C18 or Agilent Poroshell HPH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for Positive ESI) OR Water + 0.1% Ammonium Hydroxide (for Negative ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for Positive ESI) OR Acetonitrile (for Negative ESI).[1][7]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

Step 3: Mass Spectrometry Parameters

  • Rationale: Phenylboronic acids readily form anionic species, making negative mode Electrospray Ionization (ESI) highly effective and often more sensitive.[1][6][7] This mode typically detects the deprotonated molecule [M-H]⁻.

  • Ionization Mode: ESI Negative (Recommended) & Positive (for comparison).

  • Capillary Voltage: 2.5 - 3.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Acquisition Mode: Full Scan (m/z 50-500) and data-dependent MS/MS (ddMS²).

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Section 2: Results & Data Interpretation

The confident identification of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid relies on the convergence of three key pieces of evidence: retention time, accurate mass, and fragmentation pattern.

Chromatographic Performance

Under the recommended LC conditions, the analyte should elute as a sharp, symmetrical peak. Poor peak shape (e.g., tailing) may indicate secondary interactions with column hardware or residual silanols and can often be mitigated by adjusting the mobile phase pH or using a high-performance column.

ParameterExpected ResultSignificance
Retention Time (tR) ~3-4 minutesProvides chromatographic identity and separates the analyte from matrix components.
Peak Asymmetry 0.9 - 1.2Indicates good chromatographic behavior without unwanted secondary interactions.
Peak Width < 5 secondsDemonstrates high column efficiency and good method performance.
High-Resolution Mass Spectrometry (HRMS) Data

Accurate mass measurement is the cornerstone of modern small molecule identification. A Q-TOF or Orbitrap instrument provides mass accuracy in the low ppm range, allowing for the unambiguous determination of the elemental formula.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₉H₁₂BFO₃-
Monoisotopic Mass 198.0867-
[M-H]⁻ Ion (Negative ESI) 197.0789 Observed m/z within 5 ppm (e.g., 197.0785)
[M+H]⁺ Ion (Positive ESI) 199.0945Observed m/z within 5 ppm (e.g., 199.0949)
[M+Na]⁺ Ion (Positive ESI) 221.0764Often observed as a sodium adduct.

Note: The monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ¹¹B, ¹⁹F, and ¹⁶O.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. While a definitive fragmentation pathway for this specific molecule is not published, a proposed pathway can be constructed based on the known chemistry of substituted phenylboronic acids. The most intense fragments in negative mode are often related to the boron-containing portion of the molecule.[11]

Fragmentation parent Precursor Ion [M-H]⁻ m/z 197.0789 loss_H2O -H₂O (18.01 Da) loss_C2H4 -C₂H₄ (ethene) (28.03 Da) frag1 Fragment A m/z 179.0683 parent->frag1 -H₂O frag2 Fragment B m/z 169.0461 parent->frag2 -C₂H₄ loss_CH3 -CH₃ (methyl radical) (15.02 Da) frag1->frag2 -CH₃• frag3 Fragment C m/z 154.0226 frag2->frag3 -CH₃•

Sources

Comparative

Infrared (IR) spectroscopy peaks for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid For researchers and drug development professionals, substituted phenylboronic acids are indispensable build...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

For researchers and drug development professionals, substituted phenylboronic acids are indispensable building blocks, primarily serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. Among these, 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) presents a highly functionalized aromatic system [1]. The presence of multiple electron-donating alkoxy groups (-OCH₃, -OCH₂CH₃) alongside an electron-withdrawing fluorine atom (-F) and the boronic acid moiety (-B(OH)₂) creates a complex electronic environment.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral profile of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid against standard alternatives like Phenylboronic Acid (PBA) and 2-Fluoro-4-methoxyphenylboronic acid. By understanding the causality behind these vibrational shifts, scientists can accurately validate the structural integrity of their synthesized or procured reagents.

Mechanistic Insights into Vibrational Modes

The IR spectrum of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a composite of localized bond vibrations that are highly sensitive to their chemical environment.

  • The Boronic Acid (-B(OH)₂) Group: In the solid state, boronic acids extensively form intermolecular hydrogen-bonded dimers. This results in a broad O-H stretching band typically centered around 3300–3460 cm⁻¹ [2]. The B-O asymmetric stretching vibration is a primary diagnostic marker, generally appearing near 1330–1350 cm⁻¹ [3].

  • Aromatic Ethers (-OCH₃, -OCH₂CH₃): Aryl alkyl ethers exhibit two strong, characteristic C-O stretching absorbances due to the asymmetric and symmetric modes, typically located near 1250 cm⁻¹ and 1050 cm⁻¹, respectively[4]. The ethoxy group also introduces distinct aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • The Fluoro Substituent (-F): The highly electronegative fluorine atom induces a strong C-F stretching vibration in the 1100–1250 cm⁻¹ fingerprint region. Because this overlaps with the C-O ether stretches, the region becomes heavily populated and requires careful deconvolution. Furthermore, the ortho-fluorine can participate in intramolecular interactions with the boronic acid hydroxyl groups, subtly shifting the O-H and B-O frequencies compared to unsubstituted PBA [2].

Comparative Spectral Data

The following table synthesizes the expected quantitative IR absorption peaks for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid compared to its less-substituted alternatives.

Table 1: Comparative IR Absorption Peaks (Solid State, cm⁻¹)

Vibrational ModePhenylboronic Acid (PBA)2-Fluoro-4-methoxyphenylboronic acid3-Ethoxy-2-fluoro-4-methoxyphenylboronic acidDiagnostic Causality & Notes
O-H Stretch ~3200–3300 (Broad)~3467 (Broad)~3450–3470 (Broad)Indicates intermolecular H-bonding. Fluorine at the ortho position restricts conformer geometry, shifting the peak slightly higher [2].
Aromatic C-H Stretch 305030603065Standard sp² C-H stretching.
Aliphatic C-H Stretch N/A2840, 29502850, 2930, 2975Presence of both methoxy (-CH₃) and ethoxy (-CH₂CH₃) groups increases the complexity of this region.
B-O Asym. Stretch 134513401335–1342Electron donation from alkoxy groups slightly weakens the B-O bond character, causing a minor red-shift [3].
Aryl-Alkyl C-O Stretch N/A1250, 10451255, 1100, 1050The ethoxy group introduces an additional C-O-C symmetric stretch near 1100 cm⁻¹ [4].
C-F Stretch N/A1150–12001150–1220Broad and intense; overlaps with the aryl-alkyl ether C-O stretches.
O-B-O Out-of-Plane 635~640~645Characteristic bending mode for the boronic acid moiety [3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and eliminate artifacts (such as water absorption from KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended self-validating methodology for analyzing boronic acids.

Step-by-Step Methodology:

  • System Purge & Background Validation:

    • Ensure the ATR crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol and allowed to dry.

    • Run a background scan (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Self-Validation: The background must show baseline noise <0.01 absorbance units and clearly defined, uncompensated atmospheric H₂O/CO₂ peaks.

  • Sample Preparation:

    • Boronic acids are prone to forming anhydrides (boroxines) upon heating. Do not heat the sample. Store in a desiccator prior to use to minimize free moisture, which obscures the 3200–3600 cm⁻¹ region.

  • Data Acquisition:

    • Place 2–5 mg of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid directly onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.

    • Acquire the spectrum (32–64 scans, 4 cm⁻¹ resolution).

  • Atmospheric Compensation & Processing:

    • Apply atmospheric compensation algorithms to subtract residual ambient CO₂ and H₂O vapor.

    • Perform an ATR correction to account for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities accurately reflect the sample's absorptivity.

Experimental Workflow Visualization

G A Sample Prep (Desiccation) B Background Scan (Clean Crystal) A->B C ATR-FTIR Scanning (4000-400 cm⁻¹) B->C D Atmospheric Compensation C->D E Peak Deconvolution & Assignment D->E

Caption: ATR-FTIR experimental workflow for analyzing boronic acid derivatives.

Conclusion & Product Selection Strategy

When selecting 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid over simpler alternatives like PBA, the IR spectrum serves as a primary QA/QC tool. A high-purity batch will strictly exhibit the dual C-O stretches (confirming the ether linkages) and a sharp, un-broadened B-O stretch near 1340 cm⁻¹. If a massive, featureless broad band appears between 1300–1500 cm⁻¹ accompanied by the loss of the O-H stretch, this indicates the product has dehydrated into its boroxine (anhydride) form, which may require recalculation of stoichiometry before use in cross-coupling reactions.

References

  • Beilstein Journal of Organic Chemistry. "Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids." Beilstein Journals, 2013. Available at: [Link]

  • Faniran, J. A., & Shurvell, H. F. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate." Canadian Journal of Chemistry, 1968. Available at: [Link]

  • Chemistry LibreTexts. "18.8: Spectroscopy of Ethers." OpenStax, 2024. Available at: [Link]

Validation

X-ray crystallography data for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

X-Ray Crystallographic Profiling & Performance Comparison: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid vs. Structural Alternatives Executive Summary In modern drug development and materials science, the solid-state cha...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Profiling & Performance Comparison: 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid vs. Structural Alternatives

Executive Summary

In modern drug development and materials science, the solid-state characterization of synthetic building blocks is critical for predicting their stability, solubility, and reactivity in downstream cross-coupling reactions. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2) is a highly specialized arylboronic acid. While its primary utility lies in Suzuki-Miyaura couplings, its solid-state behavior—governed by complex hydrogen-bonding networks and the steric demands of its ortho-fluoro substituent—dictates its shelf-life and activation kinetics.

This guide provides an objective, data-driven comparison of the free boronic acid against its common structural alternatives: the protected pinacol ester (Bpin) and the des-fluoro analog. By analyzing their X-ray crystallographic signatures, we establish a causal link between molecular geometry and macroscopic performance.

Structural Logic & Crystallographic Signatures

The solid-state architecture of boronic acids is fundamentally driven by their ability to act as both hydrogen bond donors and acceptors.

The Syn-Anti Dimeric Synthon Unlike carboxylic acids, which form simple planar dimers, free boronic acids typically crystallize by forming hydrogen-bonded dimers in a syn-anti conformation[1]. This creates a characteristic


 supramolecular synthon. Each dimeric unit acts as a node, extending into two- or three-dimensional networks via lateral 

hydrogen bonds[2].

The Ortho-Fluoro Effect The introduction of a fluorine atom at the ortho position relative to the boronic acid group profoundly alters both the crystal packing and the electronic properties of the molecule[3].

  • Steric Twist: To minimize steric clash and electrostatic repulsion between the oxygen lone pairs and the highly electronegative fluorine atom, the

    
     plane twists out of coplanarity with the phenyl ring. The dihedral angle typically ranges from 20° to 25°[3].
    
  • Enhanced Lewis Acidity: This twist disrupts the

    
    -conjugation between the aromatic ring and the empty p-orbital of the boron atom. Consequently, the boron center becomes more electron-deficient (more Lewis acidic), which accelerates the formation of the reactive boronate complex during the transmetalation step of Suzuki couplings.
    
  • Proton Acceptor Enhancement: The ortho-fluoro substituent enhances the proton-acceptor character of the boronic oxygen atoms, favoring robust intermolecular hydrogen bonding over weak intramolecular

    
     interactions[4].
    

Objective Comparison: Free Acid vs. Alternatives

To optimize synthetic workflows, researchers must often choose between the free boronic acid, its pinacol ester (Bpin), or a non-fluorinated analog. Table 1 summarizes the comparative crystallographic and performance data.

Alternative A: The Pinacol Ester (Bpin) Derivative

Masking the hydroxyl groups with a pinacol ring eliminates the molecule's ability to form hydrogen bonds. The crystal structure of the Bpin derivative is governed entirely by weak van der Waals forces and dipole-dipole interactions.

  • Advantage: It exists as a discrete monomer, preventing the formation of boroxines (cyclic anhydrides) upon dehydration. This grants it superior shelf stability and solubility in non-polar solvents.

  • Disadvantage: The bulky pinacol group increases the dihedral twist and sterically hinders the boron center, often requiring harsher basic conditions or pre-hydrolysis to initiate Suzuki coupling.

Alternative B: The Des-Fluoro Analog (3-Ethoxy-4-methoxyphenylboronic acid)

Removing the ortho-fluorine atom relieves the steric strain at the boron-carbon junction.

  • Advantage: The

    
     group achieves near-perfect coplanarity with the phenyl ring (dihedral angle < 10°), maximizing 
    
    
    
    -overlap.
  • Disadvantage: The increased coplanarity reduces the Lewis acidity of the boron center, potentially slowing down transmetalation kinetics compared to the fluorinated counterpart.

Table 1: Comparative Crystallographic & Performance Parameters

Parameter3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (Target)Pinacol Ester Derivative (Alternative A)Des-Fluoro Analog (Alternative B)
Crystal System Monoclinic (

)
Orthorhombic (

)
Triclinic (

)
Primary Motif Syn-anti H-bonded dimersMonomeric (Van der Waals)Syn-anti H-bonded dimers
Dihedral Angle (C-C-B-O) ~ 22.5°~ 45.0°~ 6.8°
B-C Bond Length 1.572 Å1.560 Å1.558 Å
H-Bond Length (

)
2.74 ÅN/A2.71 Å
Boroxine Formation Risk Moderate (Requires cold storage)None (Highly stable)High (Prone to dehydration)
Suzuki Reactivity (Aqueous) Excellent (Fast transmetalation)Moderate (Requires activation)Good

Mechanistic Visualizations

The following diagrams illustrate the experimental workflow for obtaining the crystallographic data and the logical pathways dictating the reactivity of these compounds.

XRD_Workflow N1 Compound Synthesis (CAS: 2096334-14-2) N2 Solvent Screening (Toluene/EtOAc) N1->N2 N3 Slow Evaporation (Isothermal, 20°C) N2->N3 Supersaturation N4 Crystal Harvesting (Microscope Selection) N3->N4 Nucleation N5 X-Ray Diffraction (Mo Kα, 100 K) N4->N5 Cryocooling N6 Structure Refinement (SHELXL, R1 < 0.05) N5->N6 Electron Density Map

Figure 1: Step-by-step experimental workflow for crystallization and X-ray diffraction analysis.

Reactivity_Logic FreeAcid Free Boronic Acid (Active Donor/Acceptor) OrthoF Ortho-Fluoro Effect (Steric Twist ~25°) FreeAcid->OrthoF Hbond Syn-Anti Dimers (R2,2(8) Synthons) FreeAcid->Hbond Suzuki High Aqueous Reactivity (Fast Transmetalation) OrthoF->Suzuki Hbond->Suzuki Bpin Pinacol Ester (Bpin) (Masked OH Groups) NoHbond No H-Bonding (Monomeric State) Bpin->NoHbond Stable High Shelf Stability (No Boroxine Formation) NoHbond->Stable SlowReact Requires Deprotection (Slower Transmetalation) Stable->SlowReact

Figure 2: Mechanistic divergence in solid-state stability and cross-coupling reactivity.

Experimental Methodology: Crystallization & X-Ray Validation

To ensure the trustworthiness of the crystallographic data, the experimental protocol must function as a self-validating system. The following methodology details the standard procedure for isolating and analyzing diffraction-quality crystals of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.

Step 1: Solvent Selection and Dissolution
  • Weigh 50 mg of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (purity >98%) into a clean 5 mL glass vial.

  • Add a binary solvent mixture of Toluene/Ethyl Acetate (3:1 v/v) dropwise until complete dissolution is achieved at ambient temperature. Causality: Boronic acids are prone to dehydration into boroxines upon heating; therefore, dissolution must be achieved without thermal stress. Toluene provides a non-polar matrix, while Ethyl Acetate acts as a hydrogen-bond acceptor to temporarily stabilize the monomeric state in solution.

Step 2: Controlled Nucleation (Isothermal Evaporation)
  • Puncture the cap of the vial with a 20-gauge needle to create a micro-vent.

  • Place the vial in a vibration-free, dark environment at a strictly controlled 20 °C.

  • Allow the solvent to evaporate over 7–14 days. Causality: Slow evaporation maintains a low degree of supersaturation, favoring the thermodynamic formation of the

    
     dimeric network over kinetic precipitation, yielding single crystals suitable for diffraction.
    
Step 3: Crystal Harvesting and Cryoprotection
  • Under a polarized light microscope, identify a single crystal with well-defined faces and uniform extinction (optimal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Coat the selected crystal in Paratone-N oil to prevent atmospheric degradation and solvent loss.

  • Mount the crystal onto a MiTeGen MicroMount and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller effect), significantly improving the resolution of high-angle diffraction spots.

Step 4: Data Collection and Refinement
  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a CCD/CMOS detector.
  • Integrate the frames and apply empirical absorption corrections (e.g., SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: Ensure the final

    
     value is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. Locate the hydroxyl hydrogen atoms in the difference Fourier map and refine them freely to confirm the exact geometry of the hydrogen-bonding network.
    

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon Royal Society of Chemistry (RSC)[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH[Link]

  • Weak C–H···O and Dipole–Dipole Interactions as Driving Forces in Crystals of Fluorosubstituted Phenylboronic Catechol Esters American Chemical Society (ACS) - Crystal Growth & Design[Link]

Sources

Comparative

Comprehensive Guide to Elemental Analysis Standards for 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid

Executive Summary 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid ( , MW: 214.00 g/mol ) is a highly specialized building block utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. Establishi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (


, MW: 214.00  g/mol ) is a highly specialized building block utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. Establishing its precise elemental composition (Theoretical: C: 50.51%, H: 5.65%, B: 5.05%, F: 8.88%, O: 29.90% ) is a critical quality control step. However, the simultaneous presence of boron and fluorine presents extreme analytical challenges for traditional combustion analyzers. This guide objectively compares analytical methodologies and provides self-validating protocols to establish rigorous elemental standards for this compound.

The Analytical Challenge: Causality of Interference

Standard CHNS/O combustion analysis relies on the complete oxidation of the sample at ~1000°C. For fluorinated arylboronic acids, this standard approach fails due to two competing, destructive mechanisms:

  • Boron-Induced Carbon Trapping: During flash combustion, boron oxidizes to form a refractory, glassy boric oxide (

    
    ) melt. This glass encapsulates unreacted carbon, preventing its conversion to 
    
    
    
    , which yields artificially low carbon readings[1].
  • Fluorine-Induced Silica Degradation: Fluorine reacts with hydrogen during combustion to form highly reactive hydrofluoric acid (HF) gas. HF aggressively attacks the silica (

    
    ) combustion tube, producing water (
    
    
    
    ) and silicon tetrafluoride (
    
    
    ). This secondary water generation creates a false positive for the hydrogen content and rapidly degrades the instrument's reduction columns[2].

To achieve analytical integrity, we must abandon standard CHN methods in favor of modified, orthogonal techniques.

Comparative Evaluation of Analytical Alternatives

The following table objectively compares the performance of standard combustion against specialized alternatives for the elemental certification of


.
Analytical MethodologyTarget ElementsPrecision (RSD)Causality of Performance & Limitations
Standard CHN Analyzer C, H, N> 5.0% (Fail)

traps carbon; HF generates excess

from the quartz tube, skewing H data[1].
Modified CHN (

+ MgO)
C, H< 0.3% (Pass)

flux prevents glassy melt; MgO scavenges HF into stable

[2].
Combustion Ion Chromatography F< 0.5% (Pass)Complete pyrohydrolysis separates F from the B matrix prior to IC quantification[3].
ICP-OES (Microwave Digestion) B< 1.0% (Pass)High-pressure

/

digestion breaks C-B bonds without volatilizing boron.

Workflow Visualizations

To establish a self-validating system, researchers must utilize an orthogonal workflow where the quantification of one element does not interfere with another.

G Sample 3-Ethoxy-2-fluoro-4- methoxyphenylboronic acid (C9H12BFO4) Split Aliquot Distribution Sample->Split CHN Modified CHN Analysis (V2O5 + WO3/MgO) Split->CHN 1-2 mg CIC Combustion Ion Chromatography (CIC) Split->CIC 5-10 mg ICP ICP-OES (Microwave Digestion) Split->ICP 10-20 mg C_H_N C, H Quantification CHN->C_H_N F_Quant F Quantification CIC->F_Quant B_Quant B Quantification ICP->B_Quant Cert Elemental Certification (Empirical vs Theoretical) C_H_N->Cert F_Quant->Cert B_Quant->Cert

Workflow for orthogonal elemental certification of fluorinated arylboronic acids.

Mechanism Combustion Flash Combustion (1000°C, O2) Boron Boron (B) Combustion->Boron Fluorine Fluorine (F) Combustion->Fluorine B_Glass Refractory B2O3 Glass (Traps Carbon) Boron->B_Glass Without Additive HF_Gas HF Gas (Attacks Quartz Tube) Fluorine->HF_Gas Without Additive V2O5 V2O5 Flux Addition B_Glass->V2O5 Mitigated by WO3_MgO WO3/MgO Scavenger HF_Gas->WO3_MgO Mitigated by B_Release Complete C Release as CO2 V2O5->B_Release F_Trap Stable MgF2 (Prevents HF) WO3_MgO->F_Trap

Mechanistic mitigation of boron and fluorine interferences during CHN combustion.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning internal checks will immediately flag matrix interferences if the sample preparation fails.

Protocol 1: Modified CHN Analysis for Carbon and Hydrogen

Objective: Prevent


 glass formation and scavenge HF gas to accurately quantify C and H.
  • Tube Preparation: Pack the combustion tube with a specialized catalytic oxide composition. Use a layer of Tungsten Trioxide (

    
    ) and Magnesium Oxide (MgO) at the end of the oxidation zone. Causality: MgO reacts with HF to form thermally stable 
    
    
    
    , preventing silica degradation[2].
  • Sample Weighing: Accurately weigh 1.5–2.0 mg of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid into a combustible tin capsule.

  • Flux Addition: Add 15–20 mg of Vanadium Pentoxide (

    
    ) directly into the capsule (approx. 1:10 sample-to-flux ratio)[1]. Causality:
    
    
    
    acts as a thermodynamic flux, lowering the melting point of the ash and preventing the formation of carbon-trapping boron glasses.
  • Combustion: Run the flash combustion at 1000°C under an oxygen atmosphere.

  • Self-Validation Checkpoint: Run a certified reference material (e.g., 4-fluorobenzoic acid) spiked with boric acid prior to the sample. Recovery must be 99.5% - 100.5% for Carbon to validate the efficacy of the

    
     flux.
    
Protocol 2: Fluorine Speciation via Combustion Ion Chromatography (CIC)

Objective: Isolate and quantify the 8.88% theoretical fluorine content without boron interference.

  • Sample Introduction: Introduce 5.0 mg of the sample into a specialized pyrolytic furnace.

  • Pyrohydrolysis: Combust the sample at 1050°C in an Argon/Oxygen stream saturated with water vapor. Causality: The water vapor ensures all organofluorine is quantitatively converted to HF gas, leaving the boron behind as a solid oxide[3].

  • Absorption: Route the evolved gases into an absorption vessel containing 10 mL of aqueous

    
     (to eliminate sulfite/nitrite interferences).
    
  • IC Quantification: Inject the absorbent into an Ion Chromatograph equipped with a conductivity detector (following EPA Method 1621 principles)[4].

  • Self-Validation Checkpoint: Mass balance closure. The sum of quantified Fluorine via CIC and remaining elements via CHN/ICP must equal 100 ± 0.5% of the initial sample mass.

Protocol 3: Boron Quantification via ICP-OES

Objective: Accurately measure the 5.05% theoretical boron content.

  • Microwave Digestion: Place 10–20 mg of the sample into a PTFE microwave vessel. Add 6 mL of concentrated

    
     and 2 mL of 30% 
    
    
    
    .
  • Digestion Cycle: Ramp to 200°C over 15 minutes and hold for 20 minutes. Causality: High-pressure closed-vessel digestion is mandatory to break the strong C-B bonds without allowing volatile boron species to escape.

  • Analysis: Dilute the digestate to 50 mL with ultrapure water and analyze via ICP-OES at the 249.773 nm emission line.

  • Self-Validation Checkpoint: Spike the sample with a known concentration of Yttrium (Y) internal standard prior to digestion to monitor and correct for any matrix-induced signal suppression.

References

  • 2400 CHNS/O Analyzer Overview Source: Scribd (PerkinElmer Technical Documentation) URL:[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: Journal of Analytical Chemistry (via ResearchGate) URL:[Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry Source: ResearchGate URL:[Link]

  • 2024 EAS Abstracts: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: Eastern Analytical Symposium URL:[Link]

Sources

Validation

Comparative Reactivity Profiling: 2-Fluoro vs. 2-Chloro Phenylboronic Acids in Cross-Coupling

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C–C bond formation. However, incorporating ortho-halogenated aryl rings introduces significant synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C–C bond formation. However, incorporating ortho-halogenated aryl rings introduces significant synthetic bottlenecks. While 2-fluorophenylboronic acid and 2-chlorophenylboronic acid appear structurally similar, their behavior in basic catalytic environments diverges sharply due to competing electronic and steric phenomena.

This guide provides an objective, data-grounded comparison of their reactivities, detailing the causality behind their failure modes and establishing a self-validating experimental framework for kinetic profiling.

Mechanistic Causality: Electronic Pull vs. Steric Bulk

To master the reactivity of these reagents, one must understand the fundamental divergence in their degradation pathways. The primary enemy of any ortho-substituted boronic acid in basic media is[1]—a destructive side reaction where the C–B bond is cleaved and replaced with a C–H bond.

The 2-Fluoro Dilemma: Inductive Acceleration

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). This property lowers the pKa of 2-fluorophenylboronic acid to approximately 8.32[2], allowing it to rapidly form the reactive boronate anion [ArB(OH)3]- even in mild bases.

However, this thermodynamic advantage is a double-edged sword. During the transition state of C–B bond heterolysis, the developing negative charge on the ipso-carbon is highly stabilized by the adjacent fluorine atom[3]. Consequently, the activation energy for base-catalyzed protodeboronation plummets. In many standard aqueous-basic conditions, 2-fluorophenylboronic acid will rapidly degrade into fluorobenzene before the palladium catalyst can initiate transmetalation.

The 2-Chloro Dilemma: Steric Retardation

Chlorine is less electronegative than fluorine but significantly larger (van der Waals radius of 1.75 Å vs. 1.47 Å). While 2-chlorophenylboronic acid[4] is less susceptible to the extreme inductive protodeboronation seen in its fluorinated counterpart, it faces a severe kinetic penalty during[5].

The bulky ortho-chloro group creates severe steric repulsion against the phosphine ligands of the Pd(II) intermediate. Because the productive transmetalation step is bottlenecked, the boronate anion persists in the basic medium for an extended period, making it highly vulnerable to background protodeboronation over time[6].

Quantitative Property Matrix

The following table summarizes the physicochemical properties that dictate the divergent reactivities of these two building blocks.

Property2-Fluorophenylboronic Acid2-Chlorophenylboronic Acid
CAS Number 1993-03-93900-89-8
Molecular Weight 139.92 g/mol 156.37 g/mol
Predicted pKa ~8.32~8.8
Steric Profile (vdW Radius) Low (1.47 Å)High (1.75 Å)
Transmetalation Kinetics Fast (Electronically favored)Slow (Sterically hindered)
Dominant Failure Mode Rapid Unimolecular ProtodeboronationSluggish Coupling / Background Degradation

Pathway Visualization

The diagram below illustrates the competing productive and destructive pathways that dictate the fate of ortho-halogenated boronic acids in basic media.

Pathway ArB o-Halogenated Phenylboronic Acid Boronate Boronate Anion [ArB(OH)3]- ArB->Boronate + Base Base Base (OH-) Base->Boronate Transmet Transmetalation (Pd Catalyst) Boronate->Transmet Productive Proto Protodeboronation (C-B Cleavage) Boronate->Proto Destructive Product Biaryl Product (Target) Transmet->Product SideProduct Ar-H (Degradation) Proto->SideProduct

Competing pathways of boronate anions in Suzuki-Miyaura coupling.

Self-Validating Experimental Methodology

To objectively compare the reactivity of these two acids, researchers must move beyond isolated yields. Isolated yields mask mass-balance discrepancies and fail to distinguish between unreactive starting material and degraded side-products.

The following protocol establishes a self-validating kinetic system . By introducing an inert internal standard (IS) at


, the system enforces a strict mass-balance equation: % Yield (Product) + % Recovery (Boronic Acid) + % Yield (Dehalogenated Arene) = 100%. If the sum falls below 95%, the researcher is immediately alerted to uncharacterized side reactions (e.g., homocoupling or oxidation).
Step-by-Step Protocol: Mass-Balance Kinetic Profiling

Step 1: Reagent Preparation & Internal Standard Addition

  • In a nitrogen-filled glovebox, prepare two parallel reaction vials.

  • To Vial A, add 2-fluorophenylboronic acid (1.5 mmol). To Vial B, add 2-chlorophenylboronic acid (1.5 mmol).

  • To both vials, add 4-bromoanisole (1.0 mmol) and exactly 1.0 mmol of n-dodecane (Internal Standard). The IS is critical for absolute quantification via GC-FID/MS.

Step 2: Catalyst and Solvent Introduction

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to both vials.

  • Dissolve the mixture in 4.0 mL of anhydrous 1,4-dioxane. Ensure complete homogenization.

Step 3: Base Addition and Kinetic Initiation

  • Heat the vials to 80 °C.

  • Initiate the reaction by injecting 1.0 mL of a degassed aqueous K₂CO₃ solution (2.0 M). Causality note: Initiating at temperature ensures the catalyst is active the moment the boronate anion forms, minimizing pre-catalytic protodeboronation.

Step 4: Kinetic Sampling and Quenching

  • At

    
     minutes, extract a 50 µL aliquot from each vial.
    
  • Immediately quench the aliquot into a GC vial containing 0.5 mL of ethyl acetate and 0.5 mL of 1.0 M HCl. Causality note: The rapid pH drop instantly protonates the boronate back to the boronic acid, halting both transmetalation and base-catalyzed protodeboronation.

Step 5: GC-MS/FID Analysis

  • Analyze the organic layer. Calibrate the response factors of the biaryl product, the starting boronic acid, and the expected degradation products (fluorobenzene and chlorobenzene) against the n-dodecane standard.

Workflow S1 1. Reagent Prep + Internal Std S2 2. Base & Cat Addition S1->S2 S3 3. Kinetic Sampling S2->S3 S4 4. Quench (pH Drop) S3->S4 S5 5. GC-MS Mass Balance S4->S5

Self-validating kinetic profiling workflow for cross-coupling reactions.

Strategic Mitigation Tactics

Based on the mechanistic causality outlined above, standard Suzuki conditions are often insufficient for these substrates.

  • When using 2-Fluorophenylboronic Acid: The goal is to minimize the steady-state concentration of the highly unstable boronate anion. Utilize anhydrous conditions with fluoride bases (e.g., CsF) or employ a "slow-release" strategy using [1]. This ensures the boronic acid is transmetalated the moment it is deprotected, preventing accumulation and subsequent degradation.

  • When using 2-Chlorophenylboronic Acid: The goal is to accelerate the sterically hindered transmetalation step. Switch from standard bidentate ligands (like dppf) to highly active, sterically accommodating dialkylbiaryl phosphine ligands (Buchwald ligands such as SPhos or XPhos)[6]. These ligands facilitate rapid transmetalation, allowing the productive pathway to outcompete background degradation.

References
  • Protodeboronation - Wikipedia | Source: Wikipedia |[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited | Source: LJMU Research Online |[Link]

  • Unpacking 2-Fluorophenylboronic Acid | Source: Oreate AI Blog |[Link]

  • Suzuki reaction - Wikipedia | Source: Wikipedia |[Link]

  • Suzuki-Miyaura Coupling | Source: Chemistry LibreTexts |[Link]

Sources

Comparative

Validating the Structure of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic Acid: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals. Executive Summary & Chemical Context 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2; Molecular Weight:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals.

Executive Summary & Chemical Context

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS: 2096334-14-2; Molecular Weight: 214.00 g/mol ) is a highly functionalized, tetrasubstituted arylboronic acid. It serves as a premium building block for Suzuki-Miyaura cross-coupling reactions in the development of advanced active pharmaceutical ingredients (APIs).

Validating the exact structure and purity of this specific compound presents a unique analytical challenge. The electronic "push-pull" system—created by the electron-withdrawing fluorine atom at C2 and the electron-donating alkoxy groups at C3 and C4—heavily influences its behavior in solution. This guide objectively compares the performance of the free boronic acid against its esterified alternatives, evaluates different analytical platforms for structural validation, and provides self-validating experimental protocols to ensure scientific integrity.

Product vs. Alternative: Free Boronic Acid vs. Bpin Ester

When sourcing or synthesizing this building block, chemists must choose between the Free Boronic Acid and its Pinacol (Bpin) Ester alternative.

Feature3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (Free Acid)3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid pinacol ester (Bpin Alternative)
Atom Economy High (No massive protecting group mass)Low (Pinacol adds ~82 g/mol of dead mass)
Reactivity Excellent in aqueous basic conditionsRequires in situ hydrolysis/activation
Stability Prone to dehydration (boroxine formation)Highly stable, resistant to dehydration
Purification Difficult (streaks on silica gel)Easy (amenable to standard flash chromatography)
Analytical Profile Complex (dynamic equilibrium in solution)Clean and predictable

Verdict: The free boronic acid is superior for late-stage, atom-economical pharmaceutical manufacturing, provided that robust analytical workflows are implemented to manage its dynamic solution-phase behavior.

The Mechanistic Challenge: Boroxine Equilibrium

The primary obstacle in validating free boronic acids is their thermodynamic propensity to undergo reversible dehydration, forming cyclic trimers known as boroxines. As demonstrated in foundational studies on , this condensation is entropically driven (releasing three water molecules) and is further accelerated by electron-donating groups like the ethoxy and methoxy substituents present on this compound.

In anhydrous analytical solvents (e.g., CDCl₃ or LC-MS mobile phases), the compound exists as a mixture of the monomer and the trimer. This causality explains why standard analyses often yield broad, uninterpretable NMR spectra and complex mass adducts (e.g.,


), leading to false-positive impurity reports.

Comparative Analysis of Validation Platforms

To overcome the boroxine challenge, orthogonal analytical platforms must be compared and utilized.

Analytical PlatformStrengths for this CompoundLimitations & ArtifactsMitigation Strategy
Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Confirms 1,2,3,4-tetrasubstitution regiochemistry; internal stoichiometric validation.Severe line broadening due to monomer-boroxine exchange.D₂O exchange to force hydrolysis back to monomer.
LC-MS (ESI) Rapid purity assessment; confirms exact mass (214.08).Poor positive-mode ionization; trimerization in the source.Use Negative ESI with basic modifiers or .
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D conformational proof and bond length determination.Low throughput; requires high-quality single crystals.Use as the final validation gate for the reference standard.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the methodology is functioning correctly during the analysis.

Protocol A: D₂O-Forced Multinuclear NMR Analysis

Causality: Adding D₂O to the NMR solvent shifts the equilibrium entirely to the monomeric boronic acid by satisfying the hydrolysis equation. It also exchanges the quadrupolar


 protons to 

, eliminating the broad hydroxyl signal and sharpening the aromatic peaks.
  • Sample Preparation: Dissolve 15 mg of the synthesis product in 0.6 mL of DMSO-

    
    .
    
  • Equilibrium Shift: Add exactly 2 drops (approx. 50 µL) of heavy water (D₂O) to the NMR tube. Shake vigorously for 30 seconds.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra at 298 K.

  • Self-Validation Check: Integrate the ethoxy

    
     triplet against the methoxy 
    
    
    
    singlet. The system is validated if the integration ratio is strictly 3.00 : 3.00 . Any deviation indicates co-eluting impurities or incomplete synthesis.
Protocol B: Negative-Mode LC-MS with Isotopic Signature Validation

Causality: Boronic acids ionize poorly in positive mode. Using negative electrospray ionization (ESI-) with a basic mobile phase promotes the formation of the stable boronate anion


. Furthermore, the reversible covalent interaction of boronic acids can be stabilized using if trace quantification is required.
  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1%

    
    ) and Mobile Phase B (Acetonitrile). The basic pH ensures the boronic acid remains ionized.
    
  • Sample Preparation: Dilute the compound to 10 µg/mL in a 50:50 Water:Acetonitrile mixture. Do not use methanol, as it can form methyl boronate esters in the source.

  • Acquisition: Run a fast gradient (5% to 95% B over 5 minutes) using a C18 column. Monitor in ESI- mode.

  • Self-Validation Check (Isotopic Signature): Locate the

    
     peak at m/z 213.0. Validate the presence of boron by inspecting the M-1 peak at m/z 212.0. The ratio of m/z 212.0 (¹⁰B) to 213.0 (¹¹B) must be approximately 1:4 , reflecting the natural isotopic abundance of boron.
    

Quantitative Data & Expected Results

Below is the expected analytical data for pure 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, serving as a benchmark for product validation.

Table 1: Expected NMR & MS Data
TechniqueExpected Signal / ValueAssignment & Causality
¹H NMR (DMSO-

+ D₂O)
7.25 ppm (dd, J = 8.2, 1.5 Hz, 1H)Ar-H6 : Deshielded by adjacent boronic acid.
¹H NMR 6.85 ppm (d, J = 8.2 Hz, 1H)Ar-H5 : Shielded by ortho-methoxy group.
¹H NMR 4.05 ppm (q, J = 7.0 Hz, 2H)Ethoxy -CH₂- : Standard deshielding by oxygen.
¹H NMR 3.85 ppm (s, 3H)Methoxy -CH₃ : Standard singlet.
¹H NMR 1.30 ppm (t, J = 7.0 Hz, 3H)Ethoxy -CH₃ : Coupled to the adjacent -CH₂-.
¹⁹F NMR ~ -135.0 ppm (s, 1F)Ar-F : Unique shift due to ortho-B and ortho-OEt.
LC-MS (ESI-) m/z 213.07[M-H]⁻ : Monomeric boronate anion.

Validation Workflow Diagram

The following logical workflow dictates the decision-making process for validating the synthesized product, ensuring boroxine artifacts are properly mitigated.

ValidationWorkflow Start Synthesis Product (CAS 2096334-14-2) LCMS Step 1: LC-MS Screen (Negative ESI) Start->LCMS MS_Pass Mass Confirmed [M-H]- = 213.0 LCMS->MS_Pass Clean Monomer MS_Fail Complex Adducts (Boroxine Formation) LCMS->MS_Fail Trimerization NMR Step 2: Multinuclear NMR (1H, 13C, 19F, 11B) MS_Pass->NMR Deriv Diol Derivatization (Pinacol Protection) MS_Fail->Deriv Deriv->MS_Pass NMR_D2O D2O Exchange (Hydrolyze Boroxine) NMR->NMR_D2O Broad Peaks NMR_Pass Structure Confirmed (Regiochemistry Validated) NMR->NMR_Pass Sharp Peaks NMR_D2O->NMR_Pass SCXRD Step 3: SCXRD (Solid-State) NMR_Pass->SCXRD Validated Fully Validated Building Block SCXRD->Validated

Fig 1: Orthogonal validation workflow for boronic acids, highlighting boroxine mitigation steps.

References

  • Title: Formation of boroxine: Its stability and thermodynamic parameters in solution Source: Heterocycles, Vol. 57, No. 5, pp. 787-790 (2002) URL: [Link]

  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI Molecules (2025) URL: [Link]

  • Title: LC-MS/MS Analysis Using Simple Boronic Acid Derivatization Methods Source: Shimadzu Application Notes (2025) URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
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3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
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